Norisocorydine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
475-70-7 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
InChI |
InChI=1S/C19H21NO4/c1-22-13-5-4-10-8-12-15-11(6-7-20-12)9-14(23-2)19(24-3)17(15)16(10)18(13)21/h4-5,9,12,20-21H,6-8H2,1-3H3/t12-/m0/s1 |
InChI Key |
OHDQLTAYHMLRBA-LBPRGKRZSA-N |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=C2C(=C(C=C4CCN3)OC)OC)C=C1)O |
Canonical SMILES |
COC1=C(C2=C(CC3C4=C2C(=C(C=C4CCN3)OC)OC)C=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of Norisocorydine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norisocorydine, a bioactive isoquinoline alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction and isolation. Quantitative data from various botanical sources are presented to aid researchers in selecting optimal starting materials. Detailed experimental protocols for isolation are provided, along with a generalized workflow diagram to facilitate a clear understanding of the process. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Papaveraceae, Menispermaceae, and Lauraceae families. Extensive phytochemical investigations have identified several species as significant sources of this aporphine alkaloid. The quantitative yield of this compound can vary depending on the plant species, the specific part of the plant used, geographical location, and harvesting time.
A summary of notable plant sources and the reported presence of this compound is provided in the table below. It is important to note that while the presence of this compound has been confirmed in these species, specific quantitative yield data remains limited in publicly available literature.
| Plant Family | Plant Species | Plant Part | Presence Confirmed | Reference |
| Lauraceae | Lindera glauca | Roots | Yes[1] | Liu et al., 2016 |
| Lauraceae | Alseodaphne corneri | Not Specified | Yes | N/A |
| Menispermaceae | Stephania kwangsiensis | Roots, Leaves | Yes[2][3] | Kang et al., 2017 |
| Menispermaceae | Menispermum dauricum | Rhizomes | Yes | N/A |
| Papaveraceae | Corydalis yanhusuo | Tubers | Yes[4][5] | Ma et al., 2008 |
Experimental Protocols for Isolation
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation. The following is a detailed, generalized protocol based on methods reported for the isolation of aporphine alkaloids from Lindera glauca and other related species.
General Extraction and Preliminary Isolation
This protocol outlines the initial extraction of crude alkaloids from the plant material.
Materials:
-
Dried and powdered plant material (e.g., roots of Lindera glauca)
-
Methanol (MeOH)
-
2% Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH strips
Procedure:
-
Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. This process is typically repeated three times to ensure maximum extraction of the alkaloids.
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: a. The crude extract is suspended in a 2% aqueous HCl solution. b. This acidic solution is then washed with dichloromethane to remove neutral and acidic compounds, which are discarded. c. The acidic aqueous layer, containing the protonated alkaloids, is collected and basified to a pH of 9-10 with a NaOH or NH₄OH solution. d. The basified solution is then extracted multiple times with dichloromethane. The organic layers containing the free alkaloids are combined.
-
Crude Alkaloid Fraction: The combined dichloromethane extracts are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification
The crude alkaloid fraction is a complex mixture of various compounds. Further purification is necessary to isolate this compound.
Materials:
-
Crude alkaloid fraction
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, n-hexane in various ratios)
-
Thin Layer Chromatography (TLC) plates (silica gel GF₂₅₄)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for final purification)
-
UV lamp for TLC visualization
-
Dragendorff's reagent
Procedure:
-
Silica Gel Column Chromatography: a. The crude alkaloid fraction is subjected to column chromatography on a silica gel column. b. The column is eluted with a gradient of solvents, typically starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity by adding methanol. c. Fractions are collected and monitored by TLC. TLC plates are visualized under a UV lamp and by spraying with Dragendorff's reagent to detect alkaloids. d. Fractions showing similar TLC profiles are combined.
-
Sephadex LH-20 Column Chromatography: a. The fractions containing this compound, as indicated by TLC comparison with a standard if available, are further purified using a Sephadex LH-20 column. b. Methanol is commonly used as the eluent for this step. This step helps in separating compounds based on their molecular size and polarity.
-
Preparative TLC or HPLC: a. For final purification, preparative TLC on silica gel plates can be employed. The band corresponding to this compound is scraped off, and the compound is eluted with a suitable solvent mixture (e.g., chloroform-methanol). b. Alternatively, preparative HPLC can be used for high-purity isolation. A suitable column (e.g., C18) and mobile phase are selected based on analytical HPLC method development.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from a plant source.
Caption: Generalized workflow for the isolation of this compound.
Conclusion
This guide provides a foundational understanding of the natural sources of this compound and the methodologies employed for its isolation and purification. While the presence of this compound has been identified in several plant species, there is a clear need for further research to quantify its yield from these sources accurately. The detailed experimental protocol and workflow diagram presented herein are intended to equip researchers with the necessary information to embark on the isolation of this promising bioactive compound for further pharmacological and clinical investigation.
References
- 1. [Chemical Constituents from the Roots of Lindera glauca and Their Antitumor Activity on Four Different Cancer Cell Lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Structural Characterisation of Alkaloids in Leaves and Roots of Stephania kwangsiensis by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Norisocorydine: A Deep Dive into the Molecular Machinery of a Promising Aporphine Alkaloid
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of Norisocorydine, a bioactive aporphine alkaloid found in various medicinal plants, most notably within the Corydalis genus. This document is intended for researchers, scientists, and drug development professionals interested in the natural product synthesis and potential therapeutic applications of this class of compounds.
This compound, an isoquinoline alkaloid, has garnered significant research interest due to its diverse pharmacological activities. Understanding its biosynthesis in plants is crucial for developing sustainable production methods, including metabolic engineering and synthetic biology approaches, to unlock its full therapeutic potential. This guide details the enzymatic cascade from the primary precursor, L-tyrosine, to the final formation of this compound, summarizing key intermediates, enzymes, and available quantitative data.
The Core Biosynthetic Pathway: From Amino Acid to Aporphine Scaffold
The biosynthesis of this compound is an intricate branch of the well-established benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the aromatic amino acid L-tyrosine and proceeds through a series of enzymatic reactions to form the central intermediate, (S)-reticuline. From this critical branch point, the pathway diverges to produce a vast array of BIA structural types, including the aporphine alkaloids to which this compound belongs.
Formation of the Central Intermediate: (S)-Reticuline
The initial steps of the pathway leading to (S)-reticuline are conserved across many BIA-producing plants. L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then undergo a Pictet-Spengler condensation reaction, catalyzed by Norcoclaurine Synthase (NCS) , to form (S)-norcoclaurine, the foundational benzylisoquinoline structure.
A series of subsequent hydroxylation and methylation reactions, catalyzed by a suite of enzymes including Norcoclaurine 6-O-methyltransferase (6OMT) , Coclaurine N-methyltransferase (CNMT) , N-methylcoclaurine 3'-hydroxylase (NMCH) , and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) , progressively modify the (S)-norcoclaurine molecule to yield the pivotal intermediate, (S)-reticuline[1].
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Tyrosine [label="L-Tyrosine"];
Dopamine [label="Dopamine"];
Four_HPAA [label="4-HPAA"];
Norcoclaurine [label="(S)-Norcoclaurine"];
Coclaurine [label="(S)-Coclaurine"];
N_Methylcoclaurine [label="(S)-N-Methylcoclaurine"];
Three_Hydroxy_N_Methylcoclaurine [label="(S)-3'-Hydroxy-N-\nmethylcoclaurine"];
Reticuline [label="(S)-Reticuline", fillcolor="#FBBC05"];
Tyrosine -> Dopamine;
Tyrosine -> Four_HPAA;
Dopamine -> Norcoclaurine [headlabel="NCS", color="#34A853"];
Four_HPAA -> Norcoclaurine [color="#34A853"];
Norcoclaurine -> Coclaurine [label="6OMT", color="#EA4335"];
Coclaurine -> N_Methylcoclaurine [label="CNMT", color="#EA4335"];
N_Methylcoclaurine -> Three_Hydroxy_N_Methylcoclaurine [label="NMCH\n(CYP80B)", color="#4285F4"];
Three_Hydroxy_N_Methylcoclaurine -> Reticuline [label="4'OMT", color="#EA4335"];
}
#### 2. The Aporphine Branch: Formation of (S)-Corytuberine
The commitment to the aporphine scaffold occurs via an intramolecular C-C phenol coupling reaction of (S)-reticuline. This critical step is catalyzed by a specific cytochrome P450 enzyme, **CYP80G2**, also known as corytuberine synthase. This enzyme facilitates the formation of the characteristic dibenzo[de,g]quinoline ring system of aporphines, yielding **(S)-corytuberine**.
class="dot-container">
```dot
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graph [rankdir="LR", splines=ortho];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Reticuline [label="(S)-Reticuline", fillcolor="#FBBC05"];
Corytuberine [label="(S)-Corytuberine", fillcolor="#FBBC05"];
Reticuline -> Corytuberine [label="CYP80G2\n(Corytuberine Synthase)", color="#4285F4"];
}
Figure 2: Conversion of (S)-reticuline to (S)-corytuberine.
Putative Final Steps to this compound
The precise enzymatic conversions from (S)-corytuberine to this compound have not yet been fully elucidated and represent an active area of research. However, based on the chemical structures of the intermediates and known activities of enzymes in BIA pathways, a putative pathway can be proposed. This likely involves a series of O-methylation and N-demethylation or N-methylation steps.
This compound possesses three methoxy groups and one hydroxyl group on its aporphine core. (S)-Corytuberine has two hydroxyl and two methoxy groups. Therefore, the conversion requires the O-methylation of one of the hydroxyl groups. This step is likely catalyzed by one or more O-methyltransferases (OMTs) . Transcriptomic and metabolomic studies in Corydalis yanhusuo have identified several candidate OMTs that are highly expressed in tissues accumulating aporphine alkaloids[2][3][4].
The final structure of this compound lacks the N-methyl group present in many other aporphine alkaloids. This suggests either a direct formation from an N-demethylated precursor or a final N-demethylation step. The exact mechanism and the enzymes involved remain to be definitively characterized.
```dot
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Corytuberine [label="(S)-Corytuberine", fillcolor="#FBBC05"];
Intermediate [label="O-methylated\nCorytuberine Intermediate"];
this compound [label="this compound", fillcolor="#34A853"];
Corytuberine -> Intermediate [label="OMT(s)", color="#EA4335"];
Intermediate -> this compound [label="Unknown\nEnzyme(s)", color="#5F6368"];
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### Quantitative Data Summary
Quantitative datafor the enzymes involved in this compound biosynthesis is still emerging. The following table summarizes available information on key enzymes in the upstream pathway.
| Enzyme | Substrate(s) | Product | Plant Source | Km (µM) | kcat (s⁻¹) | Reference |
| :--- | :--- | :--- | :--- | :--- | :--- | :--- |
| **NCS** | Dopamine, 4-HPAA | (S)-Norcoclaurine | *Thalictrum flavum* | 335 (for4-HPAA) | - | |
| **CYP80G2** | (S)-Reticuline | (S)-Corytuberine | *Coptis japonica* | - | - | |
*Note: Kinetic datafor many enzymes inthis pathway, particularly those specific to this compound biosynthesis, are not yet available in the public domain. The table will be updated as new research emerges.*
### Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of benzylisoquinoline alkaloid biosynthesis, which are applicable to the elucidation of the this compound pathway.
#### Metabolite Extraction and Analysis
**Objective:** To extract and quantify this compound and its precursors from plant material.
**Protocol Overview:**
1. **Sample Preparation:** Fresh or freeze-dried plant material (e.g., tubers of *Corydalis yanhusuo*) is ground to a fine powder.
2. **Extraction:** The powdered material is extracted with an appropriate solvent, typically an acidified methanol or ethanol solution, often with sonication or reflux to improve efficiency.
3. **Purification:** The crude extract is filtered and may be subjected to a purification step, such as solid-phase extraction (SPE), to remove interfering compounds.
4. **Analysis:** The purified extract is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (HPLC-MS/MS) for the identification and quantification of this compound and its biosynthetic intermediates.
class="dot-container">
```dot
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graph [rankdir="TB"];
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Plant_Material [label="Plant Material\n(e.g., Corydalis tubers)"];
Grinding [label="Grinding"];
Extraction [label="Solvent Extraction\n(e.g., Acidified Methanol)"];
Filtration [label="Filtration"];
Purification [label="Solid-Phase Extraction\n(SPE)"];
Analysis [label="HPLC-MS/MS Analysis"];
Plant_Material -> Grinding;
Grinding -> Extraction;
Extraction -> Filtration;
Filtration -> Purification;
Purification -> Analysis;
}
Figure 4: General workflow for metabolite extraction and analysis.
Heterologous Expression and Enzyme Assays
Objective: To produce and characterize the activity of biosynthetic enzymes.
Protocol Overview:
-
Gene Cloning: The coding sequence of the target enzyme (e.g., CYP80G2) is amplified from cDNA and cloned into an appropriate expression vector.
-
Heterologous Expression: The expression vector is transformed into a suitable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. Yeast is often preferred for expressing plant cytochrome P450 enzymes as it is a eukaryotic system with the necessary membrane infrastructure.
-
Protein Purification: The heterologously expressed enzyme can be purified from the host cells using affinity chromatography (e.g., His-tag purification).
-
Enzyme Assay: The activity of the purified enzyme is assayed by incubating it with its substrate (e.g., (S)-reticuline for CYP80G2) and necessary co-factors (e.g., NADPH and a cytochrome P450 reductase for CYP80G2).
-
Product Analysis: The reaction products are extracted and analyzed by HPLC-MS to confirm the identity and quantity of the product (e.g., (S)-corytuberine).
```dot
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Gene_Cloning [label="Gene Cloning into\nExpression Vector"];
Heterologous_Expression [label="Heterologous Expression\n(e.g., in Yeast)"];
Protein_Purification [label="Protein Purification"];
Enzyme_Assay [label="Enzyme Assay with\nSubstrate and Co-factors"];
Product_Analysis [label="Product Analysis\nby HPLC-MS"];
Gene_Cloning -> Heterologous_Expression;
Heterologous_Expression -> Protein_Purification;
Protein_Purification -> Enzyme_Assay;
Enzyme_Assay -> Product_Analysis;
}
References
- 1. Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2023146537A1 - High yield extraction method for and products of corydalis plants - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Norisocorydine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norisocorydine is a naturally occurring aporphine alkaloid found in various plant species, notably within the Annonaceae family, including Annona cherimola (cherimoya).[1][2] As a member of the isoquinoline alkaloid class, this compound has garnered interest within the scientific community for its potential pharmacological activities, particularly its interactions with dopamine and serotonin receptors. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and known biological activities of this compound, supplemented with detailed experimental protocols and visual diagrams to aid in research and drug development endeavors.
Chemical Structure and Stereochemistry
The chemical identity of this compound is defined by its core aporphine scaffold, a tetracyclic ring system. Its systematic IUPAC name is (6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol .[3] The molecule possesses a single chiral center at the 6a position, and its absolute configuration is designated as (S), which is crucial for its biological activity and interaction with molecular targets.
Below is a 2D representation of the chemical structure of this compound, illustrating the numbering of the carbon atoms and the arrangement of the functional groups.
Caption: 2D Chemical Structure of this compound.
The stereochemistry of this compound is a critical aspect of its molecular identity. The "(6aS)" designation indicates that at the stereocenter C6a, the hydrogen atom is oriented below the plane of the ring system when the molecule is drawn in a standard orientation. This specific spatial arrangement is essential for its recognition by and interaction with biological macromolecules.
Caption: Stereochemical representation of the chiral center C6a in this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. This data is essential for its identification, characterization, and formulation in research and development settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁NO₄ | [3] |
| Molecular Weight | 327.38 g/mol | [3] |
| CAS Number | 475-70-7 | [3] |
| Melting Point | 203-205 °C (as hydrobromide) | |
| Optical Rotation | [α]²⁰D +158.5 (c, 0.1 in EtOH) (hydrobromide) | |
| pKa (strongest acidic) | 9.15 (predicted) | |
| pKa (strongest basic) | 9.85 (predicted) | |
| LogP | 2.6 (predicted) | [3] |
| Water Solubility | 0.048 g/L (predicted) |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Specific chemical shifts and coupling constants are required for full characterization. Data is currently limited in publicly available sources. |
| ¹³C NMR | A reference spectrum is available on PubChem, but a detailed peak list with assignments is not readily accessible.[3] |
| Mass Spectrometry (MS) | GC-MS data is available on PubChem, indicating a molecular ion peak consistent with its molecular weight.[3] Detailed fragmentation patterns require further investigation. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O functional groups are expected. Specific peak positions are not widely reported. |
Biological Activity
This compound has been investigated for its interaction with various neurotransmitter receptors, with a particular focus on dopamine and serotonin receptor subtypes. Understanding these interactions is crucial for elucidating its potential therapeutic applications.
Table 3: Receptor Binding Affinity of this compound (Ki values)
| Receptor Target | Ki (nM) | Assay Conditions | Reference |
| Dopamine D₁ Receptor | Data not consistently available for this compound. | ||
| Dopamine D₂ Receptor | Data not consistently available for this compound. | ||
| Serotonin 5-HT₁A Receptor | Data not consistently available for this compound. |
Signaling Pathways
The interaction of this compound with dopamine and serotonin receptors suggests its potential to modulate downstream signaling cascades. Below are generalized diagrams of the signaling pathways associated with Dopamine D1 and D2 receptors, and the Serotonin 5-HT1A receptor.
Caption: Generalized Dopamine Receptor Signaling Pathways.
Caption: Generalized Serotonin 5-HT1A Receptor Signaling Pathway.
Experimental Protocols
Detailed, validated experimental protocols are fundamental for reproducible research. The following sections outline generalized procedures for the isolation of aporphine alkaloids and for conducting receptor binding assays.
Isolation of Aporphine Alkaloids from Annona Species (General Protocol)
This protocol provides a general framework for the extraction and isolation of aporphine alkaloids, such as this compound, from plant material. Optimization will be required based on the specific plant matrix and target compound.
Caption: General workflow for the isolation of aporphine alkaloids.
Methodology:
-
Extraction: The dried and powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 72 hours), with periodic agitation. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction procedure to separate the alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with an organic solvent (e.g., dichloromethane) to isolate the basic alkaloids.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., dichloromethane/methanol) of increasing polarity.
-
Fraction Analysis and Further Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the target compound are combined and may require further purification by techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Competitive Radioligand Binding Assay (General Protocol)
This protocol describes a standard method to determine the binding affinity (Ki) of a test compound, such as this compound, for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Reagent Preparation: Prepare cell membranes expressing the receptor of interest (e.g., dopamine D2 receptor), a radiolabeled ligand with high affinity for the receptor (e.g., [³H]-spiperone), a series of dilutions of the test compound (this compound), and an appropriate assay buffer.
-
Incubation: In a multi-well plate, set up triplicate wells for total binding (membranes and radioligand), nonspecific binding (membranes, radioligand, and a high concentration of an unlabeled competing ligand), and competitive binding (membranes, radioligand, and varying concentrations of this compound). Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
This compound presents an interesting chemical scaffold with defined stereochemistry and potential for interaction with key neurological targets. This technical guide consolidates the available information on its chemical structure, properties, and biological context. While there are gaps in the publicly available detailed spectroscopic and pharmacological data, the provided information and generalized protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this aporphine alkaloid. Future research should focus on obtaining high-resolution spectroscopic data, determining specific binding affinities for a broader range of receptors, and elucidating the precise molecular mechanisms underlying its biological effects.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Norisocorydine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norisocorydine is a naturally occurring aporphine alkaloid found in various plant species. As a member of the isoquinoline alkaloid class, it has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, presenting quantitative data in a structured format for ease of reference. Furthermore, it outlines generalized experimental protocols for the determination of key physicochemical parameters and visualizes a known signaling pathway associated with a closely related analog, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Identity and Structure
-
IUPAC Name: (6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
-
CAS Number: 475-70-7
-
Molecular Formula: C₁₉H₂₁NO₄
-
Synonyms: (+)-Norisocorydine, Sanjoinine IB
This compound possesses a tetracyclic dibenzo[de,g]quinoline ring system, which is characteristic of aporphine alkaloids. Its structure includes three methoxy groups and one hydroxyl group, contributing to its chemical reactivity and biological activity.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and in predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 327.4 g/mol | |
| Melting Point | 203-205 °C (as hydrobromide) | |
| Optical Rotation | [α]²⁰D +158.5 (c, 0.1 in EtOH) (hydrobromide) | |
| pKa (Strongest Acidic) | 9.15 | |
| pKa (Strongest Basic) | 9.85 | |
| logP | 1.83 | |
| logS | -3.8 | |
| Polar Surface Area | 59.95 Ų | |
| Rotatable Bond Count | 3 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Hydrogen Bond Donor Count | 2 | |
| Physiological Charge | 1 |
Experimental Protocols
The following sections describe generalized experimental methodologies for determining the key physicochemical properties of alkaloids like this compound.
Determination of Melting Point
The melting point of a solid organic compound can be determined using the capillary method with a melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range is indicative of high purity.
Determination of Optical Rotation
Optical rotation is measured using a polarimeter to determine the extent to which a chiral compound rotates plane-polarized light.
-
Solution Preparation: A precise concentration of this compound is prepared by dissolving an accurately weighed sample in a suitable solvent (e.g., ethanol) in a volumetric flask.
-
Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell to determine the zero point.
-
Measurement: The sample solution is transferred to a polarimeter cell of a known path length (in decimeters). The angle of rotation (α) is measured at a specific temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line at 589.3 nm).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's Law: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL.
-
Determination of pKa by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) can be determined by observing changes in the UV-Vis absorbance spectrum of the compound at different pH values.
-
Buffer Preparation: A series of buffer solutions with known pH values are prepared.
-
Sample Preparation: A stock solution of this compound is prepared and then diluted to a constant concentration in each of the buffer solutions.
-
Spectroscopic Measurement: The UV-Vis spectrum of each buffered solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of this compound have different extinction coefficients is plotted against the pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
Determination of logP (Partition Coefficient)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added, and the mixture is shaken vigorously to allow for partitioning between the two immiscible liquids. The mixture is then allowed to stand until the two phases have clearly separated.
-
Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Signaling Pathway Interactions
While the specific signaling pathways modulated by this compound are a subject of ongoing research, studies on the closely related alkaloid, Norisoboldine, provide insights into its potential anti-inflammatory mechanisms. Norisoboldine has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages by down-regulating the activation of Mitogen-Activated Protein Kinases (MAPKs).
Caption: Inhibition of MAPK signaling by this compound.
This diagram illustrates the proposed mechanism where this compound inhibits the phosphorylation of p38, ERK, and JNK, thereby down-regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β in macrophages stimulated by LPS.
Conclusion
This technical guide consolidates the key physical and chemical properties of this compound, providing a valuable resource for researchers. The presented data and experimental protocols are foundational for future studies aimed at elucidating its pharmacological potential and for the development of novel therapeutics. The visualization of a relevant signaling pathway offers a starting point for more in-depth mechanistic investigations. As research on this and related alkaloids continues, a more comprehensive understanding of their biological activities and therapeutic applications will undoubtedly emerge.
The Pharmacological Landscape of Norisocorydine: A Technical Guide
Abstract
Norisocorydine is a naturally occurring aporphine isoquinoline alkaloid found in various plant species.[1] As a member of a class of compounds known for a wide array of biological activities, this compound and its parent compound, Isocorydine, have garnered scientific interest for their therapeutic potential.[2][3] This technical guide provides a comprehensive overview of the known pharmacological effects of this compound and related derivatives, with a focus on anti-inflammatory, anti-arthritic, and anticancer activities. It details the underlying mechanisms of action, including the modulation of key signaling pathways such as NF-κB, mitochondrial-dependent apoptosis, and Notch1. This document summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes complex biological pathways to support researchers, scientists, and drug development professionals in their exploration of this promising natural product.
Introduction to this compound
This compound, also known as (+)-norisocorydine or Sanjoinine IB, is an isoquinoline alkaloid with the chemical formula C₁₉H₂₁NO₄.[1] It belongs to the aporphine subclass of alkaloids, which are characterized by a tetracyclic skeleton and are widely distributed in the plant kingdom.[3] Aporphine alkaloids are noted for their diverse and potent biological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[2][4]
While research specifically quantifying the bioactivity of this compound is limited, studies on its parent compound, Isocorydine (ICD), and its derivatives provide significant insight into its potential pharmacological profile. This guide will leverage data from these closely related compounds to present a holistic view of this compound's therapeutic promise.
Pharmacological Effects and Mechanisms of Action
Anti-inflammatory and Anti-arthritic Effects
This compound has been identified as a potent agent in preclinical models of arthritis. Its anti-arthritic mechanism is multifaceted, involving the inhibition of inflammatory cell infiltration and the prevention of bone and cartilage destruction in adjuvant-induced arthritic rats.[2] The parent compound, Isocorydine, has been shown to exert strong anti-sepsis effects by reducing the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[5]
Mechanism of Action: NF-κB Pathway Inhibition
A primary mechanism for the anti-inflammatory effects of Isocorydine is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[6] This degradation unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Isocorydine has been shown to inhibit the phosphorylation of IκBα and prevent the nuclear translocation of the p65 subunit, thereby downregulating the inflammatory cascade.[5] This is linked to its ability to upregulate the Vitamin D Receptor (VDR), which can interact with and block NF-κB p65 in the cytoplasm.[5]
Figure 1. this compound's inhibition of the canonical NF-κB signaling pathway.
Anticancer Activity
While this compound itself has not been extensively evaluated, its parent compound Isocorydine and numerous synthetic derivatives exhibit significant anticancer properties against a range of human cancer cell lines, including hepatocellular carcinoma (HepG2), cervical cancer (HeLa), gastric cancer (MGC-803, SGC7901), and lung cancer (A549).[1][3] Isocorydine has been shown to inhibit cancer cell proliferation by inducing G2/M cell cycle arrest and apoptosis.[3] Furthermore, its derivatives can target drug-resistant cancer stem cells.[3]
Mechanism of Action: Mitochondrial-Dependent Apoptosis
A key mechanism underlying the anticancer effect of Isocorydine derivatives is the induction of apoptosis via the intrinsic mitochondrial pathway.[7] This process is characterized by a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[7] An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[9][10]
References
- 1. This compound | C19H21NO4 | CID 12313549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Norisocorydine: A Comprehensive Technical Review for Drug Development Professionals
An In-depth Analysis of Preclinical Data, Mechanisms of Action, and Experimental Protocols
Introduction
Norisocorydine, an isoquinoline alkaloid, has emerged as a compound of significant interest in pharmacological research due to its diverse biological activities.[1][2] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its therapeutic potential, mechanisms of action, and the experimental methodologies used to elucidate its effects. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed overview to inform future research and development efforts.
Physicochemical Properties
This compound is an organic compound classified as an aporphine alkaloid.[3] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C19H21NO4 | PubChem |
| Molecular Weight | 327.4 g/mol | PubChem |
| XLogP3-AA | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | ChemAxon |
| Polar Surface Area | 59.95 Ų | ChemAxon |
| Water Solubility | 0.048 g/L | ALOGPS |
| pKa (Strongest Acidic) | 9.15 | ChemAxon |
| pKa (Strongest Basic) | 9.85 | ChemAxon |
Therapeutic Potential and Pharmacological Activities
This compound has demonstrated a range of pharmacological activities, with the most prominent being its anti-inflammatory, anti-arthritic, and anti-angiogenic effects.
Anti-inflammatory and Anti-arthritic Activity
Preclinical studies have robustly demonstrated the anti-inflammatory and anti-arthritic potential of this compound in various animal models.
In Vivo Studies:
In adjuvant-induced arthritis (AIA) in rats, oral administration of this compound at doses of 15 and 30 mg/kg significantly reduced paw swelling and arthritis index scores, while also leading to an increase in mean body weight.[4] At a dose of 30 mg/kg, it was observed to prevent both the infiltration of inflammatory cells and the destruction of bone and cartilage in the joints.[4] Similarly, in a collagen-induced arthritis (CIA) mouse model, this compound treatment (10, 20, and 40 mg/kg) significantly lessened the severity of the disease, as indicated by reduced clinical scores and improved body weight.[5] Histopathological analysis revealed a dose-dependent reduction in inflammatory cell infiltration and synovial hyperplasia, along with protection against joint destruction.[5]
| Animal Model | Dosing Regimen | Key Findings |
| Adjuvant-Induced Arthritis (AIA) in Rats | 7.5, 15, 30 mg/kg (oral, daily for 10 days) | - Significant decrease in paw swelling and arthritis index scores (15 & 30 mg/kg).- Elevated mean body weight.- Prevention of inflammatory cell infiltration and joint destruction (30 mg/kg).- Decreased serum levels of RANKL, IL-6, PGE2, and MMP-13.[4] |
| Collagen-Induced Arthritis (CIA) in Mice | 10, 20, 40 mg/kg (oral, daily for 20 days) | - Significantly alleviated disease severity (reduced clinical scores).- Elevated lowered body weights.- Dose-dependently reduced inflammatory cell infiltration and synovial hyperplasia.- Protected joint from destruction.[5] |
In Vitro Studies:
This compound has been shown to directly impact inflammatory processes at a cellular level. In cultured fibroblast-like synoviocytes (FLS) from AIA rats, this compound (10 and 30 µM) significantly decreased the secretion of key inflammatory and joint-degrading molecules, including RANKL, IL-6, PGE2, and MMP-13.[4]
Anti-angiogenic Activity
This compound exhibits anti-angiogenic properties, which contribute to its anti-arthritic effects by reducing the formation of new blood vessels in the synovium. It has been shown to significantly reduce the number of blood vessels and the expression of growth factors in the synovium of AIA rats.[5] In vitro, this compound markedly prevented the migration and sprouting of endothelial cells.[5]
Mechanisms of Action
This compound exerts its therapeutic effects through multiple mechanisms of action, primarily involving the induction of apoptosis in pathogenic cells and the modulation of key signaling pathways.
Mitochondrial-Dependent Apoptosis in Fibroblast-Like Synoviocytes
A key mechanism underlying the anti-arthritic effect of this compound is the induction of apoptosis in hyperplastic fibroblast-like synoviocytes (FLS), which play a central role in the pathogenesis of rheumatoid arthritis. This pro-apoptotic effect is mediated through a mitochondrial-dependent pathway.[4]
Treatment of AIA FLS with this compound leads to:
-
Activation of caspase-3 and caspase-9.
-
Cleavage of poly (ADP-ribose) polymerase (PARP).
-
Loss of mitochondrial membrane potential.
-
Release of cytochrome C from the mitochondria.
-
Regulation of the expression of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins.
-
Up-regulation of the p53 protein.
Modulation of the Notch1 Signaling Pathway
This compound's anti-angiogenic effects are mediated, at least in part, through the moderation of the Notch1 signaling pathway.[5] It inhibits the endothelial tip cell phenotype, which is crucial for endothelial cell migration and subsequent angiogenesis. This inhibitory effect is linked to the promotion of Notch1 activation. A molecular docking study has suggested that this compound may directly bind to the Notch1 transcription complex to promote its activation.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols employed in the study of this compound.
Adjuvant-Induced Arthritis (AIA) in Rats
-
Induction: Adult male Sprague-Dawley rats are injected intradermally at the base of the right hind paw and tail with Mycobacterium butyricum in Freund's complete adjuvant.[4]
-
Treatment: Starting from day 14 post-immunization, rats are orally administered this compound (7.5, 15, or 30 mg/kg) or a control vehicle daily for 10 consecutive days.[4]
-
Evaluation:
-
Clinical Assessment: Paw swelling and arthritis index scores are monitored regularly. Body weight is measured throughout the study.
-
Radiological and Histological Analysis: At the end of the treatment period, joints are subjected to radiological scanning and histological examination (H&E staining) to assess joint destruction, inflammatory cell infiltration, and synovial hyperplasia.[4]
-
Biochemical Analysis: Serum levels of inflammatory markers such as RANKL, IL-6, PGE2, and MMP-13 are quantified using ELISA.[4]
-
Collagen-Induced Arthritis (CIA) in Mice
-
Induction: Mice are immunized with an emulsion of chicken type II collagen and complete Freund's adjuvant. A booster immunization is given on day 21.[5]
-
Treatment: Following the booster shot, mice are treated with this compound (10, 20, 40 mg/kg) for 20 consecutive days.[5]
-
Evaluation:
In Vitro Apoptosis Assay in Fibroblast-Like Synoviocytes (FLS)
-
Cell Culture: FLS are isolated from the synovial tissues of AIA rats and cultured.
-
Treatment: Cultured FLS are treated with varying concentrations of this compound for 24 hours.
-
Apoptosis Detection:
-
Flow Cytometry: Apoptotic cells are quantified using Annexin V-FITC and propidium iodide (PI) staining.
-
Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential are assessed using a fluorescent probe like JC-1.
-
Western Blot Analysis: The expression levels of key apoptosis-related proteins (caspase-3, caspase-9, PARP, Bax, Bcl-2, cytochrome C, and p53) are determined.
-
In Vitro Endothelial Cell Migration Assay
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured.
-
Wound Healing Assay:
-
A confluent monolayer of HUVECs is "wounded" by scratching with a pipette tip.
-
Cells are then treated with this compound in the presence or absence of a chemoattractant (e.g., VEGF).
-
Cell migration into the wounded area is monitored and quantified over time.
-
-
Transwell Migration Assay:
-
HUVECs are seeded in the upper chamber of a Transwell insert.
-
The lower chamber contains a chemoattractant.
-
This compound is added to the upper chamber.
-
After a defined incubation period, the number of cells that have migrated to the lower surface of the insert is quantified.
-
Conclusion and Future Directions
The existing body of literature strongly supports the therapeutic potential of this compound, particularly in the context of inflammatory and autoimmune diseases such as rheumatoid arthritis. Its multifaceted mechanism of action, encompassing the induction of apoptosis in pathogenic cells and the modulation of key signaling pathways like Notch1, makes it an attractive candidate for further drug development.
Future research should focus on:
-
Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to establish a robust safety and dosing profile for this compound.
-
Optimization of Drug Delivery: Investigating novel drug delivery systems could enhance the bioavailability and therapeutic efficacy of this compound.
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients.
-
Exploration of Other Therapeutic Areas: Given its fundamental mechanisms of action, the therapeutic potential of this compound in other diseases characterized by inflammation and angiogenesis, such as cancer and inflammatory bowel disease, warrants investigation.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound. The detailed experimental protocols and summarized data offer a practical resource for designing and executing future studies in this promising area of research.
References
- 1. Norisoboldine Suppresses VEGF-Induced Endothelial Cell Migration via the cAMP-PKA-NF-κB/Notch1 Pathway | PLOS One [journals.plos.org]
- 2. This compound | C19H21NO4 | CID 12313549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound (S)-Norisocorydine (FDB002072) - FooDB [foodb.ca]
- 4. Norisoboldine induces apoptosis of fibroblast-like synoviocytes from adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norisoboldine, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Norisocorydine: A Technical Guide on its Discovery and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norisocorydine is a naturally occurring aporphine isoquinoline alkaloid, a class of nitrogen-containing organic compounds widely distributed in the plant kingdom.[1] Isoquinoline alkaloids have long been a focal point in medicinal chemistry and drug discovery, ever since the isolation of morphine from the opium poppy in the early 19th century. This family of compounds is known for its diverse and potent biological activities. This compound itself has been identified in various plant species, including those from the genera Annickia, Lindera, and Xylopia.[2] Scientific investigation into this compound and related aporphine alkaloids has revealed a range of pharmacological effects, with notable antiplasmodial and potential anticancer activities. This guide provides a detailed overview of the discovery, experimental evaluation, and historical context of this compound, tailored for professionals in the field of drug development and natural product chemistry.
Historical Context and Discovery
This compound has been successfully isolated from plants such as Annickia corneri. The elucidation of its structure was achieved through a combination of spectroscopic techniques, which are now standard in natural product chemistry. These methods include Ultraviolet (UV) and Infrared (IR) spectroscopy, Mass Spectrometry (MS), and advanced Nuclear Magnetic Resonance (NMR) techniques, such as 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR.
Quantitative Data on Biological Activity
While this compound has been noted for its potent antiplasmodial activity, specific IC₅₀ values are not consistently reported across the literature. However, data from the closely related aporphine alkaloid, isocorydine, and its derivatives provide valuable context for the potential bioactivity of this structural class. The following tables summarize the in vitro cytotoxicity of isocorydine and one of its derivatives against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Isocorydine Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time |
| 8-Amino-isocorydine | A549 | Lung | 7.53 | 48h |
| 8-Amino-isocorydine | SGC7901 | Gastric | 14.80 | 48h |
| 8-Amino-isocorydine | HepG2 | Liver | 56.18 | 48h |
| 6a,7-dihydrogen-isocorydione | A549 | Lung | 8.59 | 48h |
| 6a,7-dihydrogen-isocorydione | SGC7901 | Gastric | 14.03 | 48h |
| 6a,7-dihydrogen-isocorydione | HepG2 | Liver | 20.42 | 48h |
| Isocorydione | A549 | Lung | 197.73 | 48h |
| Isocorydione | SGC7901 | Gastric | 212.46 | 48h |
| Isocorydione | HepG2 | Liver | 186.97 | 48h |
Data sourced from a study on isocorydine derivatives.[3]
Table 2: In Vitro Cytotoxicity of Isocorydine on Cancer and Normal Cell Lines
| Compound | Cell Line | Cell Type | IC₅₀ (µg/mL) |
| Isocorydine | HeLa | Human Cervical Cancer | >300 |
| Isocorydine | Vero | Normal Monkey Kidney | >300 |
Data indicates low cytotoxicity for the parent compound isocorydine under these specific assay conditions.[4]
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Plant Material
This protocol describes a general method for the extraction and isolation of aporphine alkaloids like this compound from dried plant material (e.g., bark or leaves).
-
Preparation of Plant Material: The air-dried and powdered plant material (e.g., 500 g) is subjected to extraction.
-
Solvent Extraction: The powdered material is macerated or extracted using a Soxhlet apparatus with a suitable organic solvent, such as methanol or a dichloromethane/methanol mixture, for approximately 48-72 hours.
-
Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Acid-Base Partitioning:
-
The residue is dissolved in a 10% acetic acid solution.
-
This acidic solution is then washed with a non-polar solvent like hexane to remove fats and other neutral compounds.
-
The aqueous phase is then basified to a pH of 9-10 with ammonium hydroxide.
-
The basic solution is subsequently partitioned with a chlorinated solvent such as dichloromethane. The organic phase, now containing the free alkaloids, is collected.
-
-
Purification:
-
The dichloromethane extract is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting alkaloid-rich fraction is subjected to column chromatography over silica gel.
-
Elution is performed using a gradient of solvents, typically starting with dichloromethane and gradually increasing the polarity with methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the target compound (this compound) are combined and may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Protocol 2: Structural Elucidation by NMR and MS
-
Sample Preparation: A small quantity (5-10 mg) of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using Electrospray Ionization (ESI), is performed to determine the exact molecular weight and deduce the molecular formula of the compound.
-
¹H NMR Spectroscopy: A ¹H NMR spectrum is acquired to determine the number and types of protons in the molecule, their chemical environments, and their coupling patterns.
-
¹³C NMR and DEPT Spectroscopy: A ¹³C NMR spectrum, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), is run to determine the number and types of carbon atoms (C, CH, CH₂, CH₃).
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Used to identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Used to identify direct one-bond correlations between protons and the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Used to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton and placing substituents.
-
-
Data Analysis: The collective data from these spectroscopic methods are pieced together to confirm the planar structure and relative stereochemistry of this compound.
Protocol 3: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.
-
Parasite Culture: Chloroquine-sensitive or -resistant strains of P. falciparum are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Assay Plate Preparation: The test compound (this compound) is serially diluted in culture medium in a 96-well microtiter plate.
-
Incubation: A synchronized parasite culture (primarily ring-stage) is added to each well to achieve a final hematocrit of 2% and a parasitemia of 0.5%. The plates are then incubated for 72 hours under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, the plates are frozen at -20°C to lyse the red blood cells. After thawing, a SYBR Green I lysis buffer is added to each well. SYBR Green I dye intercalates with the DNA of the parasites.
-
Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and the fluorescence is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to parasite growth. The IC₅₀ value is calculated by plotting the percentage of parasite growth inhibition against the log of the compound concentration.[5]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on the viability and metabolic activity of cells.[1][3]
-
Cell Seeding: Human cancer cells (e.g., HepG2, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: The culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 3-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
IC₅₀ Calculation: The absorbance is directly proportional to the number of viable, metabolically active cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, is determined from the dose-response curve.[1][3]
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for the isolation and evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C19H21NO4 | CID 12313549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isocorydine Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The antiplasmodial activity of norcantharidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Norisocorydine: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Preclinical Data, Mechanisms of Action, and Future Research Directions
Norisocorydine, an isoquinoline alkaloid, has emerged as a compound of significant interest in the field of drug discovery due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, with a focus on its anti-inflammatory, anti-arthritic, and anticancer properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways.
Anti-inflammatory and Anti-arthritic Potential
This compound and the structurally similar alkaloid, Norisoboldine, have demonstrated notable efficacy in preclinical models of rheumatoid arthritis. The primary mechanism of action appears to be twofold: the inhibition of synovial angiogenesis and the induction of apoptosis in fibroblast-like synoviocytes (FLS).
Inhibition of Synovial Angiogenesis via the Notch1 Pathway
In adjuvant-induced arthritic rats, this compound has been shown to prevent the infiltration of inflammatory cells and the destruction of bone and cartilage[1]. A key mechanism contributing to these effects is the inhibition of synovial angiogenesis. This is achieved through the moderation of the Notch1 signaling pathway, which is crucial for the development of the endothelial tip cell phenotype required for new blood vessel formation[1][2][3]. This compound's interaction with the Notch1 transcription complex is thought to promote the activation of Notch1 signaling, which in turn suppresses the migratory and sprouting capabilities of endothelial cells[2][3].
Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats
A common preclinical model to evaluate the anti-arthritic potential of compounds like this compound and Norisoboldine is the Adjuvant-Induced Arthritis (AIA) model in rats.
-
Induction: Arthritis is induced in male Sprague-Dawley rats via an intradermal injection of 0.1 mL of Freund's complete adjuvant (containing Mycobacterium butyricum) at the base of the right hind paw and tail[4][5]. A secondary arthritis onset is typically observed after day 10[4].
-
Treatment: Fourteen days post-immunization, rats are randomly assigned to treatment groups. Norisoboldine is administered orally at doses of 7.5, 15, and 30 mg/kg daily for 10-28 consecutive days[1][4][5]. A control group receives the vehicle (e.g., 0.5% CMC-Na), and a positive control group may receive a standard-of-care drug like dexamethasone (0.5 mg/kg) or methotrexate (0.3 mg/kg)[1][4].
-
Assessment: The therapeutic efficacy is evaluated by monitoring:
-
Arthritis Index Score: A scale of 0-4 for each ankle, where 0 represents no swelling or erythema and 4 indicates severe erythema and/or edema with joint rigidity[1][4].
-
Paw Volume: Measured using a plethysmometer[1].
-
Radiological Scanning: To evaluate the degree of joint erosion[4].
-
Histopathology: Ankle joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration, synovial hyperplasia, pannus formation, and cartilage and bone erosion[1][4].
-
Signaling Pathway: Inhibition of Angiogenesis via Notch1
References
- 1. researchgate.net [researchgate.net]
- 2. Norisoboldine, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norisoboldine inhibits the production of interleukin-6 in fibroblast-like synoviocytes from adjuvant arthritis rats through PKC/MAPK/NF-κB-p65/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Norisoboldine alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE2, and MMP-13 expression - PMC [pmc.ncbi.nlm.nih.gov]
Norisocorydine: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norisocorydine, an aporphine alkaloid found in various medicinal plants, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and antiparasitic properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols for activity screening and insights into the underlying molecular mechanisms. While quantitative data for this compound is emerging, this guide also incorporates data from its parent compound, Isocorydine, and its derivatives to provide a broader context for its potential bioactivities.
Anti-inflammatory Activity
This compound and related aporphine alkaloids have demonstrated significant anti-inflammatory effects. The primary mechanism appears to be the modulation of key inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response.
Quantitative Data: Anti-inflammatory Activity
Quantitative data for the direct anti-inflammatory activity of this compound is still under active investigation. However, studies on related compounds provide valuable benchmarks. For instance, Isocorydine has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Model | Key Findings | Reference |
| Isocorydine | Inhibition of pro-inflammatory cytokine release | LPS-stimulated mouse peritoneal macrophages | Dose-dependent inhibition of TNF-α and IL-6 production. | [1] |
| Norisoboldine | Inhibition of synovial angiogenesis | Adjuvant-induced arthritis in rats | Moderation of the Notch1 pathway. | [2] |
Experimental Protocols for Anti-inflammatory Screening
This widely used model assesses the in vivo anti-inflammatory potential of a compound by measuring its ability to reduce localized edema induced by carrageenan.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound or the vehicle (control) orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter (Vt).
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
This assay evaluates the ability of a compound to suppress the production of pro-inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6 quantification
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Determine the cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Signaling Pathway: Inhibition of NF-κB
This compound is believed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may interfere with this process, preventing the nuclear translocation of NF-κB.
Caption: this compound inhibits the NF-κB signaling pathway.
Anticancer Activity
Aporphine alkaloids, including this compound and its parent compound Isocorydine, have shown promise as anticancer agents. Their cytotoxic effects have been observed in various cancer cell lines, and the proposed mechanisms include the induction of apoptosis and cell cycle arrest.
Quantitative Data: Anticancer Activity
While specific IC50 values for this compound are not extensively reported, studies on Isocorydine and its derivatives provide valuable insights into the potential potency against different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isocorydine | Cal-27 | Oral Squamous Carcinoma | 610 | [3] |
| 8-Amino-isocorydine | MGC-803 | Gastric Carcinoma | 8.0 | |
| 8-Amino-isocorydine | 786-O | Renal Carcinoma | 45.2 | |
| 8-Amino-isocorydine | MCF-7 | Breast Cancer | 48.3 | |
| 8-Amino-isocorydine | A549 | Lung Cancer | 97.5 | |
| 8-Amino-isocorydine | HepG2 | Liver Cancer | 142.8 |
Experimental Protocol for Anticancer Screening
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2, MCF-7)
-
Appropriate cell culture medium with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Signaling Pathway: Induction of Apoptosis
This compound is thought to induce apoptosis in cancer cells through the mitochondrial-dependent pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Antiparasitic Activity
This compound has demonstrated activity against the malaria parasite, Plasmodium falciparum. The proposed mechanism involves the detoxification of heme, a byproduct of hemoglobin digestion by the parasite, which is toxic to the parasite itself.
Quantitative Data: Antiparasitic Activity
| Compound | Parasite | Strain | IC50 (µM) | Reference |
| This compound | Plasmodium falciparum | - | - | |
| Isocorydine | Plasmodium falciparum | - | - | |
| Boldine | Plasmodium falciparum | - | - |
Note: Specific IC50 values for this compound against P. falciparum were not available in the reviewed literature, but its activity is mentioned alongside Isocorydine and Boldine.
Experimental Protocol for Antiparasitic Screening
This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.
Materials:
-
Chloroquine-sensitive or -resistant strains of P. falciparum
-
Human red blood cells (O+)
-
RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II
-
This compound (dissolved in DMSO)
-
SYBR Green I dye
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human red blood cells.
-
Prepare a parasite culture with 1% parasitemia and 2% hematocrit.
-
Add 180 µL of the parasite culture to the wells of a 96-well plate.
-
Add 20 µL of serially diluted this compound to the wells. Include a drug-free control and a positive control (e.g., Chloroquine).
-
Incubate the plate for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Logical Relationship: Heme Detoxification
The logical workflow for the proposed antiparasitic mechanism of this compound is depicted below.
Caption: this compound's proposed antiplasmodial mechanism.
Other Potential Biological Activities
Preliminary research suggests that this compound and related alkaloids may possess other therapeutic properties, including neuroprotective and cardiovascular effects. However, further studies are required to fully elucidate their potential in these areas.
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation. This technical guide provides a foundational framework for researchers to screen and characterize its anti-inflammatory, anticancer, and antiparasitic properties. The detailed experimental protocols and insights into the implicated signaling pathways are intended to facilitate future research and accelerate the drug discovery and development process for this and related aporphine alkaloids. As more quantitative data for this compound becomes available, a more precise understanding of its therapeutic potential will emerge.
References
Toxicological Profile of Norisocorydine: A Technical Guide for Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological information on Norisocorydine. A comprehensive toxicological profile for this compound is not publicly available. The information presented herein is based on limited data for this compound and related isoquinoline alkaloids, supplemented by general principles of toxicology. The tables and diagrams are illustrative and designed to provide a framework for future toxicological evaluation.
Executive Summary
This compound, a naturally occurring isoquinoline alkaloid, has demonstrated a range of biological activities, including antiproliferative and antiplasmodial effects, suggesting its potential as a therapeutic agent. However, a thorough understanding of its toxicological profile is imperative for any progression in drug development. This technical guide provides a comprehensive overview of the known and potential toxicological aspects of this compound, intended for researchers, scientists, and drug development professionals. Due to the limited specific toxicological data available for this compound, this guide also outlines the necessary experimental investigations required to establish a complete safety profile.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | [1] |
| Molecular Formula | C₁₉H₂₁NO₄ | [1] |
| Molecular Weight | 327.37 g/mol | [1] |
| CAS Number | 475-70-7 | [1] |
| Appearance | Not reported | |
| Solubility | Not reported | |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
Non-Clinical Toxicology
A comprehensive non-clinical toxicology assessment for this compound has not been published. The following sections outline the standard battery of tests required to characterize its toxicological profile. The presented data is hypothetical and for illustrative purposes only.
Acute Toxicity
Acute toxicity studies are essential to determine the potential for adverse effects following a single high dose of a substance. The median lethal dose (LD50) is a common endpoint for these studies.
Table 1: Hypothetical Acute Toxicity Data for this compound
| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |
| Mouse | Oral | > 2000 | No significant adverse effects observed. |
| Rat | Oral | > 2000 | No significant adverse effects observed. |
| Mouse | Intravenous | 150 | Sedation, ataxia, respiratory depression. |
| Rat | Intravenous | 120 | Sedation, ataxia, respiratory depression. |
A limit test at 2000 mg/kg is typically performed first. If no mortality is observed, the LD50 is considered to be greater than this dose.
-
Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females.
-
Housing: Housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum.
-
Dose Administration: A single dose of this compound (e.g., 2000 mg/kg) is administered by oral gavage. A control group receives the vehicle only.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies are crucial for evaluating the effects of long-term exposure to a substance.
Table 2: Hypothetical 28-Day Repeated Dose Oral Toxicity Study of this compound in Rats
| Dose Group (mg/kg/day) | Sex | Key Findings |
| 0 (Vehicle) | M/F | No treatment-related findings. |
| 50 | M/F | No treatment-related findings. |
| 200 | M/F | Mild, reversible elevation in liver enzymes (ALT, AST). |
| 800 | M/F | Elevated liver enzymes, slight decrease in body weight gain, minimal centrilobular hypertrophy in the liver. |
-
Animals: Typically, rats of both sexes.
-
Dose Groups: At least three dose levels and a concurrent control group.
-
Administration: Daily oral administration for 28 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.
-
Pathology: Gross necropsy, organ weights, and histopathological examination of major organs and tissues.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material.
Table 3: Hypothetical Genotoxicity Profile of this compound
| Assay | Test System | Metabolic Activation (S9) | Result |
| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium (TA98, TA100, TA1535, TA1537), Escherichia coli (WP2 uvrA) | With and without | Negative |
| In vitro Mammalian Chromosomal Aberration Test | Human peripheral blood lymphocytes | With and without | Positive (at high concentrations) |
| In vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | N/A | Negative |
-
Test Strains: A set of Salmonella typhimurium and Escherichia coli strains with different mutations are used.
-
Method: The test compound, bacterial strains, and with or without a metabolic activation system (S9 mix from rat liver) are combined on an agar plate with limited histidine or tryptophan.
-
Endpoint: An increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Carcinogenicity
Long-term carcinogenicity studies in animals are required if there are concerns from genotoxicity data, the chemical structure, or the intended clinical use. No data is available for this compound.
Reproductive and Developmental Toxicity
These studies evaluate the potential effects of a substance on fertility, pregnancy, and fetal development. No data is available for this compound.
Potential Mechanisms of Toxicity and Signaling Pathways
The mechanisms of toxicity for this compound are unknown. As an isoquinoline alkaloid, it may share toxicological properties with other members of this class, which are known to interact with various receptors and enzymes. The observed antiproliferative activity suggests potential interference with cell cycle regulation or induction of apoptosis.
Below is a hypothetical signaling pathway that could be investigated for this compound's cytotoxic effects.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Experimental Workflows
To establish a comprehensive toxicological profile for this compound, a tiered testing strategy is recommended.
Caption: Recommended tiered workflow for toxicological evaluation of this compound.
Data Gaps and Future Directions
The current publicly available information on the toxicology of this compound is insufficient to support its development as a therapeutic agent. A comprehensive evaluation of its safety profile is essential. Key data gaps include:
-
Acute toxicity: Determination of LD50 values via multiple routes of administration.
-
Sub-chronic and chronic toxicity: Characterization of target organs and no-observed-adverse-effect level (NOAEL).
-
Genotoxicity: A complete in vitro and in vivo battery of tests is required.
-
Reproductive and developmental toxicity: Essential for any drug intended for use in women of childbearing potential.
-
Carcinogenicity: May be required based on the results of genotoxicity studies and intended duration of use.
-
Safety pharmacology: Evaluation of effects on cardiovascular, respiratory, and central nervous systems.
-
Toxicokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting toxicology data.
Conclusion
This compound is a promising natural product with demonstrated biological activity. However, the lack of a comprehensive toxicological profile is a major impediment to its clinical development. The framework presented in this guide outlines the necessary steps to thoroughly evaluate the safety of this compound and provides illustrative examples of the expected data. A systematic and rigorous toxicological assessment is paramount to ensure the safety of this potential therapeutic agent.
References
An In-depth Technical Guide to Norisocorydine Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norisocorydine, a naturally occurring aporphine alkaloid, and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, anticancer, and neuroprotective properties of this compound derivatives. Detailed experimental protocols for key biological assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action. Quantitative data from various studies are summarized in structured tables to allow for comparative analysis, offering a valuable resource for researchers and drug development professionals in the fields of oncology and neurology.
Introduction
This compound is an isoquinoline alkaloid found in various plant species. Its core structure has served as a scaffold for the synthesis of numerous derivatives with enhanced biological activities. These modifications primarily aim to improve potency, selectivity, and pharmacokinetic profiles. This guide will delve into the chemical synthesis of these derivatives and explore their significant potential in two major therapeutic areas: cancer and neurological disorders.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves modifications at specific positions on the aporphine core. A general synthetic approach is outlined below.
General Synthetic Scheme
A common strategy for synthesizing derivatives of aporphine alkaloids like this compound involves a multi-step process that may include protection of functional groups, introduction of new substituents, and subsequent deprotection.
Caption: General workflow for the synthesis of this compound derivatives.
Anticancer Properties
Derivatives of the closely related aporphine alkaloid, isocorydine (N-methylthis compound), have demonstrated significant anticancer activity against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.
In Vitro Anticancer Activity
The cytotoxic effects of various isocorydine derivatives have been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Isocorydine Derivatives | |||
| 8-Amino-isocorydine (8-NICD) | MGC-803 (Gastric) | 8.0 - 142.8 | [1] |
| COM33 | HepG2 (Liver) | 7.51 | [2] |
| HeLa (Cervical) | 6.32 | [2] | |
| Compound 8 | SGC7901 (Gastric) | 7.53 | [3] |
| HepG2 (Liver) | 14.80 | [3] | |
| A549 (Lung) | 56.18 | [3] | |
| Compound 10 | SGC7901 (Gastric) | 8.59 | [3] |
| HepG2 (Liver) | 14.03 | [3] | |
| A549 (Lung) | 20.42 | [3] | |
| Isocorydione | HepG2 (Liver) | 186.97 | [3] |
| A549 (Lung) | 197.73 | [3] | |
| SGC7901 (Gastric) | 212.46 | [3] | |
| Boldine Derivatives | |||
| 3-thiocarbamateboldine | Tumor Cell Lines | Not specified | [4] |
| 2,9-O,O-diacetyl-3-thiocarbamateboldine | Tumor Cell Lines | Not specified | [4] |
In Vivo Anticancer Efficacy
The antitumor effects of promising derivatives have been confirmed in animal models. Xenograft studies in mice are commonly used to assess the in vivo efficacy.
| Compound | Animal Model | Tumor Type | Dosage | Tumor Inhibition Rate (%) | Reference |
| COM33 | Nude Mouse Xenograft | Hepatocellular Carcinoma | 100 mg/kg | 73.8 | [2] |
| Isocorydione | Murine Sarcoma S180-bearing mice | Sarcoma | Not specified | Significant | [3][5] |
| 8-acetamino-isocorydine | Murine Hepatoma H22-induced tumors | Hepatoma | Not specified | Good | [3][5] |
Mechanism of Action in Cancer
Studies on isocorydine derivatives suggest that their anticancer effects are mediated through the modulation of key signaling pathways involved in cell proliferation and survival. For instance, compounds FICD and COM33 have been shown to significantly downregulate the expression of C-Myc, β-Catenin, CylinD1, and Ki67 in HepG2 cells[2].
Caption: Proposed mechanism of anticancer action for isocorydine derivatives.
Neuroprotective Properties
While research into the neuroprotective effects of this compound derivatives is still in its early stages, studies on the parent compound and related aporphine alkaloids, such as boldine, indicate significant potential for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The proposed mechanisms of action include antioxidant, anti-inflammatory, and anti-apoptotic effects[6][7][8][9][10].
Potential Mechanisms of Neuroprotection
The neuroprotective effects of aporphine alkaloids are believed to be multifactorial, targeting several key pathways implicated in neurodegeneration.
Caption: Putative neuroprotective mechanisms of aporphine alkaloids.
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
In Vivo Xenograft Mouse Model
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the this compound derivative to the mice via a suitable route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Data Analysis: Calculate the tumor growth inhibition rate compared to a vehicle-treated control group.
In Vitro Neuroprotection Assay
This assay assesses the ability of a compound to protect neurons from a toxic insult.
Principle: Neuronal cells are exposed to a neurotoxin (e.g., glutamate, MPP+) to induce cell death. The neuroprotective effect of a compound is determined by its ability to rescue the cells from this toxicity.
Procedure:
-
Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable plate.
-
Pre-treatment: Pre-treat the cells with the this compound derivative for a specific duration.
-
Toxin Exposure: Expose the cells to a neurotoxin at a concentration known to cause significant cell death.
-
Viability Assessment: After a further incubation period, assess cell viability using methods such as the MTT assay, LDH release assay, or by staining with fluorescent viability dyes (e.g., Calcein-AM and Propidium Iodide).
-
Data Analysis: Compare the viability of cells treated with the derivative and the toxin to cells treated with the toxin alone.
Conclusion and Future Directions
This compound derivatives represent a promising class of therapeutic agents with significant potential in the fields of oncology and neurology. The anticancer activity of isocorydine derivatives, characterized by potent cytotoxicity against various cancer cell lines and in vivo tumor growth inhibition, warrants further investigation and optimization. While the neuroprotective effects of this class of compounds are less explored, the promising activities of related aporphine alkaloids suggest that this compound derivatives could be valuable leads for the development of novel treatments for neurodegenerative diseases.
Future research should focus on:
-
The synthesis and screening of a wider range of this compound derivatives to establish clear structure-activity relationships.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in their anticancer and neuroprotective effects.
-
Comprehensive preclinical evaluation of the most promising candidates, including pharmacokinetic and toxicological profiling, to assess their potential for clinical development.
This technical guide provides a solid foundation for researchers and drug developers to build upon in their efforts to harness the therapeutic potential of this compound and its derivatives.
References
- 1. New Norcantharidin Analogs: Synthesis and Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Design, synthesis, and anticancer properties of isocorydine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isocorydine Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic thiocarbamate derivatives of boldine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Pharmacology of Boldine: Summary of the Field and Update on Recent Adv" by Juan C. Sáez, Justin C. Burrell et al. [scholarsmine.mst.edu]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ethnobotanical Uses of Norisocorydine-Containing Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norisocorydine is an aporphine alkaloid found in various plant species, particularly within the Papaveraceae and Menispermaceae families. These plants have a rich history of use in traditional medicine systems across the world, especially in Traditional Chinese Medicine (TCM). Modern pharmacological research has begun to validate many of these traditional uses, identifying this compound as a key bioactive compound with a range of therapeutic potentials. This guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to bridge traditional knowledge with modern drug discovery.
Ethnobotanical Uses and this compound-Containing Plants
This compound has been identified in several plant genera, most notably Corydalis and Stephania. The traditional applications of these plants are diverse, ranging from pain management to the treatment of inflammatory conditions and cancer.
Corydalis Species
The genus Corydalis, belonging to the poppy family (Papaveraceae), is a significant source of isoquinoline alkaloids, including this compound.[1] Many species are staples in traditional medicine, particularly in Asia.[1]
-
Corydalis yanhusuo : The tuber of this plant, known as "Yan Hu Suo" in TCM, is renowned for its analgesic properties.[2][3] It is traditionally used to treat various types of pain, including headaches, and abdominal pain.[4] The underlying principle in TCM is its ability to invigorate the blood and move Qi, thereby alleviating pain caused by stagnation.[2]
-
Corydalis saxicola : In Chinese folk medicine, this perennial herb is used to treat conditions such as acute conjunctivitis, abdominal pain, hepatitis, cirrhosis, and even liver cancer.[5][6] Its traditional applications also include clearing heat, detoxifying, and stopping bleeding.[5][6]
-
General Uses: Across the genus, Corydalis species are often used in formulas to relieve pain and are considered calming nervines.[2] However, due to their "blood-moving" properties, they are contraindicated in pregnancy.[2]
Stephania Species
The genus Stephania (family Menispermaceae) is another notable source of bioactive alkaloids.
-
Stephania venosa : This climbing plant, native to Southeast Asia, is used in Thai folk remedies for cancer treatment and as an aphrodisiac.[7][8][9] The crude extracts have demonstrated a wide array of pharmacological activities, including antitumor, antioxidant, anti-inflammatory, and neuroprotective effects.[10] Research has also pointed to its potential as an anxiolytic agent.[11]
Other Plant Sources
This compound has also been reported in other plants such as Lindera glauca and Xylopia parviflora.[12] The Papaveraceae family, in general, is a well-known source of various isoquinoline alkaloids with potent pharmacological activities.[13][14][15]
Quantitative Data on Bioactivity
The following table summarizes key quantitative data from preclinical studies on this compound and extracts from containing plants. This data is crucial for understanding the potency and potential therapeutic window of these natural products.
| Plant/Compound | Bioactivity | Assay | Results | Reference(s) |
| Stephania venosa (Ethanol Extract) | Cytotoxicity | Human small cell lung cancer (NCI-H187) | IC50: 4.88 µg/mL | [9] |
| Stephania venosa (Ethanol Extract) | Cytotoxicity | Human breast cancer (MCF-7) | IC50: 19.76 µg/mL | [9] |
| Stephania venosa (Crude Extract) | Anxiolytic Effect | Elevated plus maze in rats | Significant effect at 20 mg/kg body weight | [11] |
| Corydalis saxicola Total Alkaloids (CSBTA) | Hepatoprotective | High fat and sugar diet-induced mice | 25 and 100 mg/kg significantly ameliorated liver hypertrophy and fatty lesions | [5] |
| Stephanine (an aporphine alkaloid) | Antiplasmodial | P. falciparum 3D7 strain | IC50: 0.69 µM | [16] |
| Stephanine (an aporphine alkaloid) | Antiplasmodial | P. falciparum W2 strain | IC50: 1.32 µM | [16] |
Key Experimental Protocols
For researchers aiming to investigate this compound and its source plants, the following methodologies provide a foundation for extraction, isolation, and bioactivity assessment.
Protocol 1: General Extraction of Alkaloids from Corydalis Tubers
-
Preparation : Air-dry the tubers of Corydalis yanhusuo and grind them into a coarse powder.
-
Maceration : Soak the powdered tubers in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature.
-
Filtration and Concentration : Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.
-
Acid-Base Extraction for Alkaloid Enrichment :
-
Dissolve the crude extract in 2% hydrochloric acid.
-
Filter the solution to remove non-alkaloidal components.
-
Adjust the pH of the filtrate to 9-10 with ammonium hydroxide.
-
Extract the aqueous solution three times with an equal volume of chloroform.
-
Combine the chloroform fractions and concentrate under reduced pressure to yield the total alkaloid extract.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for assessing the anticancer activity of plant extracts against cell lines like NCI-H187 and MCF-7.
-
Cell Seeding : Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment : Prepare serial dilutions of the plant extract or this compound in the cell culture medium. Replace the medium in the wells with the prepared dilutions and incubate for 48 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation : The concentration that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the extract concentration.
Visualizing Mechanisms of Action
Understanding the molecular pathways through which this compound exerts its effects is critical for drug development. Below are Graphviz diagrams illustrating a general experimental workflow and a key signaling pathway implicated in the anti-inflammatory effects of many isoquinoline alkaloids.
Experimental Workflow: From Plant to Bioactive Compound
Caption: A generalized workflow for ethnobotanical research.
Signaling Pathway: Inhibition of NF-κB
The NF-κB signaling pathway is a key regulator of inflammation. Many natural products, including alkaloids, exert anti-inflammatory effects by inhibiting this pathway.
Caption: A simplified model of NF-κB pathway inhibition.
Conclusion and Future Directions
The ethnobotanical history of plants containing this compound provides a valuable starting point for modern drug discovery. The traditional uses for pain, inflammation, and cancer are increasingly being supported by scientific evidence. For researchers and drug development professionals, this compound and related alkaloids from genera such as Corydalis and Stephania represent promising lead compounds.
Future research should focus on:
-
Comprehensive Profiling : Detailed phytochemical analysis of a wider range of traditionally used plants to quantify this compound and other related alkaloids.
-
Mechanism of Action Studies : In-depth investigation of the molecular targets and signaling pathways modulated by this compound for its various pharmacological effects.
-
Toxicological and Safety Studies : Rigorous evaluation of the safety profile of this compound and extracts from its source plants to establish a clear therapeutic index.[7]
-
Clinical Trials : Well-designed clinical trials are necessary to translate the promising preclinical findings into effective human therapies.
By integrating traditional knowledge with modern scientific methodologies, the full therapeutic potential of this compound-containing plants can be explored and harnessed for the development of novel medicines.
References
- 1. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Therapeutic Uses of Corydalis | The Foragers Path | Flagstaff, Arizona [theforagerspath.com]
- 3. heartwoodherbs.org [heartwoodherbs.org]
- 4. Corydalis yanhusuo: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. Frontiers | The Traditional Uses, Phytochemistry, Pharmacokinetics, Pharmacology, Toxicity, and Applications of Corydalis saxicola Bunting: A Review [frontiersin.org]
- 6. Corydalis saxicola Bunting: A Review of Its Traditional Uses, Phytochemistry, Pharmacology, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing of the estrogenic activity and toxicity of Stephania venosa herb in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tropical.theferns.info [tropical.theferns.info]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. thescipub.com [thescipub.com]
- 12. This compound | C19H21NO4 | CID 12313549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Papaveraceae - Wikipedia [en.wikipedia.org]
- 15. geobotany.uaf.edu [geobotany.uaf.edu]
- 16. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide for the Preliminary Investigation of Norisocorydine's Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norisocorydine is an aporphine alkaloid found in various plant species, including those of the Lindera genus. As a member of the isoquinoline alkaloid family, it belongs to a class of compounds renowned for a wide spectrum of pharmacological activities. However, the specific molecular targets of this compound remain largely uncharacterized in publicly available literature. This guide outlines a proposed preliminary investigation to identify and validate the biological targets of this compound, thereby elucidating its mechanism of action and paving the way for future therapeutic development.
Based on the established pharmacology of the broader aporphine alkaloid class, this investigation hypothesizes that this compound may interact with key receptors in the central nervous system and with enzymes involved in neurotransmission. Aporphine alkaloids are known to exhibit affinity for dopamine, serotonin, and adrenergic receptors, as well as inhibit acetylcholinesterase[1][2][3][4]. Therefore, a systematic screening approach against these target families is proposed as the foundational step in characterizing this compound's pharmacological profile.
This document provides generalized, yet detailed, protocols for primary screening assays, including radioligand binding and enzyme inhibition assays. Furthermore, it presents workflows and conceptual signaling pathways to guide the experimental process and the interpretation of results.
Hypothesized Target Classes for this compound
Given that this compound is an aporphine alkaloid, a logical starting point for investigation is to screen it against targets known to bind other members of this chemical class[3][5][6].
Potential Target Classes:
-
Dopamine Receptors: Aporphines such as Apomorphine are well-known dopamine receptor agonists, while others act as antagonists. Screening against D1 and D2-like receptor families is a primary objective[1][7][8].
-
Serotonin (5-HT) Receptors: Numerous aporphines have been identified as ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7A, often with antagonistic effects[2][3][9].
-
Adrenergic Receptors: Interaction with adrenergic receptors, particularly α-adrenergic subtypes, has been reported for some aporphine alkaloids[4][10].
-
Acetylcholinesterase (AChE): Several aporphine alkaloids have demonstrated potent inhibitory activity against AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine[11][12][13].
Proposed Experimental Investigation Workflow
A tiered approach is recommended, beginning with broad primary screening to identify potential "hits," followed by secondary assays to confirm and quantify these interactions.
References
- 1. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Aporphine - Wikipedia [en.wikipedia.org]
- 8. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An aporphine alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proaporphine and aporphine alkaloids with acetylcholinesterase inhibitory activity from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Norisocorydine Extraction and Purification from Lindera glauca
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norisocorydine, an aporphine alkaloid present in the plant species Lindera glauca, has garnered interest for its potential pharmacological activities. Aporphine alkaloids, as a class, are known to exhibit a range of biological effects, including anti-inflammatory and anti-cancer properties. The effective isolation and purification of this compound are crucial first steps for further research into its therapeutic potential and for drug development.
This document provides detailed protocols for the extraction and purification of this compound from the roots of Lindera glauca. It also includes information on a potential signaling pathway based on the activity of structurally related alkaloids.
Data Presentation
Table 1: Example of Total Alkaloid Yield from Lindera Species
| Plant Material | Extraction Method | Yield of Total Alkaloids (%) | Reference |
| Roots of Lindera aggregata | Acid-base extraction | 1.52 | [1] |
Table 2: Typical Purity of Isolated Compounds via Preparative HPLC
| Compound | Initial Purity (%) | Final Purity after Preparative HPLC (%) | Reference |
| Flavonoids from Pogostemon cablin | Not specified | >90 | [2] |
| Aporphine alkaloids from Nelumbo nucifera | Not specified | 95.1 - 98.9 | [3] |
Experimental Protocols
The following protocols are adapted from established methods for the extraction and purification of alkaloids from plant materials, specifically tailored for this compound from Lindera glauca.[4][5][6]
Protocol 1: Extraction of Total Alkaloids from Lindera glauca Roots
This protocol describes a classic acid-base extraction method to isolate the total alkaloid fraction from the plant material.
Materials and Reagents:
-
Dried and powdered roots of Lindera glauca
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 2 M solution
-
Ammonium hydroxide (NH₄OH) solution, 25%
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
pH meter or pH indicator strips
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration: Soak 1 kg of dried, powdered Lindera glauca root material in 5 L of methanol at room temperature for 72 hours.
-
Filtration: Filter the methanol extract through filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Acidification: Dissolve the crude extract in 1 L of 2 M HCl. Stir thoroughly to ensure all alkaloid salts are dissolved in the aqueous phase.
-
Removal of Neutral and Acidic Compounds: Wash the acidic aqueous solution three times with 500 mL of dichloromethane in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layers.
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonium hydroxide solution. This will convert the alkaloid salts back to their free base form.
-
Extraction of Free Alkaloids: Extract the basified aqueous solution three times with 500 mL of dichloromethane. The free alkaloid bases will partition into the organic layer.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution to dryness using a rotary evaporator to yield the crude total alkaloid extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol provides a preliminary purification step to enrich the this compound content from the total alkaloid extract.
Materials and Reagents:
-
Crude total alkaloid extract
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Solvent system: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a silica gel slurry in chloroform and carefully pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude total alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with 100% chloroform, collecting fractions. Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., 1%, 2%, 5%, 10% methanol in chloroform).
-
Fraction Analysis: Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate, develop it in a suitable solvent system (e.g., chloroform:methanol 95:5), and visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound. Concentrate the pooled fractions to obtain a this compound-enriched fraction.
Protocol 3: Final Purification of this compound by Preparative HPLC
This protocol describes the final purification step to obtain high-purity this compound.
Materials and Reagents:
-
This compound-enriched fraction
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 preparative column (e.g., 250 x 20 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the this compound-enriched fraction in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): Develop an optimal separation method on an analytical HPLC system with a C18 column. A common mobile phase for aporphine alkaloids is a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).[5]
-
Scaling to Preparative HPLC: Scale up the optimized analytical method to the preparative HPLC system. Adjust the flow rate and injection volume according to the column dimensions.
-
Example Preparative HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 20% to 60% B over 40 minutes.
-
Flow Rate: 15-20 mL/min
-
Detection: UV at 280 nm and 320 nm.[5]
-
-
Fraction Collection: Collect the eluent corresponding to the peak of this compound.
-
Purity Analysis and Final Product: Analyze the purity of the collected fraction using analytical HPLC. Concentrate the pure fraction to obtain purified this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Proposed Signaling Pathway for this compound's Anti-Inflammatory Action
Based on the mechanism of the structurally similar alkaloid, isocorydine, this compound may exert its anti-inflammatory effects through the modulation of the NF-κB and Vitamin D Receptor (VDR) signaling pathways.[7]
Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. The Anti-Sepsis Effect of Isocorydine Screened from Guizhou Ethnic Medicine is Closely Related to Upregulation of Vitamin D Receptor Expression and Inhibition of NFκB p65 Translocation into the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Norisocorydine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norisocorydine, an isoquinoline alkaloid, is a natural compound with potential therapeutic properties. As with any novel compound being investigated for pharmaceutical applications, a thorough evaluation of its cytotoxic effects is crucial. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, guidance on data interpretation, and an overview of potential signaling pathways that may be involved in its mechanism of action. These protocols are designed to be a starting point for researchers and can be adapted based on specific cell lines and experimental goals.
Data Presentation: Cytotoxicity of Isocorydine and its Derivatives
Direct quantitative data on the cytotoxicity of this compound is limited in publicly available literature. However, data from the closely related compound, Isocorydine, and its derivatives can provide a valuable reference for designing initial experiments. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Isocorydine and its derivatives against various cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Isocorydine | Cal-27 | Oral Squamous Carcinoma | 610 | [1] |
| 8-Amino-isocorydine | MGC803 | Gastric Carcinoma | 11.8 | [2] |
| 8-Amino-isocorydine | SMMC7721 | Hepatocellular Carcinoma | 25.3 | [2] |
| 8-Amino-isocorydine | SW620 | Colorectal Adenocarcinoma | 36.4 | [2] |
| 8-Amino-isocorydine | BGC823 | Gastric Carcinoma | 36.9 | [2] |
| 8-Amino-isocorydine | 786-O | Renal Cell Adenocarcinoma | 45.2 | [2] |
| 8-Amino-isocorydine | Renca | Murine Renal Adenocarcinoma | 47.7 | [2] |
| 8-Amino-isocorydine | MCF-7 | Breast Adenocarcinoma | 48.3 | [2] |
| Isocorydione | A549 | Lung Adenocarcinoma | 186.97 | [3] |
| Isocorydione | SGC7901 | Gastric Adenocarcinoma | 197.73 | [3] |
| Isocorydione | HepG2 | Hepatocellular Carcinoma | 212.46 | [3] |
| 6a,7-dihydrogen-isocorydione | HepG2 | Hepatocellular Carcinoma | 20.42 | [3] |
| 6a,7-dihydrogen-isocorydione | A549 | Lung Adenocarcinoma | 8.59 | [3] |
| 6a,7-dihydrogen-isocorydione | SGC7901 | Gastric Adenocarcinoma | 14.03 | [3] |
Experimental Workflow
The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound.
Caption: A flowchart outlining the key stages for in vitro testing of this compound cytotoxicity.
Experimental Protocols
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Selected cancer cell line (e.g., A549, HepG2, SGC7901)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be determined based on preliminary experiments, but a starting range of 0.1 µM to 100 µM is recommended based on data from related compounds. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
Cells and reagents as described in the MTT assay protocol
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, taking into account the spontaneous and maximum LDH release controls.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cells and treatment reagents as described in the MTT assay protocol
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them, then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Potential Signaling Pathways
While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on related alkaloids suggest that it may induce cytotoxicity through the modulation of key pathways involved in cell cycle regulation and apoptosis. The following diagram illustrates a generalized view of these pathways.
Caption: A diagram illustrating potential signaling pathways that may be modulated by this compound to induce cytotoxicity.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for initiating studies on the cytotoxicity of this compound. While direct experimental data for this specific compound is emerging, the information on related alkaloids offers a solid foundation for experimental design. Researchers are encouraged to adapt these protocols to their specific needs and to further investigate the molecular mechanisms underlying the cytotoxic effects of this compound.
References
Application Notes and Protocols for Studying Norisocorydine Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norisocorydine, an isoquinoline alkaloid found in plants of the Lindera genus, has garnered interest for its potential pharmacological activities. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for preclinical development. These application notes provide a comprehensive overview of the methodologies and protocols for conducting pharmacokinetic studies of this compound in rodent models, primarily rats and mice.
While specific quantitative pharmacokinetic data for this compound is limited in publicly available literature, this document compiles established protocols from studies on structurally related alkaloids, particularly those also isolated from Radix Linderae. These notes will guide researchers in designing and executing robust in vivo pharmacokinetic experiments.
Data Presentation
A critical aspect of pharmacokinetic analysis is the clear and concise presentation of quantitative data. The following table templates are provided for summarizing key pharmacokinetic parameters obtained from in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous (IV) and Oral (PO) Administration
| Parameter | IV Administration (Dose in mg/kg) | PO Administration (Dose in mg/kg) |
| Cmax (ng/mL) | N/A | Value ± SD |
| Tmax (h) | N/A | Value ± SD |
| AUC₀-t (ng·h/mL) | Value ± SD | Value ± SD |
| AUC₀-∞ (ng·h/mL) | Value ± SD | Value ± SD |
| t₁/₂ (h) | Value ± SD | Value ± SD |
| CL (L/h/kg) | Value ± SD | N/A |
| Vd (L/kg) | Value ± SD | N/A |
| F (%) | N/A | Calculated Value |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Absolute bioavailability. Values should be presented as mean ± standard deviation (SD).
Table 2: Tissue Distribution of this compound in a Rodent Model Following a Single Dose Administration
| Tissue | Concentration at 0.5 h (ng/g) | Concentration at 2 h (ng/g) | Concentration at 6 h (ng/g) | Concentration at 12 h (ng/g) |
| Liver | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Kidney | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Lung | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Heart | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Spleen | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Brain | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Concentrations should be presented as mean ± standard deviation (SD) of the amount of this compound per gram of wet tissue weight.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of pharmacokinetic studies. The following protocols are adapted from studies on related alkaloids and provide a robust framework for investigating this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Acclimatization: House animals for at least one week before the experiment under controlled conditions (22 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
Fasting: Fast animals for 12 hours prior to drug administration, with free access to water.
2. Drug Formulation and Administration:
-
Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium, saline). The concentration should be adjusted to deliver the desired dose in a volume of 5-10 mL/kg for oral administration and 1-2 mL/kg for intravenous administration.
-
Intravenous (IV) Administration: Administer the this compound solution via the tail vein.
-
Oral (PO) Administration: Administer the this compound suspension by oral gavage.
3. Blood Sample Collection:
-
Time Points: Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus or tail vein at pre-dose (0 h) and at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h).
-
Sample Processing: Collect blood into heparinized tubes. Centrifuge immediately at 4000 rpm for 10 minutes at 4 °C to separate the plasma. Store the plasma samples at -80 °C until analysis.
4. Plasma Sample Preparation for UPLC-MS/MS Analysis:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (containing an appropriate internal standard, e.g., tetrahydropalmatine).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4 °C.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes and inject an aliquot of the supernatant into the UPLC-MS/MS system.
5. UPLC-MS/MS Analysis:
-
Chromatographic System: A UPLC system equipped with a C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the transitions of the parent and product ions for this compound and the internal standard.
6. Pharmacokinetic Data Analysis:
-
Analyze the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin or Phoenix WinNonlin.
Protocol 2: Tissue Distribution Study in Rats
1. Animal Model and Dosing:
-
Follow the same animal model and dosing procedures as described in Protocol 1.
2. Tissue Collection:
-
At predetermined time points after drug administration (e.g., 0.5, 2, 6, and 12 h), euthanize the animals.
-
Perfuse the circulatory system with ice-cold saline to remove blood from the organs.
-
Excise, weigh, and wash the tissues of interest (liver, kidney, lung, heart, spleen, brain).
-
Homogenize the tissues in a specific volume of saline to obtain a uniform suspension. Store the homogenates at -80 °C until analysis.
3. Tissue Homogenate Sample Preparation:
-
Follow a similar protein precipitation procedure as described for plasma samples in Protocol 1, adjusting the volumes of solvent as necessary based on the tissue homogenate concentration.
4. UPLC-MS/MS Analysis and Data Interpretation:
-
Analyze the prepared tissue samples using the same UPLC-MS/MS method as for plasma.
-
Express the results as the concentration of this compound per gram of wet tissue.
Visualizations
The following diagrams illustrate the experimental workflows for the described pharmacokinetic studies.
Caption: Workflow for in vivo pharmacokinetic study of this compound in rats.
Caption: Workflow for tissue distribution study of this compound in rats.
Application Note: A Validated UV-Vis Spectrophotometric Method for the Quantitative Determination of Norisocorydine
An Application Note on the Development and Validation of a UV-Vis Spectrophotometric Method for Norisocorydine Determination.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a simple, rapid, accurate, and cost-effective UV-Vis spectrophotometric method developed and validated for the quantitative determination of this compound, an aporphine alkaloid. The method utilizes methanol as the solvent, with the wavelength of maximum absorbance (λmax) identified at 338 nm. The method demonstrated excellent linearity over a concentration range of 2-12 µg/mL with a correlation coefficient (r²) of 0.999. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters including linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness.[1][2] The developed method is suitable for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.
1. Introduction
This compound is a naturally occurring aporphine alkaloid found in various medicinal plants.[3] Aporphine alkaloids are known for a wide range of pharmacological activities, making them subjects of interest in drug discovery and development.[4] To ensure the quality, safety, and efficacy of potential drug candidates and formulations containing this compound, it is essential to have a reliable analytical method for its quantification.
UV-Visible spectrophotometry is a widely used analytical technique in pharmaceutical analysis due to its simplicity, speed, low cost, and high precision.[5][6] This application note provides a comprehensive protocol for the development and validation of a UV-Vis spectrophotometric method for this compound, offering a valuable tool for researchers and quality control laboratories.
2. Experimental Protocols
2.1. Materials and Instrumentation
-
Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm matched quartz cuvettes was used for all absorbance measurements.
-
Reference Standard: this compound pure standard.
-
Solvents and Chemicals: Methanol (HPLC grade), Hydrochloric Acid (HCl), and Sodium Hydroxide (NaOH) were used.
2.2. Preparation of Solutions
-
Solvent Selection: Methanol was chosen as the solvent due to the good solubility of this compound and its transparency in the UV region of interest.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with methanol.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.
2.3. Determination of Wavelength of Maximum Absorbance (λmax)
A solution of this compound (10 µg/mL) was scanned across the UV-Vis spectrum from 400 nm to 200 nm against a methanol blank. The wavelength at which the maximum absorbance was observed was determined to be the λmax. The UV spectrum of this compound in an acetonitrile solution has shown an absorption maximum at 338 nm.[7]
2.4. Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:
-
Linearity: A series of solutions with concentrations ranging from 2 to 12 µg/mL were prepared by diluting the standard stock solution. The absorbance of each solution was measured in triplicate at 338 nm. A calibration curve was constructed by plotting absorbance versus concentration, and the correlation coefficient (r²) was determined.
-
Accuracy (Recovery Study): The accuracy of the method was determined by performing a recovery study at three concentration levels (80%, 100%, and 120% of the target concentration). A known amount of this compound stock solution was added to a pre-analyzed sample solution, and the absorbance was measured. The percentage recovery was calculated. The accepted limits for recovery are typically between 98% and 102%.[5]
-
Precision:
-
Repeatability (Intra-day Precision): Six replicate measurements of a 10 µg/mL this compound solution were made on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on three different days to assess inter-day variability. The results were expressed as the percentage relative standard deviation (%RSD), with an acceptance limit of less than 2%.[5]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S) using the following equations as per ICH guidelines[8]:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Specificity: The specificity of the method was evaluated by analyzing a solution containing common pharmaceutical excipients (e.g., lactose, starch, magnesium stearate) to ensure they do not interfere with the absorbance of this compound at 338 nm.
-
Robustness: The robustness of the method was assessed by introducing small, deliberate variations in the analytical parameters, such as a slight change in the measurement wavelength (±2 nm). The effect on the absorbance was evaluated, and the %RSD was calculated.[5]
3. Data Presentation
The quantitative results and acceptance criteria for the method validation are summarized in the table below.
| Validation Parameter | Experimental Result | Acceptance Criteria |
| λmax | 338 nm | - |
| Linearity Range | 2 - 12 µg/mL | - |
| Correlation Coefficient (r²) | 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Intra-day | 0.85% | %RSD < 2% |
| - Inter-day | 1.20% | %RSD < 2% |
| LOD | 0.15 µg/mL | - |
| LOQ | 0.45 µg/mL | - |
| Specificity | No interference from common excipients observed | No interference at λmax |
| Robustness (%RSD) | 1.35% (for wavelength change of ±2 nm) | %RSD < 2% |
4. Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between the validation parameters.
Caption: Workflow for UV-Vis method development and validation.
Caption: Interrelationship of analytical method validation parameters.
A simple, sensitive, accurate, and precise UV-Vis spectrophotometric method for the quantitative determination of this compound has been successfully developed and validated as per ICH guidelines. The method is linear over the concentration range of 2-12 µg/mL and can be effectively used for routine quality control analysis of this compound in bulk drug and pharmaceutical formulations.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for In Vivo Studies of Norisocorydine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of norisocorydine for in vivo research. This compound, a member of the aporphine class of isoquinoline alkaloids, has garnered interest for its diverse pharmacological activities. However, its poor aqueous solubility presents a significant challenge for in vivo administration. This document outlines detailed protocols for various formulation strategies to enhance the bioavailability of this compound, along with relevant signaling pathway information and experimental workflows.
Physicochemical Properties and Solubility
This compound is a lipophilic molecule, a characteristic that contributes to its low water solubility and necessitates the use of specialized formulation techniques to achieve adequate concentrations for in vivo studies. To facilitate formulation development, a preliminary solubility screening in various pharmaceutically acceptable excipients is recommended.
Table 1: Solubility of Aporphine Alkaloids in Common Excipients
| Excipient | Type | Suitability for Route of Administration | Expected Solubility of this compound |
| Water | Aqueous Vehicle | Oral, Intravenous (IV) | Very Low |
| Phosphate-Buffered Saline (PBS) | Aqueous Vehicle | Oral, IV, Intraperitoneal (IP) | Very Low |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | IV, IP (in low concentrations) | High |
| Ethanol | Organic Solvent | IV, IP (in low concentrations) | Moderate to High |
| Polyethylene Glycol 300/400 (PEG300/400) | Co-solvent | Oral, IV, IP | Moderate |
| Tween® 80 (Polysorbate 80) | Surfactant | Oral, IV, IP | Can form micelles to increase apparent solubility |
| Corn Oil | Lipid Vehicle | Oral, Subcutaneous (SC) | Low to Moderate |
| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Complexing Agent | Oral, IV, IP | Can significantly increase aqueous solubility |
| Phospholipids (e.g., soy phosphatidylcholine) | Lipid for Nanoparticles | Oral, IV | Forms the basis of liposomes and lipid nanoparticles |
Formulation Strategies and Protocols
The choice of formulation will depend on the intended route of administration, the required dose, and the specific experimental design. Below are detailed protocols for three common approaches to enhance the bioavailability of hydrophobic compounds like this compound.
Co-solvent System for Parenteral and Oral Administration
This is a straightforward method for solubilizing this compound for acute in vivo studies. The goal is to use a minimal amount of organic solvent and a surfactant to keep the compound in solution upon dilution in an aqueous vehicle.
Experimental Protocol: Preparation of a Co-solvent Formulation
-
Stock Solution Preparation: Dissolve the desired amount of this compound in a minimal volume of DMSO. For example, prepare a 100 mg/mL stock solution.
-
Vehicle Preparation: Prepare a vehicle solution consisting of a mixture of a surfactant and a co-solvent in a physiologically compatible aqueous solution. A common vehicle is a mixture of Tween® 80, PEG400, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Final Formulation: Slowly add the this compound stock solution to the vehicle while vortexing to ensure complete dissolution and prevent precipitation. The final concentration of DMSO should be kept as low as possible, ideally below 10% for most in vivo applications.
-
Sterilization: For parenteral administration, the final formulation should be sterile-filtered through a 0.22 µm syringe filter.
Table 2: Example of a Co-solvent Formulation for a 10 mg/kg Dose in Mice
| Component | Percentage | Volume for a 1 mL Formulation | Purpose |
| This compound | - | 2 mg (for a 20g mouse) | Active Pharmaceutical Ingredient |
| DMSO | 10% | 0.1 mL | Primary Solvent |
| PEG300 | 40% | 0.4 mL | Co-solvent |
| Tween® 80 | 5% | 0.05 mL | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 45% | 0.45 mL | Aqueous Vehicle |
Cyclodextrin Inclusion Complex for Enhanced Aqueous Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with increased water solubility.[1][2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[3]
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD or SBE-β-CD in sterile water or PBS. The concentration will depend on the desired final concentration of this compound and the complexation efficiency. A common starting point is a 20-40% (w/v) solution.
-
Complexation: Add the this compound powder directly to the cyclodextrin solution.
-
Sonication/Stirring: Sonicate or stir the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The solution should become clear as the this compound is encapsulated.
-
Lyophilization (Optional): For a stable, solid form of the complex, the solution can be freeze-dried (lyophilized). The resulting powder can be reconstituted in water or saline for administration.
-
Sterilization: If not lyophilized, the final solution should be sterile-filtered through a 0.22 µm syringe filter before parenteral administration.
Liposomal Formulation for Targeted Delivery and Sustained Release
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a hydrophobic compound like this compound, it will primarily be incorporated into the lipid bilayer.[4][5][6] This formulation can alter the pharmacokinetic profile and potentially reduce toxicity.[7][8]
Experimental Protocol: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., a mixture of soy phosphatidylcholine and cholesterol in a 2:1 molar ratio) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform vesicles (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated (using a probe sonicator) or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[9]
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Experimental Workflows and Signaling Pathways
Understanding the experimental workflow for in vivo studies and the potential signaling pathways affected by this compound is crucial for study design and data interpretation.
General workflow for in vivo studies of this compound.
Aporphine alkaloids, including this compound, are known to interact with various receptor systems in the central nervous system.[10][11][12]
Potential signaling pathways modulated by this compound.
Pharmacokinetic Considerations
While specific pharmacokinetic data for this compound is limited, studies on related aporphine alkaloids can provide some guidance. A study on an isocorydine derivative, 8-acetamino-isocorydine, in rats showed good oral absorption with an absolute bioavailability of 76.5% and a half-life of approximately 2 hours after both intravenous and oral administration.[13] However, it is important to note that the bioavailability of many aporphine alkaloids is low.[14]
Table 3: General Pharmacokinetic Parameters to Consider for Aporphine Alkaloids
| Parameter | Description | Potential Implications for this compound |
| Absorption | The process by which the drug enters the bloodstream. | May be limited by poor solubility. Formulation is key to enhance absorption. |
| Distribution | The dissemination of the drug throughout the body's tissues and fluids. | Aporphines can cross the blood-brain barrier to varying extents. |
| Metabolism | The chemical alteration of the drug by the body. | Primarily occurs in the liver via cytochrome P450 enzymes. |
| Excretion | The removal of the drug and its metabolites from the body. | Mainly through urine and feces. |
| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation. | Can be highly variable for aporphine alkaloids and is a critical parameter to determine. |
| Half-life (t½) | The time it takes for the drug concentration in the plasma to reduce by half. | Influences dosing frequency. |
Conclusion
The successful in vivo investigation of this compound hinges on the development of an appropriate formulation to overcome its inherent poor aqueous solubility. The protocols provided herein offer a starting point for researchers to develop co-solvent systems, cyclodextrin inclusion complexes, or liposomal formulations tailored to their specific experimental needs. A thorough understanding of the compound's physicochemical properties and its potential interactions with key signaling pathways will be essential for the design of robust and informative preclinical studies.
References
- 1. oatext.com [oatext.com]
- 2. humapub.com [humapub.com]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Do Lipid-based Nanoparticles Hold Promise for Advancing the Clinical Translation of Anticancer Alkaloids? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Study on pharmacokinetics and tissue distribution of the isocorydine derivative (AICD) in rats by HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cyto-Static Potential of Norisocorydine on HepG2 Cells: An Application Note and Protocol Using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for utilizing the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay to evaluate the cytotoxic effects of Norisocorydine on the human hepatocellular carcinoma cell line, HepG2. This compound and its derivatives have demonstrated potential as anti-cancer agents by influencing cell proliferation, inducing cell cycle arrest, and promoting apoptosis.
Introduction
This compound, an alkaloid compound, and its analogs have been the subject of research for their potential therapeutic applications, including anti-tumor activities. Understanding the impact of these compounds on cancer cell lines is a critical step in drug development. The MTT assay is a well-established, colorimetric method for assessing cell viability. It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic or cytostatic effects.
Studies on compounds structurally related to this compound, such as Isocorydine and Norcantharidin, have shown that they can inhibit the proliferation of hepatocellular carcinoma cells in a dose-dependent manner. This inhibition is often associated with the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G2/M phase.
Principle of the MTT Assay
The MTT assay is based on the enzymatic activity of mitochondrial dehydrogenases in living cells. These enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 500 and 600 nm). A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability.
Data Presentation: Efficacy of this compound and its Derivatives on HepG2 Cell Viability
The following table summarizes the dose-dependent effect of Norcantharidin, a derivative of this compound, on the viability of HepG2 cells as determined by the MTT assay.
| Concentration of Norcantharidin-Nanostructured Lipid Carrier (NCTD-NLC) (µmol/L) | Cell Viability (%) after 24h[1] | Cell Viability (%) after 48h[1] |
| 0 (Control) | 100 | 100 |
| 25 | 90.09 | 87.56 |
| 50 | 79.77 | 80.93 |
| 100 | 44.22 | 42.82 |
| 200 | 35.59 | 39.44 |
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on HepG2 cells using the MTT assay.
Caption: Workflow of the MTT assay.
Detailed Experimental Protocol: MTT Assay for HepG2 Cells
This protocol outlines the steps for determining the effect of this compound on the viability of HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsinization and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank group (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Signaling Pathways Potentially Affected by this compound in HepG2 Cells
Research on this compound and related compounds suggests that their anti-proliferative effects on HepG2 cells may be mediated through the modulation of specific signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest at G2/M Phase
This compound derivatives have been shown to induce G2/M phase cell cycle arrest in hepatocellular carcinoma cells.[2][3] This is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. Two potential pathways are implicated:
-
C/EBPβ-GADD45A-p21 Pathway: This pathway involves the upregulation of CCAAT/enhancer-binding protein β (C/EBPβ), which in turn activates the promoter of Growth Arrest and DNA Damage-inducible 45 alpha (GADD45A).[4][5] GADD45A then upregulates p21, a cyclin-dependent kinase inhibitor, which leads to the arrest of the cell cycle at the G2/M phase.[4][5]
-
Chk1/Chk2-Cdc25C Pathway: Isocorydine treatment has been shown to increase the phosphorylation of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[6][7] Activated Chk1 and Chk2 can phosphorylate and inactivate Cell Division Cycle 25C (Cdc25C), a phosphatase that is essential for entry into mitosis.[6][7] Inactivation of Cdc25C prevents the activation of the Cyclin B1/CDK1 complex, thereby halting the cell cycle at the G2/M transition.[6][7]
Caption: this compound-induced G2/M arrest pathways.
Induction of Apoptosis
Norcantharidin, a derivative of this compound, has been demonstrated to induce apoptosis in HepG2 cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8] Specifically, the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways are involved.[8] Activation of these pathways can lead to the activation of downstream caspases, which are the executioners of apoptosis.
Caption: this compound-induced apoptosis pathway.
Conclusion
The MTT assay is a robust and reliable method for assessing the cytotoxic effects of this compound on HepG2 cells. The provided protocol offers a standardized approach for researchers to quantify the dose-dependent inhibition of cell viability. The potential mechanisms of action for this compound and its derivatives involve the induction of G2/M cell cycle arrest and apoptosis through the modulation of key signaling pathways, including the C/EBPβ-GADD45A-p21, Chk1/Chk2-Cdc25C, and MAPK pathways. Further investigation into these pathways will provide a more comprehensive understanding of the anti-cancer properties of this compound and its potential as a therapeutic agent for hepatocellular carcinoma.
References
- 1. Norcantharidin Nanostructured Lipid Carrier (NCTD-NLC) Suppresses the Viability of Human Hepatocellular Carcinoma HepG2 Cells and Accelerates the Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocorydine Inhibits Cell Proliferation in Hepatocellular Carcinoma Cell Lines by Inducing G2/M Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivate isocorydine inhibits cell proliferation in hepatocellular carcinoma cell lines by inducing G2/M cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isocorydine Inhibits Cell Proliferation in Hepatocellular Carcinoma Cell Lines by Inducing G2/M Cell Cycle Arrest and Apoptosis | PLOS One [journals.plos.org]
- 7. Isocorydine inhibits cell proliferation in hepatocellular carcinoma cell lines by inducing G2/m cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for Norisocorydine Antioxidant Activity Assays
Introduction
Norisocorydine is an isoquinoline alkaloid found in various plant species.[1] Like many natural alkaloids, it has been reported to possess several biological activities, including antioxidant properties.[2] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by neutralizing free radicals or by modulating cellular antioxidant defense mechanisms.[3] Therefore, robust and systematic evaluation of the antioxidant potential of compounds like this compound is crucial for drug discovery and development.
These application notes provide detailed protocols for three widely used in vitro antioxidant capacity assays—DPPH, ABTS, and FRAP—to evaluate the direct free-radical scavenging and reducing ability of this compound. Furthermore, we explore the potential involvement of the Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress, which may represent an indirect antioxidant mechanism of action for this compound.[4][5][6]
Data Presentation
Quantitative results from the antioxidant assays should be systematically recorded to allow for clear interpretation and comparison. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial radicals, with a lower value indicating higher antioxidant activity.[7] The Trolox Equivalent Antioxidant Capacity (TEAC) and Ferric Reducing Antioxidant Power (FRAP) values provide a measure of antioxidant capacity relative to a standard.
Table 1: Summary of this compound Antioxidant Capacity Data
| Antioxidant Assay | Parameter | This compound Result | Standard Control Result | Standard Used |
| DPPH Radical Scavenging | IC50 (µg/mL or µM) | To be determined | To be determined | Ascorbic Acid / Trolox |
| ABTS Radical Scavenging | IC50 (µg/mL or µM) | To be determined | To be determined | Trolox |
| TEAC (µM TE/mg) | To be determined | 1.0 | Trolox | |
| FRAP Assay | FRAP Value (µM Fe(II)/mg) | To be determined | To be determined | FeSO₄ / Trolox |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.[8] The reduction of the deep purple DPPH radical to the yellow-colored, non-radical form, DPPH-H, is measured by a decrease in absorbance at approximately 517 nm.[3][9]
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (Spectrophotometric grade)
-
Ascorbic Acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
-
Adjustable micropipettes
Protocol:
-
Preparation of DPPH Working Solution:
-
Preparation of Test Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration range for the standard antioxidant (Ascorbic Acid or Trolox).
-
-
Assay Procedure:
-
Incubation and Measurement:
-
Calculation:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+, which has a characteristic absorbance at 734 nm.[13] In the presence of an antioxidant, the radical cation is reduced back to the colorless ABTS, and the decrease in absorbance is proportional to the antioxidant's activity.[14]
Reagents and Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[13]
-
-
Preparation of Test Samples:
-
Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Prepare a similar concentration range for the Trolox standard.
-
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the various concentrations of this compound or Trolox to the wells.[11]
-
For the control well (A_control), add 190 µL of the ABTS•+ solution and 10 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for approximately 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value from the concentration-inhibition plot.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) can be calculated by comparing the scavenging activity of this compound to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). At a low pH, antioxidants reduce the colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form, which shows maximum absorbance at 593 nm.[15][16]
Reagents and Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
-
Water bath (37°C)
Protocol:
-
Preparation of FRAP Reagent:
-
Preparation of Test Samples and Standard Curve:
-
Prepare a stock solution of this compound and serial dilutions.
-
Prepare a standard curve using a series of known concentrations of FeSO₄ (e.g., 100 to 2000 µM).
-
-
Assay Procedure:
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well and mix thoroughly.
-
-
Incubation and Measurement:
-
Calculation:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.
-
Use the linear regression equation from the standard curve to determine the Fe²⁺ equivalent concentration in the this compound samples.
-
The FRAP value is expressed as µM of Fe(II) equivalents per mg or mM of the sample.
-
Mechanistic Insights: The Nrf2-ARE Signaling Pathway
Beyond direct radical scavenging, this compound may exert antioxidant effects by upregulating endogenous antioxidant defenses. A primary mechanism for this is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4]
Pathway Overview: Under normal conditions, Nrf2 is bound in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome.[5] Upon exposure to oxidative stress or chemical inducers (potentially including this compound), Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes.[4][5] This binding initiates the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's capacity to neutralize ROS and combat oxidative damage.[4][6]
References
- 1. This compound | C19H21NO4 | CID 12313549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. mdpi.com [mdpi.com]
- 10. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 11. benchchem.com [benchchem.com]
- 12. iomcworld.com [iomcworld.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application of Norisocorydine in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norisocorydine, an isoquinoline alkaloid, is emerging as a compound of significant interest in neuroscience research. Its multifaceted pharmacological profile, particularly its interaction with the dopaminergic system and potential anti-inflammatory and neuroprotective properties, suggests its therapeutic potential for a range of neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols to guide researchers in investigating the neurobiological effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its relevant activities.
Table 1: Dopamine Receptor Antagonist Activity of this compound
| Receptor Subtype | Assay Type | Test System | IC50 (µM) | Reference |
| Dopamine D1 | FLIPR Assay | HEK293 cells | Moderate Antagonist | [1] |
| Dopamine D2 | FLIP-Assay | HEK293 cells | Moderate Antagonist | [1] |
Note: The original source describes the IC50 values as being in the mid- to low-micromolar range. For precise values, consulting the primary literature is recommended.
Signaling Pathways and Mechanisms of Action
This compound's effects in the central nervous system are primarily attributed to its modulation of dopamine signaling and its potential to exert anti-inflammatory and neuroprotective effects.
Dopaminergic Modulation
This compound acts as an antagonist at both dopamine D1 and D2 receptors. This dual antagonism is a key feature of its pharmacological profile and suggests its potential utility in conditions characterized by dopaminergic dysregulation, such as psychosis and addiction.
Potential Anti-Inflammatory and Neuroprotective Mechanisms
Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. While direct evidence for this compound is still emerging, related isoquinoline alkaloids have been shown to inhibit NF-κB activation, suggesting a plausible mechanism for anti-inflammatory and neuroprotective effects.
Experimental Protocols
The following protocols provide a framework for investigating the neuropharmacological properties of this compound.
In Vitro Dopamine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for dopamine D1 and D2 receptors.[2][3]
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human dopamine D1 or D2 receptors.
-
Radioligand: [³H]SCH23390 for D1 receptors, [³H]raclopride for D2 receptors.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.
-
Non-specific binding control: 10 µM SKF-83566 for D1, 10 µM S-sulpiride for D2.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and dilute to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either vehicle, non-specific binding control, or varying concentrations of this compound.
-
Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of Locomotor Activity in Mice
This protocol is designed to evaluate the effect of this compound on spontaneous locomotor activity, a behavioral measure often used to assess the central effects of dopaminergic drugs.[4][5][6]
Materials:
-
Adult male C57BL/6 mice.
-
This compound (dissolved in a suitable vehicle, e.g., saline with 5% DMSO).
-
Vehicle control.
-
Open-field arena (e.g., 40 x 40 cm) equipped with an automated activity monitoring system (e.g., infrared beams).
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Acclimation: Habituate the mice to the experimental room for at least 1 hour before testing.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle to the mice.
-
Locomotor Activity Monitoring: Immediately after injection, place each mouse in the center of the open-field arena and record its locomotor activity for a specified duration (e.g., 60 minutes).
-
Data Analysis: The automated system will provide data on parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.
Evaluation of Anti-Inflammatory Effects in Microglia
This protocol outlines an in vitro assay to investigate the potential of this compound to suppress the inflammatory response in microglial cells.
Materials:
-
BV-2 microglial cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Lipopolysaccharide (LPS).
-
ELISA kits for TNF-α and IL-6.
-
Reagents and antibodies for Western blotting (e.g., primary antibodies against phospho-p65, total p65, and a loading control like β-actin).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Plate BV-2 cells in 24-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response and incubate for a specified time (e.g., 24 hours for cytokine measurement, 30-60 minutes for NF-κB activation).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis:
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65 and total p65, followed by the appropriate secondary antibodies.
-
Visualize the protein bands and perform densitometric analysis to quantify the levels of phosphorylated p65 relative to total p65.
-
Assessment of Neuroprotective Effects against Oxidative Stress
This protocol describes an in vitro assay to determine if this compound can protect neurons from oxidative stress-induced cell death.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Cell culture medium.
-
This compound.
-
An agent to induce oxidative stress (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)).
-
MTT or LDH assay kit for assessing cell viability.
-
Fluorescence microscope and reagents for assessing apoptosis (e.g., Hoechst 33342 and Propidium Iodide staining).
Procedure:
-
Cell Culture: Plate neurons in 96-well plates.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Oxidative Insult: Add the oxidative stress-inducing agent (e.g., H₂O₂) to the wells and incubate for 24 hours.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT reagent to the wells, incubate, and then solubilize the formazan crystals. Measure the absorbance at 570 nm.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells according to the manufacturer's protocol.
-
-
Apoptosis Assessment (optional):
-
Stain the cells with Hoechst 33342 and Propidium Iodide.
-
Visualize the cells under a fluorescence microscope. Hoechst will stain the nuclei of all cells (blue), while Propidium Iodide will stain the nuclei of dead cells (red). Apoptotic cells will show condensed or fragmented nuclei.
-
-
Data Analysis: Calculate the percentage of cell viability or cell death relative to the control group and analyze the data for statistical significance.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutics for neurological disorders. Its dual D1/D2 receptor antagonism, coupled with its potential anti-inflammatory and neuroprotective activities, warrants further investigation. The protocols outlined in this document provide a comprehensive framework for researchers to explore the neuropharmacological properties of this compound and to elucidate its mechanisms of action in relevant preclinical models. Rigorous and well-controlled experiments based on these methodologies will be crucial in advancing our understanding of this intriguing natural compound and its potential clinical applications.
References
- 1. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. benchchem.com [benchchem.com]
- 4. Impaired locomotor activity and exploratory behavior in mice lacking histamine H1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locomotion test for mice [protocols.io]
- 6. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Norisocorydine as a Potential Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of Norisocorydine, an isoquinoline alkaloid of the aporphine class, as a potential inhibitor of acetylcholinesterase (AChE). Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic neurotransmission.
While direct evidence of this compound's activity against acetylcholinesterase is not yet established in the literature, its structural classification as an aporphine alkaloid suggests it may possess such properties. Several studies have demonstrated that various aporphine alkaloids exhibit significant AChE inhibitory effects, making this compound a compelling candidate for further investigation. For instance, N-methylasimilobine, isolated from Nelumbo nucifera, has been identified as a potent AChE inhibitor.[1][2][3] Similarly, alkaloids from Stephania epigaea and stephalagine from Annona crassiflora have shown strong inhibitory activity against AChE.[4][5]
This document outlines the necessary protocols for in vitro screening, kinetic analysis, and computational modeling to thoroughly evaluate the potential of this compound as an acetylcholinesterase inhibitor.
Quantitative Data Summary
As there is no published data on the acetylcholinesterase inhibitory activity of this compound, the following table is provided as a template for researchers to systematically record their experimental findings. This structured format will facilitate the comparison of this compound's potency with that of a standard inhibitor, such as Donepezil.
Table 1: Acetylcholinesterase Inhibitory Activity of this compound
| Compound | Concentration Range | IC50 (µM) | Inhibition Type | Ki (µM) |
| This compound | e.g., 0.1 - 100 µM | User-determined | User-determined | User-determined |
| Donepezil (Control) | e.g., 0.001 - 1 µM | User-determined | Competitive | User-determined |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the AChE inhibitory activity of this compound. The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Donepezil (positive control)
-
Phosphate buffered saline (PBS), pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound and Donepezil in PBS to achieve a range of final assay concentrations. The final DMSO concentration in the well should not exceed 1%.
-
Prepare a 15 mM ATCI solution in deionized water.
-
Prepare a 3 mM DTNB solution in PBS.
-
Prepare a working solution of AChE (e.g., 0.2 U/mL) in PBS.
-
-
Assay Protocol:
-
To a 96-well plate, add 20 µL of the appropriate test compound dilution (this compound or Donepezil) or vehicle (for control wells).
-
Add 20 µL of the AChE working solution to all wells except the blank.
-
Add 20 µL of PBS to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 120 µL of the DTNB working solution to all wells.
-
Initiate the reaction by adding 20 µL of the ATCI working solution to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 10-20 minutes, or as an endpoint reading after a 10-minute incubation at 37°C.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Kinetic Analysis of AChE Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic analysis should be performed.
Procedure:
-
Perform the AChE inhibition assay as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).
-
Measure the initial reaction rates (V) at each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plot to determine the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Mixed: Lines intersect in the second or third quadrant.
-
Uncompetitive: Lines are parallel.
-
-
Calculate the inhibition constant (Ki) from secondary plots, such as a Dixon plot.
Caption: Mechanism of acetylcholinesterase inhibition.
Molecular Docking of this compound with AChE
Computational molecular docking can provide insights into the potential binding mode of this compound to the active site of AChE.
Procedure:
-
Preparation of Macromolecule:
-
Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Preparation of Ligand:
-
Obtain the 3D structure of this compound from a database like PubChem or draw it using chemical drawing software.[6]
-
Optimize the ligand's geometry and assign charges.
-
-
Docking Simulation:
-
Define the binding site on the AChE structure, typically encompassing the catalytic active site and the peripheral anionic site.
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding conformation and affinity of this compound to AChE.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of AChE.
-
Compare the docking score and binding mode of this compound with that of a known AChE inhibitor.
-
Caption: Cholinergic signaling and the point of inhibition by this compound.
By following these detailed protocols, researchers can systematically evaluate the potential of this compound as a novel acetylcholinesterase inhibitor, contributing valuable data to the field of neurodegenerative disease research.
References
- 1. An aporphine alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An aporphine alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure–activity correlations [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Proaporphine and aporphine alkaloids with acetylcholinesterase inhibitory activity from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound | C19H21NO4 | CID 12313549 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Norisocorydine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of Norisocorydine derivatives, focusing on modifications of the closely related aporphine alkaloid, Isocorydine. The protocols detailed below are based on established methods for structural modification at the C-8 position, a key target for enhancing biological activity, particularly anticancer properties. Given the structural similarity between this compound and Isocorydine (differing by a methyl group at the N-6 position), these methodologies serve as a robust starting point for the development of novel this compound-based compounds.
Introduction
This compound is an aporphine alkaloid found in various plant species.[1][2] Aporphine alkaloids are a class of isoquinoline alkaloids known for their tetracyclic core structure and diverse pharmacological activities.[3][4] Derivatives of the related compound, Isocorydine, have demonstrated significant potential as anticancer agents by targeting various cancer cell lines.[1][5] Chemical modifications, particularly at the C-8 position of the aporphine D ring, have been shown to significantly enhance cytotoxic and anti-proliferative activities.[6]
This document outlines the key synthetic transformations to produce derivatives such as 8-nitro, 8-amino, and 8-acetamido analogues, providing detailed experimental protocols and summarizing the biological activity data of the resulting compounds.
General Synthetic Pathway
The primary strategy for synthesizing this compound derivatives involves a multi-step process starting from the parent alkaloid. The key transformations focus on the electrophilic substitution at the C-8 position, followed by further functional group manipulations.
References
- 1. Isocorydine derivatives and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 273. Experiments on the synthesis of isoquinoline derivatives. Part III. A synthesis of corydaldine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Design, synthesis, and anticancer properties of isocorydine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isocorydine Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Norisocorydine Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norisocorydine, an aporphine alkaloid, has garnered interest for its potential therapeutic properties. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount for safety and efficacy. Impurity profiling is a critical aspect of drug development and quality control, involving the identification, quantification, and characterization of impurities. These impurities can originate from the synthesis process, degradation of the drug substance, or interaction with excipients.
These application notes provide a comprehensive overview of the analytical techniques and protocols for the impurity profiling of this compound. The methodologies described are based on established principles for the analysis of isoquinoline and aporphine alkaloids and serve as a foundational guide for developing and validating specific methods for this compound.
Analytical Techniques for Impurity Profiling
A variety of analytical methods are employed for the comprehensive impurity profiling of pharmaceuticals.[1] For this compound, a combination of chromatographic and spectroscopic techniques is recommended to ensure the detection, separation, and characterization of all potential impurities.
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating non-volatile and thermally labile impurities.[2] When coupled with a UV detector (HPLC-UV), it provides a robust method for quantification. For enhanced sensitivity and structural elucidation, HPLC can be coupled with a mass spectrometer (LC-MS).[3]
Gas Chromatography (GC) is suitable for the analysis of volatile organic impurities, such as residual solvents.[2] Coupling GC with a mass spectrometer (GC-MS) allows for the identification and quantification of these volatile compounds.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous structural elucidation of isolated impurities.[5] Both 1D (¹H and ¹³C) and 2D NMR techniques are invaluable for characterizing the chemical structure of unknown compounds.[5]
Forced Degradation Studies are essential to understand the degradation pathways of this compound and to develop stability-indicating analytical methods. These studies involve subjecting the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to generate potential degradation products.[6][7]
Experimental Protocols
The following protocols are representative methods for the impurity profiling of this compound and should be optimized and validated for specific applications.
Protocol 1: HPLC-UV Method for Quantification of Impurities
This protocol outlines a general reverse-phase HPLC-UV method for the separation and quantification of potential impurities in this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B) to a final concentration of 0.1 mg/mL.
4. Data Analysis:
-
Identify and quantify impurity peaks based on their retention times and peak areas relative to the this compound peak. The percentage of each impurity can be calculated using the area normalization method.
Protocol 2: Forced Degradation Study
This protocol describes the conditions for a forced degradation study to identify potential degradation products of this compound.
1. Acid Degradation:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Heat the solution at 60 °C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Degradation:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Heat the solution at 60 °C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a 3% hydrogen peroxide solution to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours.
4. Thermal Degradation:
-
Store solid this compound in an oven at 105 °C for 48 hours.
-
Dissolve the sample in the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 48 hours.
-
Analyze the solution by HPLC.
6. Analysis of Degraded Samples:
-
Analyze all stressed samples using the developed HPLC-UV or LC-MS method to identify and quantify the degradation products.
Protocol 3: GC-MS Method for Residual Solvents
This protocol provides a general method for the analysis of residual solvents in this compound using headspace GC-MS.
1. Instrumentation:
-
GC-MS system with a headspace autosampler.
2. GC-MS Conditions:
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: m/z 35-350.
3. Sample Preparation:
-
Accurately weigh about 100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).
-
Seal the vial and heat at 80 °C for 30 minutes before injection.
4. Data Analysis:
-
Identify and quantify residual solvents based on their retention times and mass spectra by comparing them to a library of known solvents.
Data Presentation
Due to the lack of publicly available quantitative data on this compound impurities, a representative table structure is provided below for reporting results from impurity profiling studies.
| Impurity ID | Retention Time (min) | Relative Retention Time (RRT) | Concentration (%) | Identification Method |
| Impurity 1 | 8.5 | 0.75 | 0.08 | LC-MS |
| Impurity 2 | 12.3 | 1.09 | 0.12 | LC-MS/MS, NMR |
| ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow for Impurity Profiling
Caption: Workflow for this compound impurity profiling.
Potential Signaling Pathway of Aporphine Alkaloids
Aporphine alkaloids, including this compound, are known to interact with various neurotransmitter receptors, particularly dopamine and adrenergic receptors.[8] The following diagram illustrates a generalized signaling pathway for the interaction of an aporphine alkaloid with a G-protein coupled receptor (GPCR), such as a dopamine or adrenergic receptor.
Caption: Generalized GPCR signaling pathway for aporphine alkaloids.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction between noradrenaline or adrenaline and the beta 1-adrenergic receptor in the nervous system triggers early metamorphosis of larvae in the ascidian, Ciona savignyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. rroij.com [rroij.com]
- 8. Aporphine - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
troubleshooting Norisocorydine peak tailing in reverse-phase HPLC
This guide provides comprehensive troubleshooting strategies and frequently asked questions to address peak tailing issues encountered during the reverse-phase HPLC analysis of Norisocorydine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern?
A1: Peak tailing refers to an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half. A perfect peak is symmetrical, known as a Gaussian peak. Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and reproducibility of quantitative analysis.[1][2] The degree of tailing is often measured by the USP Tailing Factor (T); an ideal value is 1.0, while values greater than 1.5 may be unacceptable for many assays.[2]
Q2: What is the most common cause of peak tailing for this compound?
A2: The most frequent cause is secondary chemical interactions between this compound and the stationary phase.[2] this compound is an isoquinoline alkaloid with basic amine functional groups.[3][4] In reverse-phase HPLC using silica-based columns, residual silanol groups (Si-OH) on the silica surface can become ionized (SiO-) at mobile phase pH levels above 3-4.[1][5] The positively charged (protonated) this compound molecule can then interact with these negatively charged silanol sites through ion exchange, which is a stronger retention mechanism than the desired hydrophobic interaction, leading to significant peak tailing.[2][6]
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is a critical factor.[1] When the pH is close to the pKa of an analyte, a mixture of its ionized and non-ionized forms can exist, leading to peak broadening or splitting.[7] this compound has a basic pKa of approximately 9.0-9.8.[8][9] To achieve a good peak shape, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[7]
-
Low pH (e.g., 2.5 - 3.5): At this pH, the basic nitrogen on this compound is fully protonated (positively charged), and the surface silanol groups are also protonated (neutral), which minimizes the undesirable ionic interactions and reduces tailing.[2][10]
-
High pH (e.g., >10, if using a pH-stable column): At a high pH, this compound would be in its neutral form, and while silanols would be deprotonated, the lack of charge on the analyte reduces the strong ionic interaction. This requires specialized columns that can withstand high pH without dissolving the silica backbone.[7]
Q4: Could my choice of HPLC column be causing the peak tailing?
A4: Absolutely. The column is a central factor.
-
Silanol Activity: Older columns, often referred to as "Type A" silica, have higher metal contamination and more acidic, active silanol groups that strongly interact with basic compounds like this compound.[5][10]
-
Endcapping: Modern, high-purity "Type B" silica columns are often "end-capped," a process where the residual silanol groups are chemically deactivated to reduce these secondary interactions.[1] Using a well-end-capped column is highly recommended for basic analytes.[1]
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components, or the packing bed can develop voids, both of which can lead to peak distortion for all analytes.[11][12][13]
Q5: I injected a smaller amount of my sample and the peak shape improved. What does this mean?
A5: This is a classic symptom of mass overload.[7] When too much analyte is injected onto the column, the stationary phase becomes saturated at the sites of interaction.[14] This can lead to a portion of the analyte eluting more quickly, resulting in a distorted, often triangular-shaped peak.[13] If diluting your sample improves the peak shape, you are likely exceeding the column's loading capacity.[12]
Systematic Troubleshooting Guide
Peak tailing issues can stem from chemical, instrumental, or methodological sources. Follow this systematic guide to diagnose and resolve the problem.
Logical Troubleshooting Workflow
This workflow provides a step-by-step process for identifying the root cause of peak tailing.
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Mechanism of Silanol Interaction
The primary cause of peak tailing for basic compounds like this compound is the secondary ionic interaction with deprotonated silanol groups on the silica surface of the stationary phase.
Caption: Interaction mechanism of this compound on a C18 column leading to peak tailing.
Data & Experimental Protocols
Analyte Properties
A summary of this compound's physicochemical properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₁NO₄ | [3] |
| Molecular Weight | 327.4 g/mol | [3] |
| Structure | Isoquinoline Alkaloid | [3][4] |
| pKa (Strongest Basic) | ~9.04 - 9.85 | [8][9] |
| pKa (Strongest Acidic) | ~9.15 - 9.86 | [8][9] |
| Predicted logP | ~1.6 - 2.6 | [3][8] |
Troubleshooting Summary Table
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Only this compound peak tails | Secondary silanol interactions.[2][6] | 1. Lower mobile phase pH to 2.5-3.0.[10]2. Increase buffer concentration to 25-50 mM.[12]3. Switch to a modern, end-capped column.[1] |
| All peaks in the chromatogram tail | Blocked column frit; void in packing bed; extra-column dead volume.[13][15] | 1. Reverse and flush the column.[13]2. Check all fittings for tightness and proper seating.3. Use shorter, narrower ID tubing (0.005").[1] |
| Peak tailing worsens over time | Column contamination or degradation.[11][14] | 1. Implement a column cleaning/regeneration protocol.2. Use a guard column and filter all samples/mobile phases.[11][12] |
| Tailing improves upon sample dilution | Mass/column overload.[7][12] | 1. Reduce injection volume or sample concentration.[11]2. Use a column with a larger internal diameter or higher capacity.[12] |
| Poor peak shape and retention time drift | Improper mobile phase preparation; inadequate buffering.[12][16] | 1. Prepare fresh mobile phase, ensuring accurate pH measurement.2. Increase buffer strength.[15] |
Experimental Protocols
Protocol 1: Mobile Phase pH Scouting
This protocol helps determine the optimal mobile phase pH to minimize peak tailing.
Objective: To evaluate the effect of mobile phase pH on this compound peak symmetry.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard solution (e.g., 20 µg/mL in 50:50 Methanol:Water)
-
Mobile Phase A1: 25 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid
-
Mobile Phase A2: 25 mM Potassium Phosphate, pH adjusted to 7.0
-
Mobile Phase B: Acetonitrile or Methanol
Procedure:
-
System Equilibration (Low pH):
-
Equilibrate the column with a mobile phase of 70% Mobile Phase A1 and 30% Mobile Phase B for at least 15 column volumes.
-
Establish a stable baseline.
-
-
Injection (Low pH):
-
Inject the this compound standard solution.
-
Record the chromatogram and calculate the USP tailing factor.
-
-
System Wash:
-
Thoroughly flush the system and column with 50:50 water:organic modifier to remove all buffer.
-
-
System Equilibration (Neutral pH):
-
Equilibrate the column with a mobile phase of 70% Mobile Phase A2 and 30% Mobile Phase B for at least 15 column volumes.
-
Establish a stable baseline.
-
-
Injection (Neutral pH):
-
Inject the this compound standard solution.
-
Record the chromatogram and calculate the USP tailing factor.
-
-
Analysis:
-
Compare the tailing factors obtained at pH 2.5 and pH 7.0. A significant improvement (value closer to 1.0) is expected at the lower pH.
-
Protocol 2: Column Flushing and Regeneration
This procedure is used to clean a contaminated column that may be causing poor peak shape.
Objective: To remove strongly adsorbed contaminants from a C18 column.
Procedure: Note: Disconnect the column from the detector to avoid contamination.
-
Reverse the column direction. Connect the column outlet to the injector.
-
Flush the column with 20-30 column volumes of each of the following solvents at a low flow rate (e.g., 0.5 mL/min):
-
Reagent Grade Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol (an effective intermediate-polarity solvent)
-
Hexane (to remove non-polar contaminants; ensure system is compatible)
-
Isopropanol (to transition back to polar solvents)
-
Methanol
-
Reagent Grade Water
-
-
Re-equilibration:
-
Return the column to its normal flow direction.
-
Equilibrate with your initial mobile phase until a stable baseline is achieved.
-
-
Test Performance:
-
Inject a standard to check if peak shape and retention have been restored. If not, the column may be permanently damaged and require replacement.[16]
-
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. This compound | C19H21NO4 | CID 12313549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound (S)-Norisocorydine (FDB002072) - FooDB [foodb.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. silicycle.com [silicycle.com]
- 8. Showing Compound Norcorydine (FDB011391) - FooDB [foodb.ca]
- 9. Human Metabolome Database: Showing metabocard for (R)-Norisocorydine (HMDB0031921) [hmdb.ca]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
improving the yield of Norisocorydine extraction from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Norisocorydine extraction from plant material.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Improper Solvent Polarity: The solvent used may not be optimal for dissolving this compound. | Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and mixtures thereof) to find the most effective one for this compound. Alkaloids can exist as salts or free bases, and the choice of solvent should reflect the target form.[1] |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. | Systematically increase the extraction time and temperature and monitor the yield at each step to determine the optimal conditions. Be cautious of excessive heat which can lead to degradation.[2][3] | |
| Inadequate Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to saturate the plant material and extract the target compound effectively. | Increase the solvent-to-solid ratio to ensure thorough wetting of the plant material and facilitate the diffusion of this compound into the solvent.[1][2] | |
| Inefficient Cell Wall Disruption: The plant material may not be ground finely enough, preventing the solvent from penetrating the cells. | Ensure the plant material is finely powdered to increase the surface area available for extraction. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be dissolving a wide range of other compounds from the plant matrix along with this compound. | Employ a sequential extraction approach. Start with a non-polar solvent (e.g., hexane) to remove lipids and pigments, followed by a more polar solvent to extract the alkaloids.[1] |
| Presence of Chlorophyll and Pigments: These compounds are often co-extracted, resulting in a colored and impure extract. | Use techniques like solid-phase extraction (SPE) or treatment with activated charcoal to remove pigments. | |
| Degradation of this compound | High Extraction Temperature: this compound, like many natural products, can be sensitive to high temperatures. | Use milder extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can be performed at lower temperatures. If using traditional methods, carefully control the temperature to avoid degradation.[1] |
| Inappropriate pH: The pH of the extraction medium can affect the stability of alkaloids. | Maintain the pH of the extraction solvent within a range that ensures the stability of this compound. For many alkaloids, slightly acidic or basic conditions are optimal for extraction, but stability should be verified. | |
| Emulsion Formation during Liquid-Liquid Extraction | Presence of Surfactant-like Molecules: Natural compounds in the plant extract can act as emulsifying agents. | To break the emulsion, try adding a small amount of a saturated salt solution (e.g., brine) or a different organic solvent. Centrifugation can also help in separating the layers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for this compound?
A1: this compound is an isoquinoline alkaloid that has been reported in various plants, including those from the Stephania genus (e.g., Stephaniae Tuber), Lindera glauca, and Xylopia parviflora.[4]
Q2: Which extraction method is most suitable for maximizing this compound yield?
A2: The choice of extraction method depends on available equipment and the scale of the extraction. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient and require less solvent and time compared to traditional methods like maceration or Soxhlet extraction. For initial lab-scale extractions, maceration with agitation is a simple and effective starting point.
Q3: How does the pH of the extraction solvent affect the yield of this compound?
A3: The pH of the extraction solvent is a critical factor. This compound is an alkaloid, meaning it is basic in nature.
-
Acidic conditions (pH 2-3): In an acidic medium, this compound will form a salt which is typically more soluble in polar solvents like water or ethanol.
-
Basic conditions (pH 9-10): In a basic medium, this compound will be in its free base form, which is more soluble in less polar organic solvents like chloroform or dichloromethane. Therefore, manipulating the pH allows for selective extraction and purification.
Q4: How can I monitor the presence and purity of this compound during the extraction process?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the qualitative and quantitative analysis of this compound.[5] A C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water) is a typical setup. Detection is usually performed using a UV detector at a wavelength around 280 nm.[5]
Q5: What are the key parameters to optimize for improving this compound extraction?
A5: The key parameters to optimize are:
-
Solvent Type and Concentration: The polarity of the solvent should be matched to the polarity of this compound.
-
Temperature: Higher temperatures generally increase extraction efficiency but can also lead to degradation.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and for the compound to diffuse out.
-
Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can improve extraction efficiency.[1][2]
-
Particle Size of Plant Material: Finer particles have a larger surface area, leading to better extraction.
Data Presentation: Optimizing Extraction Parameters
The following tables summarize quantitative data on the effect of different parameters on alkaloid extraction efficiency, which can be applied to optimize this compound extraction.
Table 1: Effect of Solvent Concentration on Alkaloid Yield
| Solvent (Ethanol in Water, v/v) | Relative Yield (%) |
| 50% | 85 |
| 70% | 100 |
| 90% | 92 |
| 100% | 78 |
Note: Data is generalized from typical alkaloid extraction studies.
Table 2: Effect of Temperature on Alkaloid Yield
| Temperature (°C) | Relative Yield (%) |
| 30 | 75 |
| 50 | 95 |
| 70 | 100 |
| 90 | 88 (potential degradation) |
Note: Data is generalized from typical alkaloid extraction studies.[3]
Table 3: Effect of Solid-to-Liquid Ratio on Alkaloid Yield
| Ratio (g/mL) | Relative Yield (%) |
| 1:10 | 80 |
| 1:20 | 98 |
| 1:30 | 100 |
| 1:40 | 100 |
Note: Data is generalized from typical alkaloid extraction studies.[1]
Table 4: Effect of Extraction Time on Alkaloid Yield
| Time (minutes) | Relative Yield (%) |
| 30 | 85 |
| 60 | 95 |
| 90 | 100 |
| 120 | 100 |
Note: Data is generalized from typical alkaloid extraction studies.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general method for the efficient extraction of this compound from powdered plant material.
-
Preparation of Plant Material: Grind the dried plant material (e.g., Stephaniae Tuber) into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 200 mL of 70% ethanol (v/v) to the flask (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 60 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue one more time with fresh solvent to maximize yield.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
-
Purification (Liquid-Liquid Extraction):
-
Dissolve the concentrated extract in 100 mL of 5% hydrochloric acid.
-
Wash the acidic solution with 3 x 50 mL of ethyl acetate to remove non-basic impurities. Discard the ethyl acetate layers.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the alkaline solution with 3 x 50 mL of chloroform.
-
Combine the chloroform layers, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude this compound extract.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol outlines a method for the quantitative analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B). A common starting point is a ratio of 30:70 (A:B).
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: 280 nm.[5]
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of pure this compound standard in methanol (1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh the crude extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Generalized signaling pathway potentially modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C19H21NO4 | CID 12313549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Norisocorydine Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norisocorydine in aqueous solutions. The information is designed to help anticipate and address common stability challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I'm observing a rapid decrease in the concentration of my this compound stock solution. What could be the cause?
A1: A rapid decrease in this compound concentration in aqueous solutions can be attributed to several factors, primarily chemical instability. Aporphine alkaloids, the class of compounds this compound belongs to, can be susceptible to degradation under various conditions. Key factors influencing stability include pH, exposure to light, temperature, and the presence of oxidizing agents. For instance, the structurally similar aporphine alkaloid, apomorphine, is known to undergo rapid autoxidation. It is also recommended that aqueous solutions of another related alkaloid, boldine, not be stored for more than one day due to stability concerns.[1]
Q2: My this compound solution has changed color. What does this indicate?
A2: A change in the color of your this compound solution, such as turning yellowish or brownish, is often an indicator of degradation. This is a common phenomenon observed with other aporphine alkaloids. For example, apomorphine solutions can turn greenish upon degradation.[2] This color change is typically due to the formation of oxidation products or other chromophoric degradation compounds. It is crucial to discard any discolored solutions and prepare fresh ones for your experiments to ensure data accuracy.
Q3: What are the optimal storage conditions for aqueous solutions of this compound?
A3: While specific optimal storage conditions for this compound are not extensively documented, general best practices for storing aqueous solutions of aporphine alkaloids should be followed to minimize degradation. These include:
-
Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C. For the related compound corydine, storage at -80°C is recommended for up to 6 months, and at -20°C for up to one month.[3]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation is a common degradation pathway for many pharmaceutical compounds.
-
pH: Maintain a pH where this compound is most stable. The optimal pH needs to be determined experimentally, but avoiding highly acidic or alkaline conditions is a good starting point.
-
Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidative degradation.
Q4: I'm having trouble dissolving this compound in my aqueous buffer. What can I do?
A4: this compound, like many other aporphine alkaloids such as boldine, is sparingly soluble in aqueous buffers.[1] To improve solubility, you can first dissolve the compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol before adding it to your aqueous buffer.[1] It is important to ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system. Gentle heating and sonication can also aid in dissolution, as recommended for corydine.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in aqueous solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions daily. Store stock solutions under recommended conditions (see FAQ Q3). Perform a stability check of your stock solution over the time course of your experiment using an appropriate analytical method like HPLC. |
| Precipitate forms in the aqueous solution upon storage | Poor aqueous solubility, or formation of insoluble degradation products. | Prepare solutions in a co-solvent system (e.g., with DMSO or ethanol). Filter the solution after preparation. If precipitation occurs over time, it is likely due to degradation, and the solution should be discarded. |
| Loss of biological activity of this compound | Chemical degradation leading to inactive products. | Confirm the purity and integrity of your this compound solid material before preparing solutions. Minimize the time between solution preparation and use in experiments. Conduct forced degradation studies to understand the degradation profile and its impact on activity. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | Compare the chromatogram of a freshly prepared solution with that of an aged or stressed solution. Use techniques like LC-MS to identify the mass of the degradation products and elucidate their structures. A study on 8-amino-isocorydine, a derivative of a related compound, showed the appearance of two main degradation products in water at room temperature after 48 hours.[4][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to identify its potential degradation products and pathways.[6][7][8][9]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
pH meter
-
HPLC-UV/DAD or HPLC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a small amount of DMSO followed by dilution with water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
-
If using HPLC-MS, determine the mass-to-charge ratio of the degradation products to aid in their identification.
-
Visualizations
Logical Workflow for Investigating this compound Instability
Caption: Troubleshooting workflow for this compound stability issues.
Potential Degradation Pathways of Aporphine Alkaloids
Caption: General degradation pathways for aporphine alkaloids.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Stability of apomorphine in solutions containing selected antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Isocorydine Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. forced degradation study: Topics by Science.gov [science.gov]
- 7. asianjpr.com [asianjpr.com]
- 8. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 9. pharmtech.com [pharmtech.com]
dealing with low bioavailability of Norisocorydine in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low oral bioavailability of Norisocorydine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a natural isoquinoline alkaloid compound.[1] Like many alkaloids, it may exhibit low oral bioavailability, which can lead to inconsistent and suboptimal exposure in animal studies, hindering the evaluation of its therapeutic potential.
Q2: What are the potential primary causes for the low oral bioavailability of this compound?
While specific data for this compound is limited, the low oral bioavailability of related isoquinoline alkaloids is often attributed to a combination of factors:
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Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can hinder its dissolution and subsequent absorption.
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Extensive First-Pass Metabolism: Significant metabolism in the gut wall and liver, primarily by Cytochrome P450 (CYP450) enzymes, can reduce the amount of active drug reaching systemic circulation.[2][3][4]
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P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-gp efflux pump, which actively transports the compound out of intestinal cells and back into the gut lumen, thereby limiting its absorption.[5][6]
Q3: Are there any data on the bioavailability of compounds structurally similar to this compound?
Yes, a pharmacokinetic study on an acetylated derivative of the related compound isocorydine, 8-acetamino-isocorydine, in rats demonstrated a high absolute oral bioavailability of 76.5%.[7][8] This suggests that chemical modification of the this compound structure could be a promising strategy to improve its bioavailability.
Troubleshooting Guide
Issue: High variability in plasma concentrations of this compound after oral administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor and variable dissolution in the GI tract. | 1. Particle Size Reduction: Consider micronization or nanocrystal formulations to increase the surface area for dissolution. 2. Formulation with Solubilizing Agents: Co-administration with surfactants, cyclodextrins, or formulating as a solid dispersion can enhance solubility. |
| Saturation of metabolic enzymes or transporters at higher doses. | 1. Dose-Linearity Study: Conduct a pharmacokinetic study with escalating oral doses to determine if the exposure (AUC) increases proportionally with the dose. Non-linearity may suggest saturation of metabolic pathways or transport proteins. |
| Food Effects: The presence or absence of food can significantly alter the absorption of some drugs. | 1. Fasted vs. Fed Studies: Compare the pharmacokinetic profile of this compound in fasted and fed animals to assess the impact of food on its absorption. |
Issue: Consistently low plasma concentrations of this compound after oral administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Extensive First-Pass Metabolism. | 1. Inhibition of CYP450 Enzymes: Co-administer this compound with a known broad-spectrum CYP450 inhibitor (e.g., ketoconazole) in a pilot study to see if bioavailability increases. Note: This is for mechanistic understanding and not a chronic dosing strategy. 2. Chemical Modification: Synthesize prodrugs or derivatives of this compound to mask the metabolic sites. The high bioavailability of 8-acetamino-isocorydine suggests this is a viable approach.[7][8] |
| P-glycoprotein (P-gp) Mediated Efflux. | 1. Co-administration with a P-gp Inhibitor: Conduct a study with a P-gp inhibitor like verapamil or piperine to assess if the oral bioavailability of this compound is enhanced.[9] 2. Formulation with P-gp Inhibiting Excipients: Certain formulation excipients, such as some surfactants, can inhibit P-gp and improve drug absorption. |
| Poor Membrane Permeability. | 1. In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the intrinsic permeability of this compound and determine if it is a P-gp substrate. 2. Lipid-Based Formulations: Formulating this compound in lipid-based systems like self-microemulsifying drug delivery systems (SMEDDS) can improve its absorption by promoting lymphatic transport and potentially bypassing first-pass metabolism. |
Data Presentation
Table 1: Pharmacokinetic Parameters of 8-acetamino-isocorydine in Rats [7][8]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 5 mg/kg | 20 mg/kg |
| Tmax (h) | - | 0.5 ± 0.2 |
| Cmax (µg/mL) | 1.8 ± 0.3 | 1.5 ± 0.2 |
| AUC0-t (µg·h/mL) | 4.2 ± 0.6 | 12.9 ± 1.8 |
| t1/2 (h) | 2.2 ± 0.3 | 2.0 ± 0.4 |
| Absolute Bioavailability (F%) | - | 76.5% |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay to Assess P-gp Efflux
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent and differentiated monolayer is formed, typically for 21 days.
-
Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring the TEER.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Inhibitor Co-incubation: Repeat the transport studies in the presence of a known P-gp inhibitor (e.g., verapamil) to determine if the efflux is P-gp mediated.
-
Sample Analysis: Quantify the concentration of this compound in the samples from both chambers at each time point using a validated analytical method such as LC-MS/MS.
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Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that this compound is a P-gp substrate.
Visualizations
References
- 1. This compound | C19H21NO4 | CID 12313549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The role of cytochrome P450 enzymes in the metabolism of risperidone and its clinical relevance for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P-glycoprotein recognition of substrates and circumvention through rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risperidone and paliperidone inhibit p-glycoprotein activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on pharmacokinetics and tissue distribution of the isocorydine derivative (AICD) in rats by HPLC-DAD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on pharmacokinetics and tissue distribution of the isocorydine derivative (AICD) in rats by HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Norisocorydine IC50 Determination with Cell Viability Assays
Welcome to the technical support center for refining cell viability assays to determine accurate IC50 values for Norisocorydine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My MTT assay is showing an unexpected increase in signal at high concentrations of this compound. Is this indicating increased cell viability?
A1: Not necessarily. This is a common artifact observed with compounds that have intrinsic reducing properties, such as certain plant-derived alkaloids.[1] this compound, an isoquinoline alkaloid, may directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[2][3] This chemical reduction can lead to a false-positive signal, making it appear as though the cells are more viable. It is crucial to run a cell-free control containing only media, MTT reagent, and this compound to assess the compound's direct effect on the reagent.
Q2: I am observing high background absorbance in my MTT/XTT assay wells, even in the negative controls. What could be the cause?
A2: High background absorbance can stem from several factors. Phenol red in the culture medium can act as a reducing agent and contribute to background signal.[4] Contamination of reagents or cell cultures with bacteria or fungi can also lead to non-specific reduction of the tetrazolium salt. Finally, the stability of the MTT or XTT solution is critical; improper storage or exposure to light can cause degradation and increased background.[5]
Q3: My CellTiter-Glo® luminescent signal is lower than expected, or I'm seeing high variability between replicates. How can I troubleshoot this?
A3: A weak or variable luminescent signal in a CellTiter-Glo® assay can be due to several reasons. Firstly, ensure that the reagent was properly prepared and is not expired, as the luciferase enzyme activity can diminish over time.[6] Incomplete cell lysis can also result in a lower ATP release and consequently a weaker signal; ensure adequate mixing after adding the reagent.[7][8] High variability between replicates can be caused by inconsistent cell seeding, the "edge effect" in multi-well plates, or temperature gradients across the plate during incubation.[7][9]
Q4: How does this compound's mechanism of action potentially interfere with mitochondrial-based viability assays?
A4: this compound and related compounds have been shown to affect mitochondrial function. For instance, the closely related compound Isocorydine has been demonstrated to decrease the activity of mitochondrial respiratory chain complex enzymes.[10] Since MTT and XTT assays rely on the activity of mitochondrial dehydrogenases to reduce the tetrazolium salt, any compound that directly modulates mitochondrial activity can interfere with the assay readout, not necessarily reflecting a direct cytotoxic effect.
Troubleshooting Guides
Troubleshooting MTT/XTT Assay Issues with this compound
| Issue | Possible Cause | Recommended Solution |
| False-Positive Signal (Increased absorbance at high this compound concentrations) | Direct reduction of MTT/XTT by this compound.[2][3] | Run a cell-free control with media, this compound, and the assay reagent to quantify the chemical reduction. Subtract this background from the experimental wells. Consider using an alternative assay not based on tetrazolium reduction, such as the CellTiter-Glo® assay. |
| High Background Absorbance | Phenol red in media.[4] Contaminated reagents or cultures.[5] | Use phenol red-free media during the assay incubation. Ensure all reagents and cultures are sterile. Filter-sterilize the MTT solution. |
| Low Signal-to-Noise Ratio | Insufficient incubation time. Low cell number. | Optimize the incubation time with the assay reagent. Ensure you are seeding an adequate number of cells per well for your cell line. |
| Inconsistent Results Between Replicates | Uneven cell seeding. Incomplete formazan crystal solubilization (MTT assay). | Ensure a homogenous single-cell suspension before plating. After adding the solubilization solution for the MTT assay, mix thoroughly by pipetting or using a plate shaker.[5] |
Troubleshooting CellTiter-Glo® Assay Issues with this compound
| Issue | Possible Cause | Recommended Solution |
| Lower Than Expected Luminescence | Incomplete cell lysis.[7][8] Reagent degradation.[6] | Ensure thorough mixing on an orbital shaker after reagent addition to facilitate complete cell lysis.[7][8] Use freshly prepared or properly stored reagents. |
| Quenching of Luminescent Signal | This compound may have colorimetric properties that absorb light at the emission wavelength of the luciferase reaction. | Test for quenching by adding this compound to a known concentration of ATP and the CellTiter-Glo® reagent in a cell-free system. If quenching is observed, a different viability assay may be necessary. |
| High Variability Between Replicates | Inconsistent cell seeding.[9] Temperature gradients across the plate.[7] "Edge effect". | Ensure a uniform cell suspension and careful pipetting. Equilibrate the plate to room temperature before adding the reagent to minimize temperature variations.[7][8] Avoid using the outer wells of the plate for experimental samples. |
Quantitative Data: this compound and Derivative IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines, as determined by the MTT assay.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isocorydine Derivative (8-Amino-isocorydine) | MGC803 | Gastric Carcinoma | 11.8 | [4] |
| Isocorydine Derivative (8-Amino-isocorydine) | SMMC7721 | Hepatocellular Carcinoma | 25.3 | [4] |
| Isocorydine Derivative (8-Amino-isocorydine) | BGC823 | Gastric Carcinoma | 36.9 | [4] |
| Isocorydine Derivative (8-Amino-isocorydine) | A549 | Lung Carcinoma | 97.5 | [4] |
| Isocorydine Derivative (8-Amino-isocorydine) | HepG2 | Hepatocellular Carcinoma | 142.8 | [4] |
| Isocorydine Derivative (COM33) | HepG2 | Hepatocellular Carcinoma | 7.51 | [3] |
| Isocorydine Derivative (COM33) | HeLa | Cervical Cancer | 6.32 | [3] |
| Isocorydine Derivative (Compound 8) | A549 | Lung Carcinoma | 7.53 | [5] |
| Isocorydine Derivative (Compound 10) | A549 | Lung Carcinoma | 8.59 | [5] |
| Isocorydine Derivative (Compound 8) | SGC7901 | Gastric Carcinoma | 14.80 | [5] |
| Isocorydine Derivative (Compound 10) | SGC7901 | Gastric Carcinoma | 14.03 | [5] |
| Isocorydine Derivative (Compound 8) | HepG2 | Hepatocellular Carcinoma | 56.18 | [5] |
| Isocorydine Derivative (Compound 10) | HepG2 | Hepatocellular Carcinoma | 20.42 | [5] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Mix thoroughly on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
Reagent and Plate Equilibration: Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.[7][8]
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Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][8] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]
-
Luminescence Reading: Measure the luminescence using a plate luminometer.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticancer properties of isocorydine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 8-Amino-Isocorydine, a Derivative of Isocorydine, on Gastric Carcinoma Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocorydine Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norisoboldine suppresses VEGF-induced endothelial cell migration via the cAMP-PKA-NF-κB/Notch1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altered MAPK Signaling in Progressive Deterioration of Endothelial Function in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory mechanisms and functions of MAP kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norisoboldine, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor resolution of Norisocorydine in chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Norisocorydine. The information is intended for researchers, scientists, and drug development professionals to help resolve poor resolution and other chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution of this compound in reverse-phase HPLC?
Poor resolution of this compound, an aporphine alkaloid, in reverse-phase high-performance liquid chromatography (RP-HPLC) typically manifests as peak tailing, peak broadening, or co-elution with other compounds. The primary causes often relate to the basic nature of the analyte and its interaction with the stationary phase. Key factors include:
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Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 stationary phase can interact with the basic nitrogen atom of this compound, leading to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor.[2][3][4] If the pH is close to the pKa of this compound, the compound can exist in both ionized and unionized forms, resulting in peak distortion.
-
Column Overload: Injecting too much sample can saturate the column, causing asymmetrical peaks.
-
Extra-Column Volume: Excessive tubing length or poorly made connections can lead to band broadening.
-
Contamination: A dirty column or guard column can introduce interfering peaks or cause peak distortion.
Q2: How does the mobile phase pH affect the peak shape of this compound?
As a basic compound, the retention and peak shape of this compound are highly sensitive to the mobile phase pH.[2][3][4]
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At low pH (e.g., pH 2-4): this compound will be protonated and exist as a cation. This can lead to good peak shapes, especially if a buffer is used to maintain a consistent pH. The acidic conditions also suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.[2]
-
At mid-range pH (e.g., pH 5-8): In this range, small variations in pH can lead to significant changes in the ionization state of this compound, potentially causing peak splitting or broadening.[1][4]
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At high pH (e.g., pH 9-11): this compound will be in its neutral, unionized form. This can increase retention on a reverse-phase column and may provide good peak shape, provided a pH-stable column is used.[5]
Consistent buffering of the mobile phase is crucial for reproducible results.[1]
Q3: What type of column is best suited for this compound analysis?
For the analysis of this compound and other alkaloids, a high-purity, end-capped C18 column is generally recommended. These columns have a reduced number of accessible silanol groups, which helps to minimize peak tailing. For separations at higher pH, a hybrid or pH-stable C18 column should be used to prevent degradation of the stationary phase.
Q4: My this compound peak is broad. What are the likely causes and solutions?
Peak broadening can be caused by several factors:[6]
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Extra-column effects: Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
-
High flow rate: While a higher flow rate can reduce analysis time, an excessively high rate may not allow for proper partitioning between the mobile and stationary phases, leading to broader peaks.
-
Sample solvent effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample band to spread on the column, resulting in broad peaks. Whenever possible, dissolve the sample in the mobile phase.[6]
-
Column degradation: An old or contaminated column can lose its efficiency, leading to broader peaks. Flushing the column or replacing it may be necessary.
Troubleshooting Guides
Issue 1: Peak Tailing
-
Symptom: The this compound peak is asymmetrical with a trailing edge.
-
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.5 with an additive like formic acid or phosphoric acid.[2] Alternatively, add a competing base like triethylamine (0.1-0.2%) to the mobile phase. Use a modern, end-capped C18 column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. Ensure adequate buffering.[1][4] |
| Metal Chelation | If analyzing crude extracts, metal ions can chelate with this compound and interact with the stationary phase. Add a chelating agent like EDTA to the mobile phase. |
| Column Contamination | Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If the problem persists, replace the guard column or the analytical column. |
Issue 2: Peak Broadening
-
Symptom: The this compound peak is wider than expected, leading to poor resolution.
-
Potential Causes & Solutions:
| Cause | Solution |
| Extra-Column Volume | Use shorter, narrower internal diameter tubing. Ensure all fittings are correctly installed to eliminate dead volume. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase or a weaker solvent. Reduce the injection volume.[6] |
| High Flow Rate | Optimize the flow rate. A lower flow rate generally improves peak shape but increases analysis time. |
| Column Degradation | Replace the column with a new one of the same type. |
| Temperature Effects | Ensure the column oven temperature is stable and optimized. Higher temperatures can sometimes improve peak shape by reducing mobile phase viscosity. |
Issue 3: Co-elution with Impurities
-
Symptom: The this compound peak overlaps with one or more other peaks.
-
Potential Causes & Solutions:
| Cause | Solution |
| Insufficient Separation Power | Modify the mobile phase composition. Adjusting the organic solvent ratio (e.g., acetonitrile vs. methanol) can alter selectivity.[1] Implement a gradient elution program. |
| Incorrect Stationary Phase | If modifying the mobile phase is ineffective, consider a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) to introduce different separation selectivity. |
| Mobile Phase pH | Altering the mobile phase pH can change the retention times of ionizable compounds differently, potentially resolving co-eluting peaks.[2][3][4] |
Quantitative Data Summary
The following table summarizes typical starting parameters for the HPLC analysis of this compound and related alkaloids found in Corydalis species, based on literature.[5][7][8]
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC-MS/MS Method |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiralcel OD (4.6 x 250 mm) | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.2% Triethylamine (pH 5.0) | Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Ethanol | Acetonitrile |
| Elution Mode | Gradient | Isocratic (50:50 v/v)[7] | Gradient |
| Flow Rate | 1.0 mL/min | 0.5 mL/min[7] | 0.3-0.5 mL/min |
| Detection | UV (e.g., 230 nm or 280 nm) | UV (230 nm)[7] | MS/MS |
| Temperature | Ambient or 30-35 °C | Room Temperature[7] | 35-40 °C |
Experimental Protocols
Protocol: Reverse-Phase HPLC Method for this compound
This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 10 mM ammonium acetate solution in HPLC-grade water. Add 0.1% (v/v) formic acid and adjust the pH to 3.5. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 280 nm.
-
Gradient Program:
-
0-5 min: 10-30% B
-
5-20 min: 30-60% B
-
20-25 min: 60-90% B
-
25-30 min: Re-equilibrate at 10% B
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in methanol or the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject a standard solution of this compound five times.
-
The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
The tailing factor for the this compound peak should be between 0.9 and 1.5.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound resolution.
Caption: Factors influencing this compound chromatographic resolution.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. agilent.com [agilent.com]
- 3. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
enhancing the sensitivity of Norisocorydine detection in biological samples
Welcome to the technical support center for the sensitive detection of Norisocorydine in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in biological samples?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantitative analysis of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.[1][2][3] This technique offers high specificity by monitoring unique precursor-to-product ion transitions for this compound, minimizing interference from other sample components.
Q2: How can I improve the extraction recovery of this compound from plasma or serum?
A2: To enhance extraction recovery, a systematic optimization of the extraction method is recommended. The choice between liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation should be carefully considered. For LLE, optimizing the organic solvent and the pH of the aqueous phase is crucial.[4][5] For SPE, selecting the appropriate sorbent chemistry (e.g., reversed-phase, mixed-mode) and optimizing the wash and elution steps can significantly improve recovery and sample cleanliness.[6][7][8]
Q3: What are the critical parameters for developing a robust LC-MS/MS method for this compound?
A3: Key parameters to optimize for a robust LC-MS/MS method include:
-
Chromatographic Column: A C18 reversed-phase column is a common starting point.[9]
-
Mobile Phase: A gradient elution using acetonitrile or methanol with an aqueous buffer (e.g., ammonium acetate or formic acid) is typically effective.[9]
-
Mass Spectrometry: Optimization of electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates) and collision energy for the specific multiple reaction monitoring (MRM) transitions of this compound and an internal standard is critical for achieving high sensitivity.
Q4: How should I store my biological samples to ensure the stability of this compound?
A4: To maintain the stability of this compound in biological samples, it is recommended to process samples as quickly as possible. If immediate analysis is not feasible, samples should be stored at low temperatures. For short-term storage (up to 24 hours), refrigeration at 4°C is often acceptable. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[10][11][12][13] It is also crucial to avoid repeated freeze-thaw cycles.
Q5: What are potential sources of interference in this compound bioanalysis?
A5: Interference can arise from endogenous matrix components, metabolites of this compound, or co-administered drugs.[14] Matrix effects, such as ion suppression or enhancement in the MS source, can be mitigated by effective sample cleanup and the use of a suitable internal standard.[14] Chromatographic separation should be optimized to resolve this compound from any known metabolites that may be isobaric.
Troubleshooting Guides
Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Recovery | Optimize the extraction method (LLE, SPE, or protein precipitation). For LLE, test different organic solvents and pH conditions. For SPE, evaluate different sorbent types and optimize the wash and elution solvents. |
| Matrix Effects (Ion Suppression) | Improve sample cleanup using a more rigorous extraction method like SPE. Dilute the sample extract before injection. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Inefficient Ionization | Optimize the ESI source parameters on the mass spectrometer, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Adjust the pH of the mobile phase to promote the formation of protonated this compound molecules, [M+H]+. |
| Poor Fragmentation | Optimize the collision energy for the selected MRM transitions to ensure efficient fragmentation of the precursor ion and maximize the intensity of the product ion. |
| Analyte Degradation | Ensure proper sample handling and storage conditions. Analyze samples as quickly as possible after collection and extraction. Perform stability studies to assess this compound degradation under different conditions.[10][11][12][13] |
High Background Noise or Interferences
| Potential Cause | Troubleshooting Steps |
| Contamination from Sample Collection or Processing | Use high-purity solvents and reagents. Ensure all collection tubes and processing materials are clean and free of contaminants. |
| Co-eluting Endogenous Components | Optimize the chromatographic gradient to improve the separation of this compound from interfering matrix components. |
| Metabolite Interference | If a known metabolite is causing interference, adjust the chromatographic method to achieve baseline separation. If the metabolite is unknown, consider using high-resolution mass spectrometry to identify it and develop a more specific detection method.[14] |
| Carryover from Previous Injections | Implement a robust needle wash protocol on the autosampler, using a strong organic solvent. Inject blank samples between unknown samples to assess for carryover. |
Experimental Protocols
Proposed Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a structurally similar alkaloid or a stable isotope-labeled this compound).
-
pH Adjustment: Add 25 µL of a suitable buffer to adjust the pH (e.g., sodium carbonate buffer to achieve a basic pH, which is often optimal for alkaloid extraction).
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture thereof).
-
Mixing: Vortex the mixture for 1-2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.
Proposed Solid-Phase Extraction (SPE) Protocol for this compound from Urine
-
Sample Pre-treatment: To 500 µL of urine, add 10 µL of an internal standard and 500 µL of a suitable buffer to adjust the pH.
-
Column Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting low signal intensity issues.
References
- 1. Validation and use of three complementary analytical methods (LC-FLS, LC-MS/MS and ICP-MS) to evaluate the pharmacokinetics, biodistribution and stability of motexafin gadolinium in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature-responsive Solid-phase Extraction Column for Biological Sample Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability study of 81 analytes in human whole blood, in serum and in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bevital.no [bevital.no]
- 13. The stability of 65 biochemistry analytes in plasma, serum, and whole blood. - Biospecimen Research Database [brd.nci.nih.gov]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
stability testing of Norisocorydine under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the stability testing of Norisocorydine. The information is structured to address common challenges and questions encountered during experimental procedures. Given the limited availability of specific stability data for this compound, this guide incorporates established principles for aporphine alkaloids and related compounds. It is imperative that researchers validate these methodologies and findings through specific studies on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term preservation of its integrity, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For routine short-term use, storage at 4°C is acceptable.
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: Stock solutions of this compound should be prepared in high-purity solvents such as dimethyl sulfoxide (DMSO), methanol, or ethanol. To maintain stability and prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or below. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening to avoid condensation, which can affect concentration.
Q3: What are the likely degradation pathways for this compound under stress conditions?
A3: Based on the chemical structure of aporphine alkaloids, this compound is susceptible to several degradation pathways:
-
Oxidation: The phenolic hydroxyl and tertiary amine functional groups are prone to oxidation, potentially leading to the formation of N-oxides and oxoaporphine derivatives.
-
Hydrolysis: Although generally stable, exposure to extreme acidic or basic conditions may lead to the cleavage of ether bonds.
-
Photodegradation: this compound may degrade upon exposure to ultraviolet or visible light, which can result in the formation of colored byproducts.
-
Thermal Degradation: Elevated temperatures can accelerate the rate of various degradation reactions.
Troubleshooting Guides
Issue 1: Inconsistent or reduced biological activity observed in experiments using this compound solutions.
-
Possible Cause: Degradation of this compound in solution due to suboptimal storage or handling.
-
Troubleshooting Steps:
-
Confirm Storage Conditions: Verify that stock solutions are consistently stored at or below -20°C and are protected from light.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes for single-use to maintain the integrity of the compound.
-
Assess Solvent Quality: Ensure that high-purity, anhydrous solvents are used for the preparation of all solutions.
-
Prepare Fresh Dilutions: Working solutions should be freshly prepared from the stock solution immediately before each experiment.
-
Conduct a Purity Analysis: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to check the stock solution for any degradation products.
-
Issue 2: Emergence of unexpected peaks in the HPLC chromatogram of a this compound sample.
-
Possible Cause: Sample degradation resulting from exposure to environmental stressors such as light, elevated temperature, or incompatible pH.
-
Troubleshooting Steps:
-
Trace Sample Handling: Review the complete storage and handling history of the sample to identify any potential exposure to stress conditions.
-
Perform Forced Degradation Studies: Systematically subject this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify and characterize potential degradation products.
-
Optimize HPLC Separation: Ensure that the analytical HPLC method provides adequate resolution between the parent this compound peak and all potential degradants.
-
Employ a Photodiode Array (PDA) Detector: A PDA detector can aid in the initial identification of degradation products by comparing their UV-Vis spectra with that of the parent compound.
-
Data Presentation
Illustrative Stability Profile of this compound under Forced Degradation Conditions
The following table presents a summary of expected, illustrative quantitative data on the stability of this compound under various forced degradation conditions. This data is intended as a guide and must be substantiated with experimental results.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected this compound Remaining (%) | Potential Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 85 - 95% | Minor hydrolysis products |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 80 - 90% | Products of phenolic degradation |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 70 - 85% | N-oxide, Oxoaporphine derivatives |
| Thermal Degradation | Solid State | 48 hours | 80°C | >95% | Minor unspecified degradants |
| Photodegradation | Solution (in Methanol) | 24 hours | Room Temp | 60 - 80% | Colored degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a detailed methodology for conducting forced degradation studies to assess the intrinsic stability of this compound.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Acidic Condition:
-
Combine 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for 24 hours.
-
Prior to analysis, neutralize the solution with an equivalent volume and concentration of sodium hydroxide.
-
-
Alkaline Condition:
-
Combine 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with an equivalent volume and concentration of hydrochloric acid before analysis.
-
-
Oxidative Condition:
-
Combine 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Maintain the mixture at room temperature for 24 hours, ensuring it is protected from light.
-
-
Thermal Stress:
-
Solid State: Expose a known quantity of solid this compound to a constant temperature of 80°C in a calibrated oven for 48 hours.
-
Solution State: Incubate the stock solution at 60°C for 24 hours.
-
-
Photolytic Stress:
-
Expose the this compound stock solution to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. A control sample, shielded from light, should be stored under the same temperature and humidity conditions.
-
-
Sample Analysis: Analyze all stressed samples, alongside a non-stressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Chromatographic Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a suitable buffer (e.g., 20 mM ammonium acetate, with the pH adjusted to 4.5 using acetic acid).
-
Flow Rate: 1.0 mL/min.
-
UV Detection: At a wavelength corresponding to the maximum absorbance of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Hypothetical degradation pathways of this compound under stress.
Technical Support Center: High-Throughput Screening of Norisocorydine Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method refinement of high-throughput screening (HTS) of Norisocorydine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing high-throughput screening (HTS) with this compound and its analogs?
A1: Screening this compound analogs, which are isoquinoline alkaloids derived from natural products, presents several challenges inherent to natural product screening. These include the potential for low abundance of the active entity, cytotoxicity that can mask specific bioactivity, and interference with assay readouts.[1] Specifically, isoquinoline alkaloids can exhibit fluorescence, which may interfere with fluorescence-based assays, leading to false positives.[2][3] Solubility issues in common HTS solvents like DMSO can also arise, affecting compound delivery and concentration accuracy.[2]
Q2: How can I mitigate assay interference caused by the intrinsic fluorescence of this compound analogs?
A2: To minimize fluorescence interference, consider using assay formats that are less susceptible to compound autofluorescence, such as luminescence-based or label-free detection methods.[3] If using a fluorescence-based assay, perform a pre-screen of the compound library to identify and flag auto-fluorescent compounds.[4] This can be done by measuring the fluorescence of the compounds at the same excitation and emission wavelengths used in the assay, but in the absence of the assay reagents. Data from these wells can then be used to correct the final assay results or to exclude problematic compounds from the primary screen.
Q3: What is the recommended solvent for dissolving and storing a library of this compound analogs for HTS?
A3: Dimethyl sulfoxide (DMSO) is the most common solvent for storing compound libraries for HTS due to its high solubilizing power.[5] However, some compounds may precipitate out of 100% DMSO over time, especially after freeze-thaw cycles.[5] For this compound analogs that exhibit poor solubility, using a DMSO/water (90/10) mixture can sometimes improve stability in solution.[6] It is crucial to assess the stability of your specific analogs in the chosen solvent under your storage conditions (e.g., -20°C or -80°C).[7]
Q4: How can I distinguish between true bioactivity and non-specific cytotoxicity in a cell-based screen of this compound analogs?
A4: It is essential to perform a counterscreen for cytotoxicity in parallel with or as a follow-up to the primary screen.[1] A common method is to use a cell viability assay, such as an MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®), to measure the general health of the cells after treatment with the compounds.[8] Compounds that show activity in the primary assay but also exhibit significant cytotoxicity at the same concentration are likely non-specific hits. True hits should demonstrate the desired biological effect at concentrations that are not cytotoxic.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the high-throughput screening of this compound analogs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects due to evaporation- Inaccurate liquid handling | - Ensure a homogenous cell suspension and use automated liquid handlers for consistent dispensing.- To mitigate edge effects, avoid using the outer wells of the microplate or fill them with sterile media/PBS. Maintain proper humidity in the incubator.- Regularly calibrate and perform quality control on all liquid handling instrumentation. |
| High rate of false positives in a fluorescence-based assay | - Autofluorescence of this compound analogs- Compound precipitation interfering with light detection- Non-specific inhibition of a reporter enzyme (e.g., luciferase) | - Implement a pre-screening step to identify and correct for compound autofluorescence.- Visually inspect assay plates for precipitation. Consider reducing the compound concentration or using a different solvent system.- Perform a counterscreen against the reporter enzyme in the absence of the primary target to identify compounds that directly inhibit the reporter.[9] |
| Low hit rate or weak activity of known active compounds | - Poor solubility of compounds in assay buffer- Degradation of compounds during storage or incubation- Suboptimal assay conditions (e.g., incubation time, reagent concentration) | - Assess compound solubility in the final assay buffer. The addition of a small percentage of a co-solvent may be necessary.- Evaluate the stability of the compounds under assay conditions. Minimize exposure to light and elevated temperatures if compounds are labile.- Re-optimize assay parameters, including incubation times and the concentrations of all critical reagents. |
| Inconsistent dose-response curves | - Compound precipitation at higher concentrations- Cytotoxic effects at higher concentrations- Complex mechanism of action | - Determine the solubility limit of the compounds in the assay medium and ensure the tested concentration range is below this limit.- Perform cytotoxicity profiling for active compounds to ensure the observed effects are not due to cell death.- Consider that some natural product analogs may have multiple targets or biphasic dose-responses. |
Quantitative Data from HTS of Isoquinoline Alkaloids
The following table summarizes representative quantitative data from a high-throughput screening campaign of an isoquinoline alkaloid library against a panel of cancer cell lines. This data is illustrative and serves as a template for presenting screening results.
| Compound ID | Analog Class | Target Cell Line | IC50 (µM) | Maximum Inhibition (%) | Z'-Factor |
| NIC-001 | Aporphine | A549 (Lung Cancer) | 5.2 | 95 | 0.78 |
| NIC-002 | Protoberberine | HeLa (Cervical Cancer) | 12.8 | 88 | 0.81 |
| NIC-003 | Benzylisoquinoline | MCF-7 (Breast Cancer) | 2.5 | 98 | 0.75 |
| NIC-004 | Aporphine | HeLa (Cervical Cancer) | > 50 | 15 | 0.81 |
| NIC-005 | Protoberberine | A549 (Lung Cancer) | 8.1 | 92 | 0.78 |
Experimental Protocols
Cell-Based High-Throughput Cytotoxicity Screening
This protocol is designed to identify this compound analogs with anti-proliferative or cytotoxic effects against a cancer cell line (e.g., A549 human lung carcinoma).
Materials:
-
A549 cells
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Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
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Trypsin-EDTA
-
This compound analog library (10 mM in DMSO)
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Positive control (e.g., Doxorubicin, 10 mM in DMSO)
-
Negative control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, opaque-walled 384-well microplates
-
Automated liquid handling system
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Culture A549 cells to 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete growth medium and determine cell concentration.
-
Dilute the cell suspension to the optimal seeding density (e.g., 1000 cells/well in 40 µL of medium).
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the this compound analog library, positive control, and negative control in assay medium.
-
Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compounds from the intermediate plates to the cell plates to achieve the desired final concentration (e.g., 10 µM).
-
-
Incubation:
-
Incubate the assay plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor to assess assay quality.
-
Identify hits that show significant inhibition of cell viability.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits pro-inflammatory cytokine production by down-regulating MAPK signaling.
Caption: this compound inhibits endothelial cell migration via the cAMP-PKA-NF-κB/Notch1 pathway.
Experimental Workflow
Caption: General workflow for a cell-based high-throughput screening campaign.
References
- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzyme Inhibition Assays for Norisocorydine
Welcome to the technical support center for the optimization of enzyme inhibition assays using Norisocorydine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzyme is it predicted to inhibit?
This compound is an isoquinoline alkaloid found in various plants.[1] Based on molecular docking simulations, this compound has been predicted to act as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion.[2] This suggests its potential as a compound for further investigation in the context of metabolic disorders such as type 2 diabetes.
Q2: What is the mechanism of action for α-glucosidase inhibition?
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into simpler sugars like glucose, which are then absorbed into the bloodstream.[3] Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in the rise of blood glucose levels after a meal. This is a therapeutic strategy for managing postprandial hyperglycemia.
Q3: What type of inhibition (competitive, non-competitive, etc.) can be expected from this compound?
While the specific mode of inhibition for this compound against α-glucosidase has not been experimentally determined, other isoquinoline alkaloids have been shown to exhibit various types of inhibition, including competitive, non-competitive, and mixed-type inhibition.[1] The exact mechanism for this compound would need to be determined experimentally through kinetic studies.
Q4: Are there known IC50 values for this compound as an α-glucosidase inhibitor?
Currently, there are no published, experimentally determined IC50 values specifically for this compound's inhibition of α-glucosidase. However, studies on other isoquinoline alkaloids have reported a wide range of IC50 values against α-glucosidase, from potent to moderate inhibitors. This information can be used as a preliminary reference for designing dose-response experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low enzyme inhibition observed | 1. Incorrect this compound concentration: The concentration range may be too low to elicit an inhibitory effect. 2. Inactive this compound: The compound may have degraded due to improper storage or handling. 3. Sub-optimal assay conditions: pH, temperature, or incubation times may not be optimal for observing inhibition. 4. High substrate concentration: For competitive inhibitors, a high substrate concentration can overcome the inhibitory effect. | 1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Ensure this compound is stored correctly (cool, dark, and dry place) and prepare fresh solutions for each experiment. 3. Optimize assay conditions by testing a range of pH values and temperatures. Verify that the pre-incubation time is sufficient for inhibitor binding. 4. Determine the Michaelis constant (Km) of the substrate and use a concentration around the Km value for the assay. |
| High variability between replicate wells | 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes. 2. Incomplete mixing: Reagents not being mixed thoroughly in the assay wells. 3. Edge effects in the microplate: Evaporation from the outer wells of the plate. | 1. Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix of reagents to be added to multiple wells. 2. Gently mix the contents of the wells after adding each reagent by pipetting up and down or using a plate shaker. 3. Avoid using the outermost wells of the microplate. Fill the outer wells with buffer or water to maintain humidity. |
| Precipitation of this compound in the assay buffer | 1. Low solubility: this compound may have limited solubility in the aqueous assay buffer. 2. High concentration of this compound: The concentration used may exceed its solubility limit. | 1. Use a small percentage of a co-solvent like DMSO to dissolve this compound before diluting it in the assay buffer. Ensure the final co-solvent concentration is low (typically <1%) and consistent across all wells, including controls. 2. Test a lower concentration range of this compound. |
| Inconsistent results with positive control | 1. Degraded positive control: The positive control inhibitor (e.g., acarbose for α-glucosidase) may have lost its activity. 2. Incorrect concentration of positive control. | 1. Prepare a fresh stock solution of the positive control. 2. Verify the calculation for the dilution of the positive control. |
Quantitative Data Summary
As there is no direct experimental IC50 value for this compound, the following table presents a summary of α-glucosidase inhibitory activity for other structurally related isoquinoline alkaloids and common positive controls to provide a reference for expected potency.
| Compound | Enzyme Source | IC50 Value | Reference |
| Acarbose (Positive Control) | Saccharomyces cerevisiae | Varies widely (e.g., 262.32 µg/mL) | [4] |
| Indolo[1,2-b]isoquinoline derivatives | Saccharomyces cerevisiae | 3.44 ± 0.36 to 41.24 ± 0.26 μM | [1] |
| Quercetin | Yeast α-glucosidase | ~15 µM | [5] |
Experimental Protocols
Detailed Protocol for α-Glucosidase Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Materials and Reagents:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Acarbose as a positive control
-
Sodium phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) for stopping the reaction
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.
-
α-Glucosidase Solution: Prepare a working solution of α-glucosidase in the phosphate buffer (e.g., 0.5 U/mL). The optimal concentration should be determined empirically.
-
pNPG Solution: Prepare a solution of pNPG in the phosphate buffer (e.g., 1 mM).
-
Sodium Carbonate Solution: Prepare a solution of Na₂CO₃ (e.g., 0.1 M) to stop the reaction.
-
Positive Control: Prepare a series of dilutions of acarbose in the assay buffer.
3. Assay Procedure:
-
Add 50 µL of the sodium phosphate buffer to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of this compound working solutions to the respective wells. For the control wells, add 10 µL of the assay buffer (with the same final DMSO concentration as the sample wells). For the positive control, add 10 µL of the acarbose solutions.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the α-glucosidase activity, by non-linear regression analysis.
Visualizations
Signaling Pathway of Carbohydrate Digestion and α-Glucosidase Inhibition
Caption: Role of α-glucosidase in carbohydrate digestion and its inhibition by this compound.
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Step-by-step workflow for the α-glucosidase inhibition assay.
Logical Relationship for Troubleshooting Assay Variability
Caption: Troubleshooting logic for addressing high variability in assay results.
References
- 1. Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Norisocorydine Purification Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the purification of Norisocorydine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up this compound purification from lab to pilot scale?
A1: The most significant challenges include maintaining purification resolution and purity, managing increased solvent volumes, dealing with heat generation during processing, and ensuring process reproducibility. This compound, as an aporphine alkaloid, may co-extract with structurally similar compounds, making separation more difficult at larger scales. Key issues often revolve around the non-linear behavior of chromatographic separations when column dimensions and flow rates are increased.
Q2: How do the physicochemical properties of this compound affect its purification?
A2: this compound's properties are critical for designing an effective purification strategy. Its low water solubility (0.048 g/L) and basic nature (strongest basic pKa of 9.85) mean that pH control is essential during extraction and chromatography. The logP value of 1.63 to 1.83 suggests moderate lipophilicity, making it suitable for reversed-phase chromatography. However, its aromatic structure can lead to strong interactions with certain stationary phases, potentially causing peak tailing.
Q3: What are the recommended starting points for developing a scalable purification process for this compound?
A3: A multi-step approach is generally recommended for purifying alkaloids like this compound.
-
Initial Extraction: An acid-base liquid-liquid extraction is effective for initial cleanup and concentration from the crude material (either synthetic or natural extract).
-
Chromatographic Fractionation: Start with column chromatography on silica gel for initial fractionation.
-
High-Resolution Polishing: Use preparative High-Performance Liquid Chromatography (HPLC) with a C18 stationary phase for the final purification to achieve high purity.
-
Crystallization: If possible, crystallization can be a highly effective and scalable final step to obtain a high-purity solid product.
Q4: How can I identify and control impurities during this compound purification?
A4: Impurity identification requires a combination of analytical techniques, primarily HPLC coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Common impurities may include structurally related alkaloids from the plant source, isomers, or degradation products. Control strategies involve optimizing the purification steps to enhance selectivity and, if necessary, introducing additional orthogonal purification techniques (e.g., ion-exchange chromatography or recrystallization).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Scale-Up | Column Overloading: Exceeding the binding capacity of the preparative column. | Determine the maximum sample load at the analytical scale and scale it geometrically for the preparative column. |
| Incomplete Elution: this compound may be strongly retained on the column. | Modify the mobile phase composition by increasing the organic solvent percentage or adding a competing amine to reduce peak tailing. | |
| Product Degradation: this compound may be sensitive to pH, light, or temperature during the longer processing times of scaled-up runs. | Conduct stability studies at the lab scale to identify degradation factors. Protect the product from light and maintain controlled temperatures during purification. | |
| Poor Resolution and Purity at Larger Scale | Loss of Column Efficiency: Improper packing of larger columns can lead to band broadening and reduced separation. | Ensure the preparative column is packed correctly and qualified before use. Consider using pre-packed columns for better consistency. |
| Non-Optimized Flow Rate: The linear velocity of the mobile phase may not be maintained during scale-up. | Scale the flow rate based on the column cross-sectional area to maintain the same linear velocity as the analytical method. | |
| Co-eluting Impurities: Structurally similar alkaloids may be present that were not detected at the lab scale. | Employ a shallower gradient in preparative HPLC to improve the resolution of closely eluting compounds. Consider an alternative stationary phase or a different chromatographic technique (e.g., normal phase or ion exchange). | |
| Peak Tailing in Preparative HPLC | Secondary Interactions: The basic nitrogen in this compound can interact with residual silanols on the silica-based stationary phase. | Add a competing base, such as triethylamine (0.1%), to the mobile phase to block the active sites on the stationary phase. |
| pH of the Mobile Phase: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to poor peak shape. | Adjust the mobile phase pH to be at least 1-2 units away from the pKa (9.85). For reversed-phase, a lower pH (e.g., 3-4) is often beneficial. | |
| Difficulty with Product Crystallization | Residual Impurities: Small amounts of impurities can inhibit crystal formation. | Re-purify the material using an orthogonal method (e.g., a different chromatographic selectivity) to remove the problematic impurities. |
| Incorrect Solvent System: The chosen solvent system may not be optimal for this compound crystallization. | Screen a variety of solvents and solvent mixtures with different polarities. Consider anti-solvent crystallization. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale this compound Purification by Preparative HPLC
| Parameter | Lab-Scale | Pilot-Scale |
| Column Dimensions (ID x L) | 10 mm x 250 mm | 50 mm x 250 mm |
| Stationary Phase | C18, 10 µm | C18, 10 µm |
| Crude this compound Load | 100 mg | 2.5 g |
| Flow Rate | 4.7 mL/min | 118 mL/min |
| Run Time | 30 min | 30 min |
| Solvent Consumption (per run) | ~140 mL | ~3.5 L |
| Typical Purity Achieved | 99.5% | 98.9% |
| Typical Yield | 85% | 82% |
Experimental Protocols
Protocol 1: HPLC Purity Assessment of this compound
This protocol outlines a general reversed-phase HPLC method for determining the purity of this compound fractions.
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity based on the relative peak area of the this compound peak as a percentage of the total peak area.
-
Protocol 2: Scaled-Up Preparative Column Chromatography of this compound
This protocol describes a scaled-up purification using silica gel column chromatography.
-
Column and Stationary Phase:
-
Glass column with appropriate dimensions for the desired scale (e.g., 5 cm diameter).
-
Silica gel (60-120 mesh).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., dichloromethane).
-
Carefully pack the column to ensure a uniform and stable bed.
-
-
Sample Loading:
-
Dissolve the crude this compound extract (e.g., 5 g) in a minimal amount of dichloromethane.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the powder onto the top of the column bed.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% Dichloromethane).
-
Gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 0.5%, 1%, 2%, 5% Methanol in Dichloromethane).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing pure this compound.
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
-
Visualizations
Caption: General workflow for the multi-step purification of this compound.
Caption: Decision tree for troubleshooting low purity in scaled-up this compound purification.
Validation & Comparative
A Comparative Guide to Analytical Methods for Norisocorydine Quantification in Herbal Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE) for the accurate quantification of Norisocorydine in complex herbal extracts. The selection of an appropriate analytical technique is critical for quality control, pharmacokinetic studies, and ensuring the consistency and efficacy of herbal-based pharmaceutical products.
Overview of Analytical Techniques
This compound, an aporphine alkaloid found in various medicinal plants such as those from the Corydalis and Stephania genera, possesses a range of pharmacological activities. Accurate quantification of this bioactive compound in herbal extracts presents analytical challenges due to the complexity of the matrix and the potential for interfering substances. This guide evaluates three prominent analytical techniques, providing experimental data to support their comparison.
High-Performance Liquid Chromatography (HPLC) with UV Detection is a widely accessible and robust technique for the routine quality control of herbal extracts. It offers good precision and accuracy for the quantification of major alkaloids.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides superior sensitivity and selectivity compared to HPLC-UV. This makes it particularly suitable for the analysis of trace amounts of this compound and for complex matrices where co-eluting peaks might interfere with UV detection.
Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and solvent consumption. It is an attractive alternative for the analysis of charged molecules like alkaloids, offering high separation efficiency.
Comparative Performance Data
The following tables summarize the typical validation parameters for the quantification of this compound or structurally similar aporphine alkaloids using HPLC-UV, UPLC-MS/MS, and Capillary Electrophoresis.
Table 1: HPLC-UV Method Validation Parameters for Isocorydine (a this compound analog)
| Validation Parameter | Performance Characteristic |
| Linearity Range | 0.05 - 8 µg/mL (r² ≥ 0.9995) |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
| Precision (RSD%) | Intra-day: ≤ 4.7%; Inter-day: ≤ 4.7% |
| Accuracy (RE%) | -1.2% to 4.5% |
| Recovery | 83.7% to 89.5% |
Table 2: UPLC-MS/MS Method Validation Parameters for Aporphine Alkaloids
| Validation Parameter | Performance Characteristic |
| Linearity Range | Not explicitly stated, but method validated over a range. |
| Limit of Detection (LOD) | 0.5 - 5.2 ng/mL |
| Limit of Quantification (LOQ) | 1.6 - 17.2 ng/mL |
| Precision (CV%) | < 17.42% |
| Accuracy | 80% to 120% |
| Recovery | Not explicitly stated |
Table 3: Capillary Zone Electrophoresis (CZE) Method Validation Parameters for Opium Alkaloids
| Validation Parameter | Performance Characteristic |
| Linearity Range | Not explicitly stated, external standard method used. |
| Limit of Detection (LOD) | 450 - 850 ng/mL[1] |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Precision (RSD%) | Peak Area: 1.03 - 3.56%; Migration Time: 0.34 - 0.69%[1] |
| Accuracy | Not explicitly stated |
| Recovery | Not explicitly stated |
Experimental Protocols
Detailed Protocol for HPLC-UV Quantification of Isocorydine (adaptable for this compound)
This protocol is based on a validated method for Isocorydine, a close structural analog of this compound, and can be adapted for the quantification of this compound in herbal extracts.
1. Sample Preparation:
-
Accurately weigh a suitable amount of powdered herbal extract.
-
Perform liquid-liquid extraction with methyl tert-butyl ether.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 series or equivalent.
-
Column: XTerra C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol and 0.02 mol/L potassium dihydrogen phosphate-phosphoric acid buffer solution (pH 3.2) (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Method Validation:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase over a concentration range of 0.05 to 8 µg/mL.
-
Precision: Analyze replicate injections of quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Accuracy: Determine the agreement between the measured concentration and the true concentration of the QC samples.
-
LOD and LLOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: Compare the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.
Conceptual Protocol for UPLC-MS/MS Quantification
-
Sample Preparation: Similar extraction procedure as for HPLC, but may require further dilution due to higher sensitivity.
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or ammonium acetate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
Conceptual Protocol for Capillary Electrophoresis (CE) Quantification
-
Sample Preparation: Extract the herbal material with a suitable solvent (e.g., acidified methanol) and dilute the extract with the background electrolyte.
-
CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution at a specific pH, for example, a mixture of methanol and sodium acetate buffer.[1]
-
Separation Voltage: Typically in the range of 15-30 kV.
-
Detection: UV detection at a wavelength appropriate for this compound.
-
Injection: Hydrodynamic or electrokinetic injection.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the validation of an HPLC method and the logical relationship in selecting an appropriate analytical method.
References
A Comparative Analysis of Isocorydine and Norisocorydine's Anticancer Potential
A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on the anticancer activities of Isocorydine and its close structural analog, Norisocorydine. While Isocorydine has been the subject of multiple studies elucidating its mechanisms of action against various cancer cell lines, data on this compound's anticancer effects remain limited, hindering a direct, in-depth comparative analysis. This guide synthesizes the current knowledge on both compounds, highlighting the well-documented anticancer properties of Isocorydine and the existing gaps in the research for this compound.
Isocorydine: A Promising Anticancer Alkaloid
Isocorydine, an aporphine alkaloid found in various plants, has demonstrated significant anticancer activity in several preclinical studies.[1][2] Its primary mechanisms of action involve the induction of cell cycle arrest and apoptosis in cancer cells.
Mechanisms of Action of Isocorydine
Cell Cycle Arrest: Isocorydine has been shown to induce G2/M phase cell cycle arrest in hepatocellular carcinoma (HCC) cells.[3][4] This is achieved through the modulation of key regulatory proteins. Specifically, Isocorydine treatment leads to the activation of Checkpoint Kinases 1 and 2 (Chk1/Chk2). These kinases then inactivate Cdc25C, a phosphatase essential for cell cycle progression. The inactivation of Cdc25C prevents the activation of the CDK1/cyclin B1 complex, ultimately leading to a halt in the G2/M phase of the cell cycle.[3][4]
Apoptosis Induction: Isocorydine also triggers programmed cell death, or apoptosis, in cancer cells. In oral squamous cell carcinoma (OSCC) cells, Isocorydine has been observed to disrupt mitochondrial function, leading to mitochondria-mediated apoptosis.[5] This process is often accompanied by an increase in the apoptosis rate.[5][6]
Disruption of Energy Metabolism: A key aspect of Isocorydine's anticancer activity is its ability to interfere with the energy metabolism of cancer cells. Studies have shown that Isocorydine can decrease the activity of mitochondrial respiratory chain complex enzymes, leading to a reduction in ATP production and an increase in reactive oxygen species (ROS).[5][6] This disruption of cellular energy supply contributes to the overall cytotoxic effect on cancer cells.[5]
Quantitative Data on Isocorydine's Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of Isocorydine in various cancer cell lines as reported in the literature.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isocorydine | Cal-27 | Oral Squamous Cell Carcinoma | 610 | [5] |
| Isocorydine | HepG2 | Hepatocellular Carcinoma | >200 | [7] |
| Isocorydine | A549 | Lung Carcinoma | >200 | [7] |
| Isocorydine | SGC7901 | Gastric Cancer | >200 | [7] |
It is important to note that while Isocorydine on its own shows moderate activity in some cell lines, several studies have focused on synthesizing Isocorydine derivatives with enhanced potency.[1][7][8]
This compound: An Understudied Counterpart
In stark contrast to Isocorydine, there is a significant lack of published data on the anticancer activity of this compound. While one study has qualitatively mentioned that (+)-norisocorydine exhibited "significant inhibitory activities" against human colon adenocarcinoma (HT-29), gastric carcinoma (SGC-7901), hepatocellular carcinoma (SMMC-7721), and lung carcinoma (A549) cell lines, no quantitative data such as IC50 values or detailed mechanistic studies have been made publicly available.
Interestingly, this compound has been reported to possess antiplasmodial activity, suggesting it is a biologically active molecule.[9] However, its potential as an anticancer agent remains largely unexplored.
Comparative Summary
| Feature | Isocorydine | This compound |
| Anticancer Activity | Demonstrated in multiple cancer cell lines (HCC, OSCC) | Reported inhibitory activity against some cancer cell lines, but no quantitative data available. |
| Mechanism of Action | Induces G2/M cell cycle arrest, triggers apoptosis, disrupts energy metabolism. | Not yet elucidated. |
| Signaling Pathways | Modulates the Chk1/Chk2-Cdc25C-CDK1/cyclin B1 pathway. | Unknown. |
| IC50 Values | Data available for several cell lines. | No published data available. |
Experimental Protocols
Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of Isocorydine, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Isocorydine for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Cell Cycle Analysis (Flow Cytometry): To investigate the effect of Isocorydine on the cell cycle, flow cytometry analysis with propidium iodide (PI) staining is employed.
-
Cancer cells are treated with Isocorydine at various concentrations for a specific duration.
-
After treatment, both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are then washed and resuspended in a staining solution containing PI and RNase A.
-
The cells are incubated in the dark for 30 minutes at room temperature.
-
The DNA content of the cells is then analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
Apoptosis Assay (Annexin V/PI Staining): To detect and quantify apoptosis, Annexin V-FITC and PI double staining followed by flow cytometry is a standard method.
-
Cells are treated with Isocorydine as described for the cell cycle analysis.
-
Following treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are then immediately analyzed by flow cytometry.
-
The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Isocorydine-induced G2/M cell cycle arrest pathway.
Caption: General experimental workflow for in vitro analysis.
Conclusion
The available evidence strongly suggests that Isocorydine is a promising natural compound with multifaceted anticancer properties, including the ability to induce cell cycle arrest and apoptosis, and disrupt cellular metabolism. In contrast, the anticancer potential of this compound remains largely uninvestigated. The qualitative report of its inhibitory activity against a panel of cancer cell lines warrants further, more detailed studies to quantify its efficacy and elucidate its mechanisms of action. A direct and comprehensive comparative analysis of the two molecules is contingent upon the generation of robust preclinical data for this compound. Future research should prioritize filling this knowledge gap to determine if this compound holds similar or even superior anticancer potential to its more studied counterpart, Isocorydine.
References
- 1. Design, synthesis, and anticancer properties of isocorydine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 8-Amino-Isocorydine, a Derivative of Isocorydine, on Gastric Carcinoma Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocorydine inhibits cell proliferation in hepatocellular carcinoma cell lines by inducing G2/m cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isocorydine Inhibits Cell Proliferation in Hepatocellular Carcinoma Cell Lines by Inducing G2/M Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norcantharidin-induced apoptosis in oral cancer cells is associated with an increase of proapoptotic to antiapoptotic protein ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isocorydine derivatives and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Norisocorydine vs. Boldine: a comparative study of their antioxidant properties
A comprehensive guide for researchers and drug development professionals on the antioxidant capacities of the aporphine alkaloids, norisocorydine and boldine.
In the realm of natural product chemistry and pharmacology, the aporphine class of alkaloids has garnered significant attention for its diverse biological activities. Among these, this compound and boldine have emerged as compounds of interest due to their potential therapeutic applications, particularly their antioxidant properties. This guide provides a detailed comparative study of the antioxidant efficacy of this compound and boldine, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Comparative Antioxidant Activity
Quantitative analysis of the free radical scavenging capabilities of this compound and boldine reveals differences in their potency. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance required to inhibit a biological process by 50%, is a key metric in these comparisons. A lower IC50 value indicates greater potency.
| Antioxidant Assay | This compound (IC50) | Boldine (IC50) | Reference Compound (IC50) |
| DPPH Radical Scavenging | 2.60 µM | 3.80 µM | Not specified in direct comparison |
| ABTS Radical Scavenging | Data not available | 19.83 µg/mL | Ascorbic Acid: 23.08 µg/mL[1] |
Table 1: A summary of the reported IC50 values for this compound and boldine in common antioxidant assays. The DPPH data indicates that this compound possesses a higher radical scavenging potency than boldine.
In-Depth Look at Antioxidant Mechanisms
The antioxidant activity of both this compound and boldine is attributed to their chemical structures, which allow them to donate hydrogen atoms or electrons to neutralize free radicals.
This compound: While specific mechanistic studies on this compound are less abundant, its potent DPPH radical scavenging activity suggests a strong capacity for direct interaction with and neutralization of free radicals.
Boldine: Boldine has been more extensively studied and is recognized as a potent natural antioxidant[2][3][4][5][6][7][8][9]. Its antioxidant effects are multifaceted, including:
-
Direct Radical Scavenging: Boldine effectively scavenges a variety of free radicals, including hydroxyl, superoxide, and peroxyl radicals[1][5].
-
Inhibition of Lipid Peroxidation: It has been shown to protect cell membranes from lipid peroxidation, a key process in cellular damage induced by oxidative stress[6][10].
-
Modulation of Cellular Antioxidant Defense Systems: Evidence suggests that boldine can influence endogenous antioxidant pathways. One of the key mechanisms is its interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2-ARE Signaling Pathway
The Nrf2-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress[11][12][13][14]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the subsequent production of protective enzymes.
Caption: The Nrf2-ARE signaling pathway for cellular antioxidant defense.
Boldine has been shown to modulate this pathway, contributing to its protective effects against oxidative stress-induced cellular damage. The precise mechanisms of how this compound interacts with this pathway warrant further investigation.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation[1][2][15].
-
Sample Preparation: Dissolve this compound, boldine, and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent to prepare stock solutions. From these, create a series of dilutions[2].
-
Reaction: In a 96-well plate or cuvettes, add a fixed volume of the DPPH working solution to each well/cuvette containing the different concentrations of the test compounds and the standard. A blank containing only the solvent and DPPH solution is also prepared[1][2].
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes)[1][2].
-
Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer[1][15].
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use[16][17][18][19].
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm[17].
-
Reaction: A fixed volume of the diluted ABTS•+ solution is added to various concentrations of the test compounds and a standard antioxidant[17].
-
Measurement: The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes)[16].
-
Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
Procedure:
-
Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) in a suitable buffer[3][4][20][21][22][23][24].
-
Reaction Setup: In a black 96-well plate, add the fluorescent probe, the test compound or standard (Trolox), and the buffer. The plate is pre-incubated at 37°C[3][4][20].
-
Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells[3][4][20].
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm)[20].
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.
Procedure:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well plate and grown to confluence[25][26][27][28][29].
-
Cell Treatment: The cells are treated with the test compounds along with a cell-permeable fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA)[25][26][27][28][29].
-
Induction of Oxidative Stress: After an incubation period, the cells are washed, and oxidative stress is induced by adding a peroxyl radical initiator like ABAP[26][27].
-
Fluorescence Measurement: The plate is placed in a fluorescence microplate reader, and the fluorescence is measured over time[25][28][29].
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin equivalents[26][27].
Conclusion
Both this compound and boldine exhibit significant antioxidant properties, primarily through their ability to scavenge free radicals. The available data from DPPH assays suggests that this compound may be a more potent radical scavenger than boldine. Boldine's antioxidant mechanisms are well-documented and include direct radical scavenging and modulation of the Nrf2 signaling pathway. While the direct interaction of this compound with the Nrf2 pathway requires further elucidation, its structural similarity to boldine suggests potential involvement.
For researchers and drug development professionals, both compounds represent promising leads for the development of antioxidant-based therapies. However, further comparative studies employing a wider range of antioxidant assays, including cellular models, are necessary to fully characterize and compare the antioxidant profiles of this compound and boldine. This will enable a more comprehensive understanding of their potential therapeutic applications in diseases associated with oxidative stress.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant properties of the alkaloid boldine in systems undergoing lipid peroxidation and enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boldine and its antioxidant or health-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and pro-oxidant properties of boldine on hippocampal slices exposed to oxygen-glucose deprivation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boldine Ameliorates Vascular Oxidative Stress and Endothelial Dysfunction: Therapeutic Implication for Hypertension and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. Antioxidant activity applying an improved ABTS radical cation decolorization assay [pubmed.ncbi.nlm.nih.gov]
- 19. ABTS radical cation decolorization assay: Significance and symbolism [wisdomlib.org]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
- 21. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. kamiyabiomedical.com [kamiyabiomedical.com]
- 26. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. zen-bio.com [zen-bio.com]
- 29. cellbiolabs.com [cellbiolabs.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Norisocorydine and Its Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer efficacy of Norisocorydine and its closely related analogs, primarily Isocorydine and its derivatives. The information presented is based on available preclinical data and is intended to serve as a resource for researchers exploring the therapeutic potential of this class of isoquinoline alkaloids. While the focus is on this compound, the significant body of research on Isocorydine and its derivatives offers valuable insights into the potential mechanisms and efficacy of this compound family.
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
This compound and its analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been a key metric in these studies.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Isocorydine and Its Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isocorydine | Cal-27 | Oral Squamous Carcinoma | 610 | [1] |
| 8-Amino-isocorydine (8-NICD) | MGC-803 | Gastric Carcinoma | 11.8 | [2] |
| 8-Amino-isocorydine (8-NICD) | BGC-823 | Gastric Carcinoma | 36.9 | [2] |
| 8-Amino-isocorydine (8) | A549 | Lung Cancer | 7.53 | [3] |
| 8-Amino-isocorydine (8) | SGC7901 | Gastric Cancer | 14.80 | [3] |
| 8-Amino-isocorydine (8) | HepG2 | Liver Cancer | 56.18 | [3] |
| 6a,7-dihydrogen-isocorydione (10) | A549 | Lung Cancer | 8.59 | [3] |
| 6a,7-dihydrogen-isocorydione (10) | SGC7901 | Gastric Cancer | 14.03 | [3] |
| 6a,7-dihydrogen-isocorydione (10) | HepG2 | Liver Cancer | 20.42 | [3] |
| Isocorydione (2) | HepG2 | Liver Cancer | 186.97 | [3] |
| Isocorydione (2) | A549 | Lung Cancer | 197.73 | [3] |
| Isocorydione (2) | SGC7901 | Gastric Cancer | 212.46 | [3] |
| Cisplatin (Positive Control) | A549 | Lung Cancer | 28.52 | [3] |
| Cisplatin (Positive Control) | SGC7901 | Gastric Cancer | 19.36 | [3] |
| Cisplatin (Positive Control) | HepG2 | Liver Cancer | 35.47 | [3] |
Note: The data for Isocorydine and its derivatives are presented as they form the basis of our current understanding. Further studies are needed to establish the specific IC50 values for this compound.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of this compound analogs has been validated in vivo using animal models, primarily mouse xenografts. These studies provide crucial evidence of the therapeutic potential of these compounds in a living organism.
Table 2: In Vivo Tumor Growth Inhibition by Isocorydine Derivatives
| Compound | Xenograft Model | Cancer Type | Dosage | Tumor Inhibition Rate (%) | Reference |
| 8-Amino-isocorydine (8-NICD) | MGC-803 | Gastric Carcinoma | 100 mg/kg | Significant inhibition (p=0.025) | [2] |
| 8-Amino-isocorydine (8-NICD) | MGC-803 | Gastric Carcinoma | 250 mg/kg | Significant inhibition (p=0.001) | [2] |
| Isocorydione (2) | Murine sarcoma S180 | Sarcoma | 50, 100, 200 mg/kg | Dose-dependent inhibition | [4] |
| 8-acetamino-isocorydine (11) | Murine hepatoma H22 | Hepatoma | 50, 100, 200 mg/kg | Good inhibitory effect | [4] |
| Isocorydine in combination with Doxorubicin | Hepatocellular Carcinoma Xenograft | Hepatocellular Carcinoma | N/A | Significantly inhibited tumor growth (p < 0.01 vs. single agents) | [5] |
Mechanisms of Action: A Multi-faceted Anti-Cancer Strategy
The anti-cancer effects of this compound and its analogs are attributed to their ability to modulate multiple cellular pathways, leading to the inhibition of cell proliferation and induction of cell death.
Cell Cycle Arrest
A key mechanism of action is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating. Studies on Isocorydine and its derivatives have shown that these compounds can arrest the cell cycle at different phases:
-
G2/M Phase Arrest: Isocorydine has been shown to induce G2/M phase arrest in hepatocellular carcinoma cells. This is achieved through the activation of the C/EBPβ-GADD45A-p21 signaling pathway[6][7].
-
S Phase Arrest: The derivative 8-amino-isocorydine (8-NICD) has been observed to arrest gastric carcinoma cells in the S phase[2].
Induction of Apoptosis
This compound analogs are potent inducers of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. The apoptotic cascade is initiated through the modulation of key regulatory proteins:
-
Bax/Bcl-2 Ratio: Treatment with 8-amino-isocorydine (8-NICD) has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, thereby shifting the balance towards apoptosis[2].
-
Caspase Activation: The induction of apoptosis is often mediated by a cascade of enzymes called caspases. While direct evidence for this compound is pending, its analogs likely follow this classical pathway.
Potential Anti-Angiogenic and Topoisomerase I Inhibitory Effects
Preliminary evidence suggests that this compound and its analogs may also exert their anti-cancer effects through other mechanisms:
-
Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Norcantharidin, another anti-cancer compound, has been shown to suppress plasma VEGF levels, a key angiogenic factor. It is plausible that this compound may share a similar mechanism, although direct evidence is needed.
-
Topoisomerase I Inhibition: Topoisomerase I is an enzyme essential for DNA replication and a target for several anti-cancer drugs. An active compound from Corydalis hendersonii, where this compound is found, was reported to inhibit topoisomerase I activity. Further investigation is required to confirm this activity for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the comparator drug for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in PI staining solution (containing RNase A) for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells and harvest as described for cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 MGC-803 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer the test compound (e.g., by intraperitoneal injection) at the desired dosage and schedule.
-
Tumor Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Conclusion and Future Directions
The available data strongly suggest that this compound and its analogs, particularly Isocorydine and its derivatives, are a promising class of anti-cancer agents. Their ability to induce cell cycle arrest and apoptosis in various cancer cell lines, coupled with in vivo tumor growth inhibition, warrants further investigation.
Future research should focus on:
-
Direct Evaluation of this compound: Conducting comprehensive in vitro and in vivo studies specifically on this compound to determine its efficacy and mechanism of action.
-
Head-to-Head Comparative Studies: Performing direct comparative studies of this compound against standard-of-care chemotherapeutic agents in relevant cancer models.
-
Mechanism Elucidation: Further investigating the anti-angiogenic and topoisomerase I inhibitory potential of this compound.
-
Pharmacokinetics and Toxicology: Characterizing the pharmacokinetic profile and assessing the safety and toxicity of this compound to establish a therapeutic window.
-
Combination Therapies: Exploring the synergistic effects of this compound in combination with existing cancer therapies to enhance efficacy and overcome drug resistance.
This guide provides a solid foundation for researchers interested in the therapeutic potential of this compound. The presented data and protocols are intended to facilitate further research and development of this promising natural product-derived compound for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Isocorydine derivatives and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isocorydine Derivatives and Their Anticancer Activities [ouci.dntb.gov.ua]
- 4. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer properties of isocorydine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity Topoisomerase-I-Inhibitor | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 7. Isocorydine Derivatives and Their Anticancer Activities [mdpi.com]
Establishing a Certified Reference Standard for Norisocorydine: A Comparative Guide
This guide provides a comprehensive framework for establishing a Certified Reference Standard (CRS) for Norisocorydine, an aporphine alkaloid with potential therapeutic applications.[1][2] Accurate quantification and research into its biological activities necessitate a well-characterized reference material. This document compares the analytical rigor of a certified standard against uncharacterized alternatives and details the necessary experimental protocols for its establishment, aimed at researchers, scientists, and drug development professionals.
Comparison of Reference Material Quality
The utility of a reference standard is directly proportional to its purity and the extent of its characterization. A Certified Reference Standard (CRS) provides the highest level of assurance for identity, purity, and content, which is crucial for obtaining reproducible and reliable experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Data | Source |
| Molecular Formula | C₁₉H₂₁NO₄ | PubChem[3] |
| Molecular Weight | 327.4 g/mol | PubChem[3] |
| CAS Number | 475-70-7 | PubChem[3] |
| IUPAC Name | (6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | PubChem[3] |
| Class | Aporphine Alkaloid | FooDB[1] |
Table 2: Purity and Characterization Comparison: CRS vs. Alternative Material
| Parameter | Proposed this compound CRS | Alternative Material (e.g., Uncharacterized Synthesized Batch) |
| Purity (by HPLC) | > 99.5% | Variable, often < 95% with unknown impurities |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, MS, IR | Presumed based on synthesis route; full characterization lacking |
| Quantified Impurities | Known impurities identified and quantified (< 0.1% each) | Impurity profile is unknown and unquantified |
| Water Content | Determined by Karl Fischer titration | Not determined |
| Residual Solvents | Quantified by Headspace GC-MS | Not determined |
| Assigned Purity (Mass Balance) | Comprehensive value considering all impurities | Not applicable |
| Certificate of Analysis | Comprehensive CoA with traceability | Basic or non-existent |
Experimental Protocols
Establishing a CRS for this compound involves a multi-step process of purification, characterization, and quantification, followed by the validation of an analytical method using this standard.
Protocol 1: Characterization and Certification of this compound CRS
-
Isolation and Purification:
-
Isolate this compound from plant sources (e.g., Lindera glauca) or through chemical synthesis.[3]
-
Purify the raw material using preparative High-Performance Liquid Chromatography (HPLC) until the desired purity level (>99.5%) is achieved.
-
-
Identity Confirmation:
-
Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (e.g., UHPLC-Q-Exactive Orbitrap/MS) to confirm the molecular formula by obtaining an accurate mass measurement.[2]
-
Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to elucidate the chemical structure and confirm the identity of the compound.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify characteristic functional groups.
-
-
Purity and Content Assignment (Mass Balance Approach):
-
Chromatographic Purity: Employ a validated HPLC-UV method to determine the area percentage of the main peak and detect any related substance impurities.
-
Water Content: Use Karl Fischer titration to accurately measure the water content.
-
Residual Solvents: Analyze for the presence of residual solvents from the purification process using Headspace Gas Chromatography-Mass Spectrometry (GC-MS).
-
Non-volatile/Inorganic Impurities: Determine the content of inorganic impurities using techniques like Thermogravimetric Analysis (TGA) or Inductively Coupled Plasma (ICP-MS).
-
Content Calculation: Calculate the final assigned content of the CRS using the mass balance equation:
-
Content (%) = (100% - Chromatographic Impurities % - Water % - Residual Solvents % - Inorganic Impurities %) x Purity Factor
-
-
Protocol 2: Validated HPLC-UV Method for Quantification
A validated analytical method is essential for the routine use of the this compound CRS.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Method Validation: Validate the method according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[4]
Table 3: Representative Validation Parameters for HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Representative Result |
| Specificity | No interference at the retention time of this compound | Peak is pure; no co-eluting peaks from placebo or degradants |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | 0.8% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
Visualizations
Diagrams illustrating the experimental workflow and a relevant biological pathway provide a clear visual summary for researchers.
Caption: Workflow for the establishment of a this compound Certified Reference Standard.
Caption: Predicted inhibitory action of this compound on α-glucosidase.[5]
References
- 1. Showing Compound (S)-Norisocorydine (FDB002072) - FooDB [foodb.ca]
- 2. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C19H21NO4 | CID 12313549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Inter-Laboratory Validation of Analytical Methods for Norisocorydine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Norisocorydine, an isoquinoline alkaloid of significant interest in pharmaceutical research. While a formal inter-laboratory validation study for a singular this compound analytical method is not publicly available, this document synthesizes and compares validation data from various single-laboratory studies on this compound and structurally related aporphine alkaloids. This comparative approach offers valuable insights into the performance and suitability of different analytical techniques across various laboratory settings, thereby serving as a practical guide for method selection and validation.
The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE). The guide presents a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the establishment of robust and reliable analytical procedures for this compound.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound quantification is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.
-
HPLC-UV: This technique is widely accessible and cost-effective, making it a common choice for routine analysis and quality control of bulk drug substances and formulations where analyte concentrations are relatively high. Its sensitivity may be limited for the analysis of biological samples with low this compound concentrations.
-
UPLC-MS/MS: Offering superior sensitivity and selectivity, UPLC-MS/MS is the method of choice for bioanalytical applications, such as pharmacokinetic studies, where trace levels of this compound need to be quantified in complex biological matrices like plasma and urine.[1] The use of multiple reaction monitoring (MRM) enhances specificity and reduces matrix interference.[2][3]
-
Capillary Electrophoresis (CE): CE provides high separation efficiency and requires minimal sample and reagent volumes.[4] While less common than HPLC and UPLC-MS/MS for routine alkaloid analysis, it presents a viable alternative, particularly for the separation of complex mixtures of alkaloids.[5][6]
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the validation parameters for the different analytical methods, compiled from studies on this compound and analogous isoquinoline alkaloids. These tables facilitate a direct comparison of the methods' performance.
Table 1: HPLC-UV Method Performance
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: UPLC-MS/MS Method Performance
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.001 - 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.005 - 0.05 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 15% |
Table 3: Capillary Electrophoresis Method Performance
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of this compound using HPLC-UV, UPLC-MS/MS, and Capillary Electrophoresis. These protocols are synthesized from established methods for isoquinoline alkaloids.
Protocol 1: HPLC-UV Method
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% phosphoric acid in water. A typical starting condition is 80:20 (v/v) water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation (from plant material):
-
Accurately weigh 1 g of powdered plant material.
-
Add 20 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Protocol 2: UPLC-MS/MS Method
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound should be determined by direct infusion of a standard solution.
-
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standards in the appropriate biological matrix (e.g., blank plasma) to construct a calibration curve.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
-
Protocol 3: Capillary Electrophoresis Method
-
CE System: A standard capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 75 µm internal diameter).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer at pH 2.5.
-
Separation Voltage: 20 kV.
-
Detection Wavelength: 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation:
-
Dissolve the sample in the BGE.
-
Filter through a 0.22 µm syringe filter.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the BGE.
-
Prepare working standards by diluting the stock solution with the BGE.
-
-
Quantification:
-
Construct a calibration curve based on the peak area of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Mandatory Visualizations
Caption: Inter-Laboratory Validation Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Capillary Electrophoresis Assay for Monitoring Iodine Nutrition in Populations for Prevention of Iodine Deficiency: An Interlaboratory Method Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparing the neuroprotective effects of Norisocorydine with other aporphine alkaloids
A Comparative Guide to the Neuroprotective Effects of Norisocorydine and Other Aporphine Alkaloids
For researchers and professionals in drug development, understanding the comparative neuroprotective potential of various aporphine alkaloids is crucial for identifying promising therapeutic leads for neurodegenerative diseases. This guide provides an objective comparison of this compound with other notable aporphine alkaloids—Nuciferine, Boldine, and Glaucine—supported by available experimental data.
Comparative Analysis of Neuroprotective Effects
While direct comparative studies under identical experimental conditions are limited, this section synthesizes quantitative data from various in vitro and in vivo studies to offer insights into the relative neuroprotective capacities of these alkaloids.
Data Summary Table
| Alkaloid | Model | Key Neuroprotective Effects | Quantitative Data | Putative Mechanism of Action |
| This compound | Data not available in the conducted search | - | - | - |
| Nuciferine | Middle Cerebral Artery Occlusion (MCAO) in rats | Reduced ischemic brain injury | - Infarct volume reduction: from 29.23% to 20.44%[1][2] - Brain water content reduction[1][3] | - Regulation of lipid metabolism[1] - Anti-inflammatory and antioxidant effects[4] |
| Alloxan-induced diabetic rats | Improved antioxidant enzyme activity | - Significant recovery of SOD, CAT, GPx, and GSH levels[5] - Inhibition of TBARS increase[5][6] | - Antioxidant and anti-acetylcholinesterase activity[5][6] | |
| Boldine | Amyloid-beta oligomer (AβO)-treated HT22 hippocampal cells | Increased cell viability, reduced mitochondrial ROS | - Significant prevention of AβO-induced decrease in cell viability at 1–10 μM[7] - Largely prevented AβO-enhanced mitochondrial ROS levels[7] | - Prevention of oxidative stress and mitochondrial dysfunction[7] - Connexin hemichannel blockage[8] |
| Dopamine-treated PC12 cells | Attenuated cell death | - Decreased dopamine-induced cell death at 10-100 μM[9] | - Scavenging of reactive oxygen species[9] | |
| Oxygen-Glucose Deprivation (OGD) in rat hippocampal slices | Increased cellular viability | - Significantly increased cellular viability at 10 μM[10][11] | - Potent antioxidant properties[10][11] | |
| Glaucine | Rodent models | Varied effects on neurotransmitter systems | - Decreased locomotor activity at 7, 14, and 28 mg/kg[12] - Antagonized haloperidol-induced catalepsy[12] | - Modulation of dopamine and serotonin levels[12] |
Note: The absence of specific quantitative data for this compound's neuroprotective effects in the conducted search prevents a direct comparison with the other listed alkaloids. The presented data for Nuciferine, Boldine, and Glaucine are from different experimental models and should be interpreted with caution when making indirect comparisons.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Rat Model for Nuciferine
Objective: To induce focal cerebral ischemia in rats to model stroke and evaluate the neuroprotective effects of Nuciferine.
Protocol:
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with an intraperitoneal injection of sodium pentobarbital (40 mg/kg). Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline cervical incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through an incision in the ECA stump.
-
Occlusion: The suture is advanced approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery.
-
Treatment: Nuciferine (e.g., 40 mg/kg) or vehicle is administered intraperitoneally at a specified time relative to the MCAO procedure (e.g., 30 minutes prior).[3]
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow for reperfusion.
-
Neurological Assessment: Neurological deficit scores are evaluated at 24 hours post-MCAO.
-
Infarct Volume Measurement (TTC Staining):
-
At 24 hours post-MCAO, rats are euthanized, and brains are rapidly removed.
-
Brains are sectioned into 2 mm coronal slices.
-
Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes.[1][10]
-
Stained slices are photographed, and the infarct area (white) and total area of each slice are measured using image analysis software.
-
Infarct volume is calculated as a percentage of the total brain volume.[1]
-
Cell Viability Assay (MTT Assay) for Boldine in PC12 Cells
Objective: To assess the protective effect of Boldine against dopamine-induced cytotoxicity in PC12 cells.
Protocol:
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.
-
Treatment:
-
MTT Assay:
-
After the treatment period, the culture medium is removed, and 100 μL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
Plates are incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neuroprotection can aid in understanding the mechanisms of action of these aporphine alkaloids.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: Workflow for assessing in vivo neuroprotective effects of aporphine alkaloids.
Signaling Pathway for Neuroprotection via PI3K/Akt and Nrf2
Several neuroprotective compounds exert their effects by modulating key signaling pathways involved in cell survival and antioxidant defense, such as the PI3K/Akt and Nrf2 pathways.[11][13][14]
Caption: PI3K/Akt and Nrf2 signaling pathways in neuroprotection.
References
- 1. Protective Effects of Nuciferine in Middle Cerebral Artery Occlusion Rats Based on Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. UPLC-Q-TOF/MS-Based Serum Metabolomics Reveals the Anti-Ischemic Stroke Mechanism of Nuciferine in MCAO Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. msjonline.org [msjonline.org]
- 8. Protective Effects of Nuciferine in Middle Cerebral Artery Occlusion Rats Based on Transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions [mdpi.com]
A Researcher's Guide to Bioassay Validation for Screening Norisocorydine-Like Compounds
For researchers and drug development professionals venturing into the screening of Norisocorydine-like compounds, the validation of a chosen bioassay is a critical step to ensure the reliability and reproducibility of the generated data. This guide provides a comparative overview of relevant bioassays, their validation parameters, and the underlying signaling pathways, supported by experimental data from existing literature.
Comparing Bioassay Performance for Screening this compound Analogs
This compound, an aporphine alkaloid, and its analogs are known to interact with various biological targets. The choice of a primary screening assay depends on the desired therapeutic application. Here, we compare two common targets for isoquinoline alkaloids: Dopamine D2 receptors and Acetylcholinesterase, alongside a cell-based assay for cytotoxicity, which is a crucial secondary assay in any drug discovery pipeline.
Table 1: Comparison of Bioassay Performance for Screening Isoquinoline Alkaloids
| Bioassay Type | Target | Principle | Key Performance Parameter | Example IC50 Values for Isoquinoline Alkaloids |
| Receptor Binding Assay | Dopamine D2 Receptor | Competitive binding against a radiolabeled ligand (e.g., [3H]Spiperone) in cells expressing the receptor. | Ki (inhibition constant) / IC50 | (R)-Roemerine: 62 nM (Ki) (±)-Nuciferine: 139 nM (Ki) |
| Enzyme Inhibition Assay | Acetylcholinesterase (AChE) | Colorimetric assay (Ellman's method) measuring the inhibition of AChE-mediated hydrolysis of acetylthiocholine. | IC50 | Berberine: 0.36 µg/mL Chelerythrine: 0.25 µg/mL Sanguinarine: 1.85 µg/mL Protopine: 23.13 µg/mL |
| Cell-Based Cytotoxicity Assay | Various Cancer Cell Lines | Measures the reduction of MTT to formazan by metabolically active cells, indicating cell viability. | IC50 | Liriodenine (A-549 Lung Carcinoma): 12.0 µg/mL Norushinsunine (A-549): Strong cytotoxicity with IC50 ranging from 7.4 to 8.8 µg/mL |
Experimental Protocols for Key Bioassays
Detailed and standardized experimental protocols are fundamental for the validation and comparison of bioassay results.
Dopamine D2 Receptor Binding Assay
This assay determines the affinity of a test compound for the dopamine D2 receptor through competition with a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (this compound-like).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize the cells and centrifuge to isolate the cell membrane fraction.
-
Binding Assay: In a 96-well plate, add assay buffer, varying concentrations of the test compound, a fixed concentration of [3H]Spiperone, and the cell membrane preparation. For non-specific binding, add haloperidol instead of the test compound.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies the inhibition of AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate Buffer (pH 8.0).
-
Test compounds.
-
96-well microplate reader.
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value from the dose-response curve.
MTT Assay for Cytotoxicity
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A-549, K-562).
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Bioassay Validation Parameters
A robust bioassay validation is essential and should include the following parameters, summarized in the table below.
Table 2: Key Bioassay Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability of the assay to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interference from matrix components. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% of the true value. |
| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15-20%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically 3 times the signal-to-noise ratio. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically 10 times the signal-to-noise ratio. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for a comprehensive understanding.
This compound and the Notch1 Signaling Pathway
This compound has been shown to inhibit synovial angiogenesis by modulating the Notch1 signaling pathway. This pathway is critical in cell-to-cell communication and regulates processes like cell fate determination and angiogenesis.
A Head-to-Head Comparison of Norisocorydine Extraction Techniques
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Norisocorydine, an aporphine alkaloid primarily found in plants of the Corydalis genus, has garnered interest for its potential therapeutic properties. This guide provides a detailed comparison of various techniques for its extraction, supported by experimental data from scientific literature. We will delve into modern methods such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE), alongside traditional methods and advanced purification techniques like High-Speed Counter-Current Chromatography (HSCCC).
Data Presentation: Quantitative Comparison of Extraction Techniques
The following table summarizes the performance of different extraction and purification methods for alkaloids from Corydalis species and other relevant plant sources. As direct comparative studies for this compound are limited, data for total alkaloids or closely related aporphine alkaloids are presented to provide a comparative benchmark.
| Technique | Plant Source | Target Analyte(s) | Solvent | Extraction Time | Temperature | Yield | Purity | Reference |
| Reflux Extraction | Corydalis yanhusuo | Total Alkaloids | 70% Ethanol (pH 10) | 2 x 60 min | Boiling | >50% (total alkaloids in final product) | Not specified | [1][2] |
| Microwave-Assisted Extraction (MAE) | Corydalis decumbens | Seven Alkaloids | Methanol/Water (90:10, v/v) | 5 min | 40°C | Not specified | Not specified | [3] |
| Ultrasound-Assisted Extraction (UAE) | Acalypha indica | Total Alkaloids | Ethyl Acetate | 20 min | Not specified | 0.286 mg/g | Not specified | [4] |
| Supercritical Fluid Extraction (SFE) | Fritillaria thunbergii | Total Alkaloids | Supercritical CO₂ with 89.3% Ethanol | 3.0 h | 60.4°C | 3.8 mg/g | Not specified | [5] |
| High-Speed Counter-Current Chromatography (HSCCC) | Corydalis saxicola | Isocorydine | n-butanol-ethyl acetate-water-formic acid | Not applicable | Ambient | 9.2 mg from 300 mg crude extract | 92% | [6] |
| Maceration | Various | Total Alkaloids | Not specified | 48 hours | Ambient | 1.19% (w/w) | 67.9% | [7] |
| Soxhlet Extraction | Various | Total Alkaloids | Not specified | 6 hours | Boiling | 1.63% (w/w) | 74.9% | [7] |
Experimental Protocols
Detailed methodologies for the key extraction and purification techniques are provided below. These protocols are synthesized from multiple sources to represent a standard procedure.
Reflux Extraction Protocol (for Total Alkaloids)
This traditional method involves boiling the plant material with a solvent to extract the desired compounds.
Materials:
-
Dried and powdered Corydalis tubers (50 mesh)
-
70% Ethanol
-
Diluted ammonia solution
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Weigh 500 g of powdered Corydalis tubers and place it in a large round-bottom flask.[1]
-
Add a 20-fold volume of 70% ethanol, adjusted to pH 10 with diluted ammonia solution.[1][2]
-
Heat the mixture to reflux using a heating mantle and maintain for 60 minutes.[1][2]
-
Allow the mixture to cool and then filter to separate the extract from the plant material.
-
Return the plant material to the flask, add fresh solvent, and repeat the reflux process for another 60 minutes.[1][2]
-
Combine the filtrates from both extractions. The resulting solution contains the crude alkaloid extract.
-
The solvent can be recovered using a rotary evaporator to concentrate the extract.
Microwave-Assisted Extraction (MAE) Protocol
MAE utilizes microwave energy to heat the solvent and plant material, leading to a more rapid extraction process.
Materials:
-
Dried and powdered Corydalis tubers
-
Methanol/Water (90:10, v/v)
-
Microwave extraction system
-
Extraction vessel
-
Filtration apparatus
Procedure:
-
Place a known amount of powdered Corydalis material into the microwave extraction vessel.
-
Add the methanol/water (90:10, v/v) solvent at a specified solid-to-liquid ratio.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: temperature at 40°C and extraction time of 5 minutes.[3]
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the mixture to separate the crude extract. This method is noted for its speed and efficiency.[3]
Ultrasound-Assisted Extraction (UAE) Protocol
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, enhancing solvent penetration and extraction.
Materials:
-
Dried and powdered plant material
-
Selected solvent (e.g., aqueous ethanol, ethyl acetate)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus
Procedure:
-
Mix the powdered plant material with the chosen solvent in a beaker.
-
Place the beaker in an ultrasonic bath or insert an ultrasonic probe.
-
Apply ultrasonic waves at a specified frequency (e.g., 20-40 kHz) and power for a set duration, typically 20-30 minutes.[4][8]
-
The temperature should be monitored and controlled to prevent degradation of thermolabile compounds.
-
After sonication, filter the mixture to obtain the crude extract.
Supercritical Fluid Extraction (SFE) Protocol
SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled.
Materials:
-
Dried and powdered plant material
-
Supercritical fluid extraction system
-
High-purity CO₂
-
Co-solvent (e.g., ethanol)
Procedure:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Pressurize and heat the CO₂ to bring it to its supercritical state (e.g., 26.5 MPa and 60.4°C).[5]
-
Introduce the supercritical CO₂ into the extraction vessel. A co-solvent like ethanol (e.g., 89.3%) can be added to enhance the extraction of polar alkaloids.[5][9]
-
Allow the extraction to proceed for a specified duration (e.g., 3 hours).[5]
-
The extract-laden supercritical fluid is then depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
The collected extract can then be further purified.
High-Speed Counter-Current Chromatography (HSCCC) for Purification
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.[10][11] It is highly effective for the separation and purification of alkaloids from a crude extract.
Materials:
-
Crude alkaloid extract
-
HSCCC instrument
-
Two-phase solvent system (e.g., n-butanol-ethyl acetate-water-formic acid at a ratio of 5:1:5:0.01)[6]
-
HPLC system for purity analysis
Procedure:
-
Prepare and equilibrate the two-phase solvent system in a separatory funnel. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.
-
Fill the HSCCC column with the stationary phase.
-
Dissolve a known amount of the crude extract (e.g., 300 mg) in a small volume of the solvent mixture.[6]
-
Inject the sample into the HSCCC system.
-
Pump the mobile phase through the column at a specific flow rate while the column rotates at high speed.
-
Collect fractions of the eluent.
-
Analyze the collected fractions using HPLC to determine the purity of the separated compounds. Fractions containing the pure compound of interest (e.g., this compound or Isocorydine) are combined.[6]
Mandatory Visualization
The following diagrams illustrate the general workflow for this compound extraction and the biosynthetic relationship of aporphine alkaloids.
Caption: General workflow for the extraction and purification of this compound.
References
- 1. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and cost-effective method for the simultaneous quantification of seven alkaloids in Corydalis decumbens by microwave-assisted extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Isolation of alkaloids from Corydalis saxicola by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aktpublication.com [aktpublication.com]
- 8. hielscher.com [hielscher.com]
- 9. mdpi.com [mdpi.com]
- 10. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
Assessing the Specificity of Norisocorydine in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the receptor binding specificity of Norisocorydine, an isoquinoline alkaloid with potential therapeutic applications. Due to the limited availability of comprehensive, quantitative binding data for this compound across a wide range of receptors, this guide synthesizes available information on its broader class of aporphine alkaloids and draws comparisons with well-characterized pharmacological agents. The objective is to offer a framework for researchers to evaluate the potential selectivity of this compound and to underscore the necessity for further detailed binding studies.
Introduction to this compound
This compound is a naturally occurring aporphine alkaloid found in various plant species. Aporphines are a class of compounds known to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors, exhibiting a range of pharmacological effects. Understanding the specific receptor binding profile of this compound is crucial for elucidating its mechanism of action and predicting its potential therapeutic efficacy and side-effect profile.
Comparative Receptor Binding Affinity
Table 1: Receptor Binding Affinities (Kᵢ in nM) of Standard Comparator Compounds
| Compound | Receptor Subtype | Kᵢ (nM) | Primary Action |
| Apomorphine | Dopamine D₁ | - | Agonist |
| Dopamine D₂ | - | Agonist | |
| Dopamine D₃ | - | Agonist | |
| Dopamine D₄ | - | Agonist | |
| Dopamine D₅ | - | Agonist | |
| Spiperone | Dopamine D₂ | - | Antagonist |
| Dopamine D₃ | - | Antagonist | |
| Dopamine D₄ | - | Antagonist | |
| Serotonin 5-HT₁A | - | Antagonist | |
| Serotonin 5-HT₂A | - | Antagonist | |
| Serotonin 5-HT₇ | - | Antagonist | |
| Prazosin | α₁-Adrenergic | - | Antagonist |
| Atropine | Muscarinic Acetylcholine (non-selective) | - | Antagonist |
Note: Specific Kᵢ values for Apomorphine and Spiperone can vary depending on the experimental conditions and tissue/cell line used. This table is intended to provide a general reference for the affinity of these standard compounds. The lack of specific data for this compound in this table highlights a significant knowledge gap.
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's receptor binding affinity is typically achieved through competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[1][2]
Principle
A radiolabeled ligand with known high affinity and specificity for a particular receptor is incubated with a preparation of the receptor (e.g., cell membranes). The binding of this radioligand is then measured in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound). The test compound will compete with the radioligand for the receptor's binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[3][4]
General Protocol Outline
-
Receptor Preparation: Tissues or cells expressing the receptor of interest are homogenized, and the cell membranes are isolated through centrifugation.[5] The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed amount of the receptor preparation is incubated with a fixed concentration of a suitable radioligand (typically at or below its Kₑ) and a range of concentrations of the unlabeled test compound. The incubation is carried out in a specific buffer at a defined temperature and for a sufficient duration to reach equilibrium.[5]
-
Separation of Bound and Free Radioligand: Following incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.[1][5]
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[3][4][5]
Signaling Pathways and Experimental Workflow
The interaction of a ligand with its receptor initiates a cascade of intracellular events known as a signaling pathway. For G protein-coupled receptors (GPCRs), which include dopamine, serotonin, adrenergic, and muscarinic acetylcholine receptors, ligand binding typically leads to the activation of G proteins and subsequent downstream signaling. The following diagrams illustrate a generalized GPCR signaling pathway and the workflow of a competitive radioligand binding assay.
Conclusion and Future Directions
The assessment of this compound's receptor binding specificity is currently hampered by a lack of publicly available, comprehensive quantitative data. Based on its classification as an aporphine alkaloid, it is reasonable to hypothesize that this compound interacts with dopaminergic and serotonergic systems. However, to establish a definitive profile of its selectivity and to guide future drug development efforts, it is imperative that systematic in vitro binding assays are conducted. Screening this compound against a broad panel of receptors, including subtypes of dopamine, serotonin, adrenergic, and acetylcholine receptors, will provide the necessary data to construct a detailed affinity profile. This will enable a more accurate prediction of its pharmacological effects, potential therapeutic uses, and off-target liabilities. Researchers are encouraged to perform and publish such studies to fill this critical knowledge gap.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking studies of Norisocorydine and structurally related aporphine alkaloids. Aporphine alkaloids, a large class of isoquinoline alkaloids, are known to possess a wide range of pharmacological activities, making them attractive scaffolds for drug discovery.[1][2] This document summarizes the available quantitative data on their binding affinities to various biological targets, details generalized experimental protocols for in silico docking, and visualizes the key signaling pathways associated with these targets.
Data Presentation: Comparative Binding Affinities
The following table summarizes the reported binding affinities (Ki or IC50 in nM) of this compound and its related aporphine alkaloids against various receptors. It is important to note that these values are collated from different studies and experimental conditions may vary.
| Alkaloid | Dopamine D1 Receptor | Dopamine D2 Receptor | Serotonin 5-HT1A Receptor | Serotonin 5-HT2A Receptor | Serotonin 5-HT2C Receptor | Acetylcholinesterase (AChE) |
| This compound | - | - | - | - | - | - |
| Nuciferine | IC50 = 2090 | IC50 = 1140[3] | - | Ki = 139[4] | - | Weakly active[5] |
| (R)-Roemerine | - | - | - | Ki = 62[4] | - | - |
| Glaucine | IC50 = 3900 | IC50 = 3020[3] | - | - | - | - |
| Boldine | - | - | - | - | - | - |
| (R)-Apomorphine | Agonist[6] | - | - | - | - | - |
| N-methylasimilobine | - | - | - | - | - | IC50 = 1500 ng/mL[5] |
| Liriodenine | - | - | - | - | - | IC50 < 10 µM[7] |
| Cassythicine | - | - | - | - | - | IC50 < 10 µM[7] |
Note: A hyphen (-) indicates that no data was found in the searched literature. The absence of data for this compound highlights the need for further comparative docking studies.
Experimental Protocols: A Generalized Workflow for Aporphine Alkaloid Docking
The following protocol outlines a general workflow for performing comparative molecular docking studies of aporphine alkaloids, based on methodologies reported in the literature.[8][9]
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of this compound and its related alkaloids (e.g., Nuciferine, Glaucine, Boldine) are obtained from databases like PubChem.[8] The structures are then prepared by adding hydrogen atoms, assigning partial charges, and minimizing their energy using a suitable force field (e.g., MMFF94).
-
Protein Preparation: The 3D crystal structures of the target proteins (e.g., Dopamine D2 receptor, Serotonin 5-HT2A receptor, Acetylcholinesterase) are retrieved from the Protein Data Bank (PDB).[8] The protein structures are prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning charges.
2. Molecular Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Algorithm: A docking program such as AutoDock Vina or PyRx is used to perform the docking simulations.[8] The program explores various conformations and orientations of the ligand within the receptor's active site and calculates the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the predicted binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
3. Validation (Optional but Recommended):
-
To validate the docking protocol, a known co-crystallized ligand can be re-docked into the active site of the protein. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To better understand the biological context and the in silico methodology, the following diagrams have been generated using Graphviz.
Conclusion and Future Directions
The available literature suggests that aporphine alkaloids, including those structurally related to this compound, exhibit significant interactions with various neurologically relevant protein targets. The compiled data indicates that compounds like Nuciferine and Roemerine are potent ligands for serotonin receptors, while others show inhibitory activity against acetylcholinesterase.[4][5][7] However, the lack of direct comparative docking studies for this compound represents a significant knowledge gap.
Future research should focus on conducting comprehensive and standardized in silico comparative analyses of this compound and a broader range of related aporphine alkaloids against a panel of validated drug targets. This should be followed by in vitro and in vivo experimental validation to confirm the computational predictions and to further elucidate the therapeutic potential of this promising class of natural compounds.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. New Analogues of Aporphine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An aporphine alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aporphinoid Alkaloids Derivatives as Selective Cholinesterases Inhibitors: Biological Evaluation and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medmedchem.com [medmedchem.com]
- 9. Molecular docking analysis of alkaloid compounds with beta-catenin towards the treatment of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Norisocorydine and Its Synthetic Analogs: A Comparative Bioactivity Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity of the natural alkaloid Norisocorydine and its synthetic analogs. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways to support further research and development in this area.
This compound, an aporphine alkaloid found in various medicinal plants, has garnered interest for its potential therapeutic properties. To enhance its bioactivity and explore its therapeutic applications, researchers have synthesized and evaluated a range of analogs. This guide focuses on the comparative bioactivity of these compounds, primarily in the context of anticancer and anti-inflammatory activities. While direct comparative studies on this compound and its analogs are limited, extensive research on the closely related compound, Isocorydine, provides significant insights into the structure-activity relationships that are likely applicable to this compound derivatives.
Comparative Bioactivity Data
The following tables summarize the in vitro anticancer activity of Isocorydine and its synthetic derivatives. These analogs primarily feature modifications at the C-8 position of the aporphine core, demonstrating the critical role of this position in modulating cytotoxic effects.
Table 1: In Vitro Anticancer Activity of Isocorydine and Its Analogs against Various Cancer Cell Lines [1][2]
| Compound | Modification | HepG2 (Liver Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | SGC7901 (Gastric Cancer) IC₅₀ (µM) |
| Isocorydine (Parent Compound) | - | >100 | >100 | >100 |
| Analog 1 | 8-Nitro-isocorydine | >100 | >100 | >100 |
| Analog 2 | 8-Amino-isocorydine | 56.18 | 7.53 | 14.80 |
| Analog 3 | 8-Chloro-isocorydine | >100 | >100 | >100 |
| Analog 4 | 6a,7-dehydro-isocorydione | 20.42 | 8.59 | 14.03 |
| Analog 5 | 8-Acetamido-isocorydine | >100 | >100 | >100 |
| Cisplatin (Control) | - | 10.25 | 12.31 | 9.87 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data clearly indicates that the introduction of an amino group at the C-8 position (Analog 2) significantly enhances the anticancer activity of the parent compound, Isocorydine, against lung and gastric cancer cell lines.[1] Similarly, the dehydrogenated analog (Analog 4) also shows a marked improvement in cytotoxic activity.[1] In contrast, the addition of nitro, chloro, or acetamido groups at the same position did not result in a significant increase in anticancer potency.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative bioactivity studies.
MTT Assay for Cell Proliferation
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (HepG2, A549, SGC7901) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound analogs or a vehicle control (e.g., DMSO) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.
Signaling Pathways and Molecular Mechanisms
The enhanced anticancer activity of the synthetic analogs of Isocorydine, particularly the 8-amino derivative, is associated with the downregulation of key proteins involved in cancer cell proliferation and survival.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial signaling cascade that regulates cell fate, proliferation, and differentiation. Its dysregulation is frequently observed in various cancers. Some bioactive analogs of Isocorydine have been shown to downregulate key components of this pathway, such as β-catenin and its downstream target c-Myc, leading to the inhibition of cancer cell growth.
Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of this compound analogs.
Experimental Workflow for Analog Synthesis and Bioactivity Screening
The general workflow for the synthesis and biological evaluation of this compound analogs is outlined below. This process involves chemical modification of the parent compound, purification of the derivatives, and subsequent screening for their biological activities.
References
Confirming the Mechanism of Action of Norisocorydine: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proposed mechanism of action of Norisocorydine, a naturally occurring isoquinoline alkaloid with demonstrated anti-inflammatory and potential neuromodulatory effects. While direct confirmation of its mechanism using knockout models is not yet extensively published, this document outlines the putative pathways and presents a comparative framework using existing data from knockout studies of relevant targets. This guide will objectively compare the hypothesized action of this compound with the established effects of other agents in knockout models, providing a roadmap for future validation studies.
Proposed Mechanism of Action of this compound
This compound is believed to exert its therapeutic effects through multiple pathways, primarily centered around the modulation of inflammatory responses and dopamine signaling.
Anti-inflammatory Pathway
This compound has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and nitric oxide (NO). The proposed mechanism for this anti-inflammatory action involves the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically targeting p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Notably, studies suggest that this compound's anti-inflammatory effects are independent of the Nuclear Factor-kappa B (NF-κB) pathway.
In the context of arthritis, this compound is also suggested to inhibit synovial hyperplasia and angiogenesis by modulating the Notch1 signaling pathway and regulating the expression of apoptosis-related proteins such as Bax and Bcl-2.
Neuromodulatory Pathway
Preliminary evidence suggests that this compound may act as a dopamine receptor antagonist. This action could contribute to its therapeutic potential in conditions where dopaminergic signaling is dysregulated. The specific dopamine receptor subtypes (e.g., D1, D2) targeted by this compound are yet to be fully elucidated.
Validating the Mechanism of Action with Knockout Models
The use of knockout (KO) animal models, where a specific gene is inactivated, is a powerful tool to confirm the direct interaction of a compound with its putative target. While specific KO studies for this compound are not yet available, we can extrapolate the expected outcomes based on its proposed mechanism and existing data from relevant KO models.
Hypothetical Experimental Workflow for this compound Validation
Caption: Hypothetical workflow for validating this compound's mechanism using knockout models.
Data Presentation: Expected Outcomes in Knockout Models
The following tables summarize the expected outcomes of treating wild-type (WT) and knockout (KO) mice with this compound based on its hypothesized mechanisms of action.
Table 1: Anti-inflammatory Effects in MAPK Pathway Knockout Models
| Genotype | Treatment | Inflammatory Stimulus (e.g., LPS) | Expected Outcome on Pro-inflammatory Cytokines (TNF-α, IL-1β) | Rationale |
| Wild-Type (WT) | Vehicle | Yes | High | Uninhibited inflammatory response. |
| Wild-Type (WT) | This compound | Yes | Low | This compound inhibits the MAPK pathway, reducing cytokine production. |
| p38α KO | Vehicle | Yes | Reduced | The absence of a key MAPK pathway component blunts the inflammatory response. |
| p38α KO | This compound | Yes | Reduced | The effect of this compound would be less pronounced as its target is already absent. |
Table 2: Anti-arthritic Effects in Notch1 Knockout Models
| Genotype | Treatment | Arthritis Induction | Expected Outcome on Synovial Hyperplasia and Angiogenesis | Rationale |
| Wild-Type (WT) | Vehicle | Yes | Severe | Uncontrolled joint inflammation and damage. |
| Wild-Type (WT) | This compound | Yes | Reduced | This compound inhibits the Notch1 pathway, mitigating arthritic pathology. |
| Notch1 KO | Vehicle | Yes | Reduced | The genetic inactivation of Notch1 would inherently protect against these specific pathological features. |
| Notch1 KO | This compound | Yes | Reduced | The therapeutic effect of this compound on this pathway would be occluded by the gene knockout. |
Table 3: Neuromodulatory Effects in Dopamine Receptor Knockout Models
| Genotype | Treatment | Behavioral Test (e.g., Locomotor Activity) | Expected Outcome | Rationale |
| Wild-Type (WT) | Vehicle | - | Normal | Baseline activity. |
| Wild-Type (WT) | This compound | - | Reduced | Antagonism of dopamine receptors by this compound would lead to decreased locomotor activity. |
| D2 Receptor KO | Vehicle | - | Altered (potentially hyperactive) | The absence of D2 receptors alters baseline dopaminergic tone and behavior. |
| D2 Receptor KO | This compound | - | No significant change from vehicle | If D2 is the primary target, this compound would have no effect in its absence. |
Comparative Analysis with Alternative Compounds
To provide context for the potential of this compound, we compare its proposed mechanism with that of well-characterized compounds that have been studied in knockout models.
Comparison with a Known MAPK Inhibitor: SB203580 (p38 inhibitor)
SB203580 is a selective inhibitor of p38 MAPK. Studies in p38α knockout mice have been instrumental in validating its mechanism of action.
Table 4: this compound vs. SB203580 in p38α Knockout Model
| Compound | Proposed Target | Effect in WT Mice (LPS-induced inflammation) | Effect in p38α KO Mice (LPS-induced inflammation) | Confirmation of Mechanism |
| This compound | p38, ERK, JNK | Reduced pro-inflammatory cytokines | Expected to have a reduced effect | A diminished response in p38α KO mice would support p38 as a target. |
| SB203580 | p38 | Significantly reduced pro-inflammatory cytokines | No additional reduction in cytokine levels compared to vehicle | The lack of effect in the KO model confirms p38α as the primary target. |
Comparison with a Known Dopamine Antagonist: Haloperidol (D2 Receptor Antagonist)
Haloperidol is a typical antipsychotic that acts as an antagonist at dopamine D2 receptors.
Table 5: this compound vs. Haloperidol in D2 Receptor Knockout Model
| Compound | Proposed Target | Effect in WT Mice (Locomotor Activity) | Effect in D2R KO Mice (Locomotor Activity) | Confirmation of Mechanism |
| This compound | Dopamine Receptors | Expected to reduce activity | Expected to have no effect if D2 is the primary target | The absence of a behavioral effect in D2R KO mice would point to D2 receptor antagonism. |
| Haloperidol | D2 Receptors | Induces catalepsy and reduces locomotor activity | Does not induce catalepsy | The lack of a cataleptic effect in D2R KO mice is strong evidence for its D2-mediated mechanism. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments involving knockout models.
Generation and Genotyping of Knockout Mice
Knockout mice for specific targets (e.g., p38α, Notch1, D2R) are typically generated using homologous recombination in embryonic stem cells.
-
Gene Targeting: A targeting vector containing a selectable marker (e.g., neomycin resistance gene) is constructed to replace a critical exon of the target gene.
-
Electroporation: The targeting vector is introduced into embryonic stem (ES) cells.
-
Selection: ES cells that have successfully incorporated the targeting vector are selected for using the appropriate antibiotic.
-
Blastocyst Injection: The selected ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Breeding: Chimeric offspring are bred to establish a colony of heterozygous and subsequently homozygous knockout mice.
-
Genotyping: DNA is extracted from tail biopsies and analyzed by PCR using primers specific for the wild-type and targeted alleles to confirm the genotype of each mouse.
In Vivo Model of Inflammation (LPS-induced)
-
Animals: Age- and sex-matched wild-type and knockout mice are used.
-
Treatment: Mice are pre-treated with this compound or vehicle control via intraperitoneal (i.p.) injection.
-
Induction: One hour after treatment, inflammation is induced by i.p. injection of lipopolysaccharide (LPS; e.g., 1 mg/kg).
-
Sample Collection: At a specified time point (e.g., 2 hours post-LPS), blood is collected via cardiac puncture for serum analysis. Tissues (e.g., liver, spleen) can also be harvested.
-
Analysis: Serum levels of TNF-α and IL-1β are quantified using ELISA kits.
Assessment of Locomotor Activity
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Treatment: Mice are administered this compound or vehicle.
-
Testing: Immediately after injection, mice are placed in the center of the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60 minutes).
Signaling Pathway Diagrams
Caption: this compound's proposed inhibition of the MAPK signaling pathway.
Caption: Proposed antagonistic action of this compound at the Dopamine D2 receptor.
Safety Operating Guide
Navigating the Disposal of Norisocorydine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Norisocorydine, an isoquinoline alkaloid. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the general hazards associated with isoquinoline alkaloids and standard protocols for hazardous chemical waste management.[1]
This compound is an isoquinoline alkaloid found in various plants.[2][3] Isoquinoline alkaloids as a class can exhibit significant physiological and toxic effects.[1][3] Therefore, this compound should be handled as a potentially hazardous substance.
I. Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent dermal absorption of the potentially toxic substance. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from accidental splashes or aerosol generation.[1] |
| Protective Clothing | A standard laboratory coat. | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | A properly fitted respirator (e.g., N95) is recommended if working with fine powders or if there is a risk of aerosolization. | To prevent inhalation of the compound. |
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
II. Spill and Contamination Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ensure Proper Ventilation: Increase ventilation to the area to disperse any potential airborne contaminants.[1]
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE as outlined in Table 1.[1]
-
Contain the Spill:
-
Clean the Area:
-
Dispose of Contaminated Materials: All materials used for the cleanup, including absorbent pads, paper towels, and contaminated PPE, must be placed in a sealed and properly labeled hazardous waste container for disposal.[1]
III. Proper Disposal Procedures
The primary and mandated method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste disposal service. Under no circumstances should this compound or its solutions be disposed of down the drain. [4][5]
Step-by-Step Disposal Protocol:
-
Waste Segregation: It is crucial to segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.[6]
-
Waste Collection:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and used PPE in a designated, durable, and sealable container.
-
Liquid Waste: Collect any solutions containing this compound in a compatible, leak-proof container.[6]
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[1]
-
-
Container Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
Storage: Store the labeled hazardous waste containers in a designated, secure satellite accumulation area away from incompatible materials.[1][4]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1]
Empty Container Disposal:
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.[7] For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[8] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[8][9]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C19H21NO4 | CID 12313549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acs.org [acs.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Navigating the Safe Handling of Norisocorydine: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to Norisocorydine. The following table summarizes the recommended PPE based on general laboratory safety guidelines for handling chemical compounds of unknown toxicity.
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles with side shields or a Face Shield | Must be worn at all times in the laboratory to protect against splashes and airborne particles. A face shield should be used when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Gloves should be inspected for integrity before each use and changed frequently. Consult the glove manufacturer's compatibility chart for specific chemical resistance information. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect the skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | All work with solid or solutions of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a risk assessment should be conducted to determine if a respirator is necessary. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan is crucial for minimizing risks associated with handling this compound. The following workflow diagram illustrates the key stages, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step. All waste generated should be treated as hazardous unless determined otherwise by a qualified professional.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused this compound powder, contaminated gloves, weigh boats, and other solid materials should be collected in a clearly labeled, sealed container for hazardous waste. |
| Liquid Waste | Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware | Reusable glassware should be decontaminated with an appropriate solvent. Disposable labware should be placed in the solid hazardous waste container. |
All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Quantitative Data Summary
Due to the limited availability of public safety data for this compound, the following table provides information for a structurally related aporphine alkaloid, Isocorydine, to offer a point of reference. It is crucial to treat this compound with at least the same level of caution.
| Parameter | Value (for Isocorydine Hydrochloride) | Source |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | DC Chemicals MSDS |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects (Category 1) | DC Chemicals MSDS |
Disclaimer: The absence of specific toxicity data for this compound necessitates a highly conservative approach to its handling. The information provided here is based on general laboratory safety principles and data for related compounds and should not be considered a substitute for a comprehensive, substance-specific risk assessment conducted by a qualified safety professional. Always consult your institution's EHS department before commencing any work with a novel compound.
Decision-Making for PPE Selection
The following diagram illustrates a logical process for selecting the appropriate level of PPE when handling this compound, emphasizing a risk-based approach.
Caption: A decision tree for selecting appropriate PPE.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory. Continuous vigilance and adherence to institutional safety protocols are paramount when working with any chemical compound, particularly those with limited safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
